(3-(tert-Butyl)phenyl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-tert-butylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZRXCFOVQQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS Number: 140401-55-4) is a primary amine hydrochloride salt that holds potential as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzylamine core with a sterically demanding tert-butyl group at the meta-position, suggests its utility in creating complex molecules with specific conformational properties. As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and ultimately, therapeutic application.
This technical guide provides a comprehensive overview of the core physical properties of this compound. In light of the limited publicly available experimental data for this specific salt, this guide combines known information for the free base and analogous compounds with detailed, field-proven experimental protocols for determining these critical parameters. This approach is designed to empower researchers to either utilize well-founded estimates or generate precise experimental data in their own laboratories.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
-
Chemical Name: this compound
-
Synonyms: 3-tert-Butylbenzylamine hydrochloride
-
CAS Number: 140401-55-4
-
Molecular Formula: C₁₁H₁₈ClN
-
Molecular Weight: 199.72 g/mol
The structure consists of a benzylamine core with a tert-butyl substituent at the 3-position of the phenyl ring. The primary amine is protonated by hydrochloric acid to form the ammonium chloride salt.
Core Physical Properties
| Property | Value | Basis for Value | Significance in Drug Development |
| Melting Point | Estimated: 250-265 °C | Analogy with Benzylamine hydrochloride (259-264 °C)[1] and other substituted benzylamine hydrochlorides. Amine salts generally have high melting points.[2] | A sharp melting point is indicative of purity. It is a critical parameter for solid-state characterization and influences manufacturing processes like milling and tableting. |
| Aqueous Solubility | Estimated: Soluble | Analogy with Benzylamine hydrochloride, which is soluble in water.[1][3] The conversion of amines to their hydrochloride salts is a common strategy to enhance aqueous solubility.[2][4] | Solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. |
| pKa | Estimated: 9.0 - 9.5 | Analogy with Benzylamine (pKa of 9.33)[5] and 4-tert-butylbenzylamine (predicted pKa of 9.24).[6] The electronic effect of a meta-tert-butyl group is expected to be minimal on the basicity of the benzylamine. | The pKa determines the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Appearance | White to off-white solid | General property of many amine hydrochloride salts. | A consistent appearance is important for quality control and formulation development. |
Experimental Protocols for Physical Property Determination
For any novel compound, the experimental determination of its physical properties is a cornerstone of its development. The following sections detail the standard, self-validating methodologies for measuring the melting point, aqueous solubility, and pKa of an amine hydrochloride salt like this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity.
Causality Behind Experimental Choices: The use of a calibrated digital melting point apparatus with a slow ramp rate near the expected melting point is crucial for obtaining an accurate and sharp melting range. A broad melting range typically indicates the presence of impurities.
Detailed Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is finely ground to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Causality Behind Experimental Choices: This method ensures that an equilibrium between the solid and dissolved states of the compound is achieved by allowing sufficient time for equilibration. The use of a calibrated analytical technique like HPLC ensures accurate quantification of the dissolved compound.
Detailed Step-by-Step Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature shaker bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Shake-Flask Method for Solubility.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated (ammonium) and deprotonated (free amine) forms. Potentiometric titration is a highly accurate method for its determination.
Causality Behind Experimental Choices: This method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal. At this point, the pH is equal to the pKa.
Detailed Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode and a magnetic stirrer are immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve, which is the pKa of the compound.
Caption: Potentiometric Titration for pKa.
Physical Properties of the Free Base: (3-(tert-Butyl)phenyl)methanamine
For comparative purposes, the known physical properties of the corresponding free base, (3-(tert-Butyl)phenyl)methanamine (CAS Number: 608515-16-8), are provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | Smolecule |
| Molecular Weight | 163.26 g/mol | Smolecule |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are not yet widely published, this guide provides well-founded estimations based on analogous structures and, more importantly, details the robust experimental methodologies required to determine these critical parameters. By following the outlined protocols for measuring melting point, aqueous solubility, and pKa, researchers can generate the high-quality data necessary to advance their research and development efforts with confidence. The provided frameworks for experimental design are intended to ensure scientific integrity and produce trustworthy, reproducible results.
References
-
Sciencemadness.org. (2025). Benzylamine. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Wikipedia. (2023). Benzylamine. Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]
-
OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
ResearchGate. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Retrieved from [Link]
-
LookChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]
Sources
- 1. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adipogen.com [adipogen.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]
(3-(tert-Butyl)phenyl)methanamine hydrochloride chemical structure and bonding
An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine hydrochloride: Structure, Bonding, and Synthetic Insights for Drug Development Professionals
Executive Summary
This compound is a substituted benzylamine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its structure is characterized by a phenyl ring meta-substituted with a sterically demanding tert-butyl group and a methanaminium group. This unique combination of a bulky, lipophilic moiety and a polar, cationic center imparts specific physicochemical properties that are highly valuable in drug design. The tert-butyl group provides significant steric hindrance, which can be strategically employed to enhance selectivity for biological targets and modulate pharmacokinetic profiles.[1] This guide offers a detailed examination of the molecule's chemical structure, bonding characteristics, synthetic protocols, and its strategic application in the development of novel therapeutic agents.
Molecular Identity and Physicochemical Properties
This compound is the salt form of the free base, (3-(tert-Butyl)phenyl)methanamine. The hydrochloride form is generally preferred in laboratory and pharmaceutical settings due to its increased stability and water solubility.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 140401-55-4 | [2][3] |
| Molecular Formula | C₁₁H₁₈ClN | [2][3] |
| Molecular Weight | 199.72 g/mol | [2][3] |
| SMILES | CC(C)(C)C1=CC=CC(=C1)CN.[H]Cl | [2] |
| InChIKey (Free Base) | JPETYCDJGPTICO-UHFFFAOYSA-N | [1][4] |
| Storage | Inert atmosphere, Room Temperature | [2][3] |
Predicted Mass Spectrometry Data (Free Base)
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the free base (C₁₁H₁₇N), which are critical for analytical characterization by ion mobility-mass spectrometry.
| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 164.14338 | 137.4 |
| [M+Na]⁺ | 186.12532 | 144.7 |
| [M-H]⁻ | 162.12882 | 140.9 |
| [M+K]⁺ | 202.09926 | 142.4 |
| Data sourced from PubChemLite prediction models.[4] |
Chemical Structure and Bonding Analysis
The molecule's functionality is a direct result of its distinct structural components: the aromatic ring, the tert-butyl group, and the methanaminium cation.
Core Aromatic System and Substituent Effects
The central scaffold is a benzene ring, providing a rigid framework for its substituents. The methanamine and tert-butyl groups are in a meta (1,3) relationship. This positioning prevents direct electronic resonance between the groups but allows for inductive effects to influence the ring's electron density.
The Role of the tert-Butyl Group
The tert-butyl group is a cornerstone of this molecule's utility in drug design. Its large, three-dimensional profile exerts significant steric hindrance.[1] This "steric shield" can prevent non-specific binding to biological macromolecules and can be used to orient the pharmacophore (the aminium group) into a specific conformation required for high-affinity binding to a target receptor or enzyme active site.[1] This balance between steric and electronic effects is a key feature of its 3-position substitution.[1]
The Methanaminium Group and Ionic Bonding
In the hydrochloride salt, the primary amine group (-NH₂) is protonated by hydrochloric acid to form a positively charged aminium group (-NH₃⁺). This cation then forms a strong ionic bond with the negatively charged chloride ion (Cl⁻). This transformation from a neutral, basic amine to a charged salt has profound implications:
-
Solubility: It dramatically increases the molecule's polarity and, typically, its solubility in aqueous and polar protic solvents.
-
Biological Interactions: The charged -NH₃⁺ group is an excellent hydrogen bond donor and can participate in critical electrostatic (ionic) interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.[1]
Caption: 2D structure of this compound.
Synthesis and Purification
The preparation of this compound is typically a two-step process. First, the free base is synthesized, which is then converted to the stable hydrochloride salt.
Synthetic Strategy Workflow
The most common route involves the nucleophilic substitution of a benzyl halide with an amine source, followed by acidification.[1] This straightforward approach is efficient for producing the target compound on a laboratory scale.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Hydrochloride Salt Formation
This protocol details the conversion of the free base amine to its hydrochloride salt, a critical step for purification and handling. The procedure is adapted from established methods for amine salt formation.[5]
Objective: To quantitatively convert (3-(tert-Butyl)phenyl)methanamine to its hydrochloride salt.
Materials:
-
(3-(tert-Butyl)phenyl)methanamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
1N Hydrochloric Acid (HCl) in a suitable solvent (e.g., water or ether) (1.0 - 1.1 eq)
-
Round-bottom flask, magnetic stirrer, and dropping funnel
-
Ice bath
Procedure:
-
Dissolution: Dissolve the starting amine (1.0 eq) in a minimal amount of anhydrous THF or diethyl ether in a round-bottom flask. The choice of a non-polar, volatile solvent is causal; it ensures the starting material is soluble while the resulting salt, being highly polar, will precipitate, facilitating easy isolation.
-
Cooling: Place the flask in an ice bath and stir the solution. This step is crucial to control the exothermicity of the acid-base neutralization reaction, preventing potential side reactions and ensuring controlled precipitation.
-
Acidification: Add 1N HCl (1.0 - 1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of acid ensures complete conversion of the amine. As the HCl is added, a white precipitate of the hydrochloride salt will form.
-
Stirring & Maturation: After the addition is complete, warm the solution to room temperature and continue stirring for 1-2 hours. This "maturation" step allows the precipitation to complete, maximizing the yield.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with small portions of cold diethyl ether (3x). This is a self-validating step; the ether washes away any unreacted starting amine or other non-polar impurities without dissolving the desired salt product.
-
Drying: Dry the resulting white solid under vacuum for 12-24 hours to remove all residual solvent. The final product is the pure this compound.
Application in Medicinal Chemistry and Drug Development
A Scaffold for Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for SAR exploration.[1] Researchers can systematically modify the structure—for instance, by N-alkylation of the amine, substitution on the phenyl ring, or replacing the tert-butyl group with other bulky moieties—to probe the chemical space around a biological target. This allows for the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Leveraging Steric Hindrance for Target Selectivity
The strategic placement of the bulky tert-butyl group is a proven method for achieving receptor selectivity.[1] For example, in a family of related enzymes or receptors, the active sites may differ subtly in size or shape. The steric bulk of the tert-butyl group can be used to favor binding to a target with a larger or more accommodating binding pocket while preventing binding to off-targets with smaller, more constrained pockets. This principle is exemplified in research on histamine H3 receptor ligands, where bulky tert-butyl phenoxy derivatives have been synthesized to achieve desired pharmacological effects, such as anticonvulsant activity.[6]
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool for drug discovery professionals. Its well-defined structure, characterized by the interplay of a sterically influential tert-butyl group and a functionally critical aminium center, provides a robust platform for designing targeted and selective therapeutic agents. A thorough understanding of its bonding, synthesis, and the strategic rationale behind its use is essential for leveraging its full potential in the development of next-generation pharmaceuticals.
References
-
PubChemLite. * (3-tert-butylphenyl)methanamine hydrochloride (C11H17N)*. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
Łażewska, D., et al. (2018-05-25). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. (Undated). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. 140401-55-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. PubChemLite - (3-tert-butylphenyl)methanamine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS No. 140401-55-4)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
(3-(tert-Butyl)phenyl)methanamine hydrochloride, with the CAS number 140401-55-4, is a substituted benzylamine derivative that has garnered interest within the realms of organic synthesis and medicinal chemistry. Its structure, featuring a benzylamine core modified with a sterically demanding tert-butyl group at the meta-position, imparts unique physicochemical properties that make it a valuable intermediate in the design and synthesis of complex molecular architectures. The presence of the bulky tert-butyl group can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, offering a strategic tool for medicinal chemists to fine-tune the properties of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, serving as a technical resource for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 140401-55-4 | [2] |
| Molecular Formula | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.72 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |
| Storage | Inert atmosphere, Room Temperature | [2] |
Strategic Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes for primary amines. The two most prominent and industrially scalable methods are the reductive amination of 3-tert-butylbenzaldehyde and the reduction of 3-tert-butylbenzonitrile. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Method 1: Reductive Amination of 3-tert-butylbenzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[3] This method involves the reaction of an aldehyde or ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 3-tert-butylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of ammonia in methanol (excess, e.g., 7N solution). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is then treated with a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS). Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be added portion-wise at 0 °C, followed by stirring at room temperature.[4]
-
Workup: After complete reduction, the catalyst is filtered off (if applicable). The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and washed with water and brine.[1]
-
Salt Formation: The organic layer is dried over anhydrous sodium sulfate and filtered. To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.[5]
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum to yield the final product.[5]
Method 2: Reduction of 3-tert-butylbenzonitrile
The reduction of a nitrile functional group is another direct and effective method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean approach.
Sources
An In-Depth Technical Guide to (3-(tert-Butyl)phenyl)methanamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with (3-(tert-Butyl)phenyl)methanamine hydrochloride. The document elucidates the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.
Core Molecular Profile
(3-(tert-Butyl)phenyl)methanamine and its hydrochloride salt are valuable intermediates in organic and medicinal chemistry. The core structure consists of a benzylamine moiety substituted with a bulky tert-butyl group at the meta-position. This substitution sterically influences the molecule's reactivity and its interaction with biological targets, making it a person of interest for scaffold-based drug design.[1] The hydrochloride salt form is often preferred in laboratory and pharmaceutical settings to enhance stability, and handling characteristics compared to the free base.
Physicochemical Data Summary
Quantitative data for the hydrochloride salt and its corresponding free base are summarized below for direct comparison and reference.
| Property | This compound | (3-(tert-Butyl)phenyl)methanamine (Free Base) |
| IUPAC Name | (3-tert-butylphenyl)methanamine hydrochloride | (3-tert-butylphenyl)methanamine |
| Synonyms | 3-tert-Butylbenzylamine hydrochloride | 3-tert-Butylbenzylamine |
| CAS Number | 140401-55-4[2] | 608515-16-8[1][3] |
| Molecular Formula | C₁₁H₁₈ClN[2] | C₁₁H₁₇N[1][3] |
| Molecular Weight | 199.72 g/mol [2] | 163.26 g/mol [1][3] |
| Appearance | White solid (typical for amine salts)[4] | Colorless to pale yellow liquid[5] |
Synthesis and Chemical Validation
The synthesis of this compound is a well-defined, two-stage process. The initial step involves the formation of the free base, which is subsequently converted to its more stable hydrochloride salt.
Synthetic Pathway Overview
The primary route to the free base, (3-(tert-Butyl)phenyl)methanamine, is through the nucleophilic substitution of 3-tert-butylbenzyl chloride with ammonia.[1] The resulting primary amine is then protonated using hydrochloric acid to yield the final hydrochloride salt.[1] This workflow is designed for efficiency and high yield.
Sources
(3-(tert-Butyl)phenyl)methanamine hydrochloride synthesis pathway from 3-tert-butylbenzyl chloride
An In-Depth Technical Guide to the Synthesis of (3-(tert-Butyl)phenyl)methanamine Hydrochloride from 3-tert-Butylbenzyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(tert-Butyl)phenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis, with the tert-butyl group providing unique steric and electronic properties.[1] This guide provides a comprehensive technical overview of the synthetic conversion of 3-tert-butylbenzyl chloride to this compound. We will analyze various synthetic strategies, focusing on the causality behind experimental choices to ensure high yield and purity. The primary focus will be on the Delépine reaction, a robust method for the selective synthesis of primary amines from benzylic halides. A detailed, field-proven experimental protocol, safety considerations, and characterization methods are presented to ensure a reproducible and self-validating workflow.
Strategic Analysis of C-N Bond Formation
The core transformation required is the conversion of a benzylic chloride to a primary benzylic amine. This involves a nucleophilic substitution at the benzylic carbon. While several methods exist for this transformation, their suitability varies based on selectivity, yield, and operational complexity.
-
Direct Alkylation of Ammonia: The most straightforward approach involves reacting 3-tert-butylbenzyl chloride with ammonia.[1] However, this method is fundamentally flawed for the selective synthesis of primary amines. The product, (3-(tert-butyl)phenyl)methanamine, is itself a nucleophile and can react with the starting material. This leads to a difficult-to-separate mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, significantly reducing the yield of the desired product.[2][3]
-
The Gabriel Synthesis: This classic method offers an elegant solution to the overalkylation problem by using potassium phthalimide as a protected nitrogen nucleophile.[4][5][6] The phthalimide anion attacks the benzyl chloride in an SN2 reaction.[4] The resulting N-alkylated phthalimide is no longer nucleophilic, preventing further reaction. The primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis.[6][7] This method is highly reliable for producing primary amines.[8]
-
The Delépine Reaction: Named after Stéphane Marcel Delépine, this reaction provides a direct and efficient pathway to primary amines from reactive alkyl halides.[9] The substrate reacts with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt.[10][11] This salt is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride.[12] The key advantage is the selective formation of the primary amine without side reactions, making it an excellent choice for this synthesis.[9]
Chosen Pathway: For this guide, we will focus on the Delépine Reaction . It offers a compelling balance of high selectivity, operational simplicity, and use of readily available reagents, making it a highly authoritative and trustworthy method for this specific transformation.
The Delépine Reaction: Mechanism and Rationale
The reaction proceeds in two distinct, high-yielding steps. Understanding the mechanism validates the protocol's design.
-
Quaternary Salt Formation: 3-tert-butylbenzyl chloride undergoes a nucleophilic substitution (SN2) reaction with one of the nitrogen atoms of hexamethylenetetramine. This forms a stable, often crystalline, quaternary ammonium salt.
-
Acid Hydrolysis: The salt is then treated with a strong acid, typically ethanolic hydrochloric acid, and heated. The hexamine cage hydrolyzes, breaking down into formaldehyde and ammonium ions, liberating the desired primary amine as its hydrochloride salt.
dot
Caption: Figure 2: Experimental Workflow for the Synthesis
Detailed Instructions:
Part 1: Formation of the Quaternary Ammonium Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine (15.42 g, 0.11 mol) in chloroform (150 mL).
-
To this stirring solution, add 3-tert-butylbenzyl chloride (18.27 g, 0.10 mol) dropwise over 10 minutes.
-
Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by the disappearance of the benzyl chloride spot on a TLC plate. A voluminous white precipitate of the quaternary salt will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Dry the white solid under vacuum to a constant weight. The yield at this stage should be nearly quantitative.
Part 2: Acid Hydrolysis and Amine Isolation 6. Place the dried quaternary salt into a 500 mL round-bottom flask and add 95% ethanol (120 mL). 7. Carefully add concentrated hydrochloric acid (30 mL) to the suspension. Equip the flask with a reflux condenser. 8. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the intermediate salt is consumed. 9. After cooling to room temperature, remove the ethanol and excess HCl under reduced pressure using a rotary evaporator. 10. Dissolve the resulting solid residue in deionized water (100 mL). Transfer to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any organic, non-basic impurities. Discard the organic layers. 11. Cool the aqueous layer in an ice bath and slowly basify by adding 5M sodium hydroxide solution dropwise with stirring until the pH is >12. The free amine will separate as an oil. 12. Extract the free (3-(tert-butyl)phenyl)methanamine into diethyl ether (3 x 50 mL). 13. Combine the organic extracts, and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
Part 3: Formation of the Hydrochloride Salt 14. Transfer the dried ether solution to a clean flask. While stirring in an ice bath, bubble dry hydrogen chloride gas through the solution. Alternatively, add a solution of 2M HCl in diethyl ether dropwise. 15. A white precipitate of this compound will form immediately. 16. Collect the final product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization and Purity Assessment
To validate the identity and purity of the final product, the following analytical techniques are recommended.
| Technique | Expected Results for (3-(tert-Butyl)phenyl)methanamine HCl |
| ¹H NMR | δ ~8.6 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 4H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 1.3 (s, 9H, -C(CH₃)₃) ppm. |
| ¹³C NMR | δ ~152 (Ar-C-tBu), ~135 (Ar-C-CH₂), ~129, ~127, ~125 (Ar-CH), 45 (Ar-CH₂-N), 35 (-C(CH₃)₃), 31 (-C(CH₃)₃) ppm. |
| FT-IR | Broad peak ~2500-3000 cm⁻¹ (N-H stretch of ammonium salt), ~1600, 1500 cm⁻¹ (C=C aromatic stretch). |
| Melting Point | A sharp melting point is indicative of high purity. Literature values should be consulted for comparison. |
Safety and Handling
-
3-tert-butylbenzyl chloride: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.
-
Chloroform/Dichloromethane: Are toxic and suspected carcinogens. All operations involving these solvents must be conducted within a fume hood.
-
Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves.
-
Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
The synthesis of this compound from 3-tert-butylbenzyl chloride is efficiently and selectively achieved via the Delépine reaction. This method successfully circumvents the overalkylation issues inherent in direct ammonolysis. The provided protocol, which includes the formation of a stable quaternary ammonium salt followed by controlled acid hydrolysis, represents a reliable and scalable pathway for producing this valuable synthetic intermediate with high purity. Proper characterization is essential to confirm the structure and quality of the final product.
References
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Delépine reaction - Wikipedia [en.wikipedia.org]
- 10. Delepine reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
Spectroscopic Characterization of (3-(tert-Butyl)phenyl)methanamine Hydrochloride: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for (3-(tert-Butyl)phenyl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the principles behind the spectroscopic techniques, the rationale for experimental parameter selection, and a detailed interpretation of predicted spectral data.
Introduction: The Significance of Spectroscopic Analysis
This compound is a primary amine of interest in medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its purity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will focus on predicting and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive analytical overview.
The hydrochloride salt form is often utilized to improve the solubility and stability of amines. From a spectroscopic standpoint, the protonation of the amine group will induce noticeable changes, particularly in the NMR signals of nearby protons and in the N-H stretching region of the IR spectrum. These differences will be highlighted and explained in the respective sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Foundational Principles of NMR
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency (RF). By applying an RF pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower state emits an RF signal, which is detected and transformed into an NMR spectrum. The precise frequency at which a nucleus resonates, its "chemical shift" (δ), is highly sensitive to its local electronic environment, providing a unique signature for each distinct nucleus in the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Causality in Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., D₂O for the hydrochloride salt, or CDCl₃ for the free base) is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.
-
Internal Standard: An internal standard like tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) provides a reference point (0 ppm) for the chemical shift scale, ensuring reproducibility of the data.
-
Lock, Tune, and Shim: The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Tuning" ensures the spectrometer's probe is optimized for the specific nucleus being observed. "Shimming" involves adjusting the magnetic field homogeneity to achieve sharp, well-resolved peaks.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the tert-butyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely exchange with any residual water, leading to a broad signal. |
| ~7.3-7.5 | Multiplet | 4H | Aromatic Protons | The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are in the typical aromatic region. |
| ~4.1 | Singlet | 2H | -CH₂-NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift. |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded (upfield) region. |
Interpretation:
The ¹H NMR spectrum provides a wealth of structural information. The integration values confirm the number of protons in each unique environment. The singlet nature of the tert-butyl and benzylic protons indicates no adjacent protons for coupling. The aromatic region's complexity arises from the meta-substitution pattern. The broadness of the -NH₃⁺ peak is a characteristic feature of exchangeable protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon backbone of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151 | Quaternary Aromatic C | The carbon atom attached to the tert-butyl group is a quaternary carbon in an aromatic ring. |
| ~139 | Quaternary Aromatic C | The ipso-carbon to which the aminomethyl group is attached. |
| ~129 | Aromatic CH | Aromatic carbon signal. |
| ~126 | Aromatic CH | Aromatic carbon signal. |
| ~125 | Aromatic CH | Aromatic carbon signal. |
| ~123 | Aromatic CH | Aromatic carbon signal. |
| ~46 | -CH₂-NH₃⁺ | The benzylic carbon is deshielded by the adjacent nitrogen. |
| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~31 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |
Interpretation:
The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon. Quaternary carbons typically have lower intensities.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fundamental Principles of IR Spectroscopy
Molecular vibrations, such as the stretching and bending of chemical bonds, occur at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that the vibration results in a change in the dipole moment of the molecule. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹).
Experimental Protocol: Acquiring an IR Spectrum
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
Causality in Experimental Choices:
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected first to be subtracted from the sample spectrum. This removes any interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
Pressure Application: Applying pressure ensures good contact between the solid sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3000-2800 | Strong, Broad | -NH₃⁺ | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H | C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H | C-H Stretch |
| ~1600 & ~1475 | Medium | Aromatic Ring | C=C Stretch |
| ~1600-1500 | Medium | -NH₃⁺ | N-H Bend (Asymmetric) |
| ~1400-1365 | Medium | tert-Butyl | C-H Bend |
| ~1250-1000 | Medium | C-N | C-N Stretch |
| ~900-675 | Strong | Aromatic C-H | C-H Out-of-plane Bend |
Interpretation:
The broad and strong absorption in the 3000-2800 cm⁻¹ region is a key indicator of the ammonium salt. The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure. The peaks in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Core Principles of Mass Spectrometry
In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Experimental Protocol: Electron Ionization (EI) MS
Electron Ionization is a common technique for the analysis of relatively small, volatile organic molecules.
Causality in Experimental Choices:
-
High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and air molecules, which would interfere with their trajectory.
-
High-Energy Electrons: The use of high-energy electrons (typically 70 eV) provides sufficient energy to ionize the molecule and induce reproducible fragmentation, which is useful for structural elucidation.
Predicted Mass Spectrum and Fragmentation
For the free base, (3-(tert-Butyl)phenyl)methanamine (Molar Mass: 163.26 g/mol ), the following fragments are expected in an EI-MS spectrum.
| m/z | Proposed Fragment | Comments |
| 163 | [C₁₁H₁₇N]⁺ | Molecular ion (M⁺) |
| 148 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group. |
| 106 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
Interpretation:
The molecular ion peak at m/z 163 confirms the molecular weight of the free base. The fragmentation pattern is characteristic of a benzylamine with a tert-butyl substituent. The loss of a methyl group to give the peak at m/z 148 is a common fragmentation pathway for tert-butyl groups. The peak at m/z 91, corresponding to the tropylium ion, is a strong indicator of a benzylic structure. For the hydrochloride salt, soft ionization techniques like Electrospray Ionization (ESI) would be more suitable and would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.
Conclusion
The comprehensive analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the ammonium salt, and the mass spectrum elucidates the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for the structural verification and characterization of this compound in research and development settings.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
ChemDoodle Web Components. (n.d.). Retrieved from [Link]
-
NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
A Prospective Analysis of the Biological Activities of (3-(tert-Butyl)phenyl)methanamine Hydrochloride: A Technical Guide for Preclinical Investigation
An In-depth Technical Guide
Section 1: Executive Summary
(3-(tert-Butyl)phenyl)methanamine hydrochloride is a benzylamine derivative characterized by a sterically imposing tert-butyl group at the meta-position of the phenyl ring.[1] While commercially available as a chemical intermediate for organic synthesis, its biological activities remain largely unexplored in peer-reviewed literature.[1] This guide serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven framework for the systematic investigation of this compound's therapeutic potential. The core chemical structure, featuring a phenethylamine-like backbone, suggests a plausible interaction with neurological pathways, particularly monoaminergic systems. However, the unique steric and electronic properties conferred by the tert-butyl group may impart novel selectivity or mechanisms of action compared to well-characterized analogues.
This document moves beyond a simple literature review. As a Senior Application Scientist, my objective is to provide a field-proven, logical progression for characterization—from foundational physicochemical analysis to targeted in vitro screening and functional assays. We will explore several primary hypotheses, detail the self-validating experimental protocols required to test them, and discuss the rationale behind these strategic choices. This guide is designed to be a practical roadmap for unlocking the potential of this compound and its future derivatives.
Section 2: Molecular Profile and Physicochemical Properties
The starting point for any rigorous biological investigation is a thorough understanding of the molecule's fundamental properties. The hydrochloride salt form enhances solubility and stability for experimental handling.
The structure consists of three key motifs:
-
Benzylamine Core: A foundational scaffold present in numerous biologically active compounds.
-
Primary Amine (NH₂): A critical functional group that is typically protonated at physiological pH, allowing for electrostatic interactions and hydrogen bonding with biological targets such as receptors and enzymes.[1]
-
Meta-positioned tert-Butyl Group: This bulky, lipophilic group is the most defining feature. It introduces significant steric hindrance, which can profoundly influence pharmacodynamics by enforcing specific binding conformations and potentially enhancing selectivity for a given target over its closely related subtypes.[1] Furthermore, its lipophilicity may improve membrane permeability and impact the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| CAS Number | 140401-55-4 | [2][3] |
| Molecular Formula | C₁₁H₁₈ClN | [2][3] |
| Molecular Weight | 199.72 g/mol | [2] |
| Synonyms | 3-tert-Butylbenzylamine hydrochloride | [1] |
| SMILES Code | NCC1=CC=CC(C(C)(C)C)=C1.[H]Cl | [2] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2][3] |
| Purity (Typical) | ≥95% | [3] |
Section 3: Hypothesis-Driven Exploration of Potential Biological Targets
Given the structural similarity to known neuroactive compounds, our investigation will be guided by several primary hypotheses. This approach focuses resources on the most probable mechanisms of action.
The compound's backbone is structurally analogous to phenethylamines, a class of molecules renowned for their interaction with the monoaminergic system.[4] These systems, which include dopamine, norepinephrine, and serotonin, are critical regulators of mood, cognition, and arousal, making them high-value targets for CNS disorders.
-
Potential Targets:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters. Many stimulants and antidepressants act via this mechanism.[5]
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for degrading monoamine neurotransmitters. Inhibition of MAO also increases neurotransmitter levels.
-
Research on other molecules containing tert-butyl phenyl moieties has demonstrated significant activity at the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters.[6] H3R antagonists are being investigated for their potential pro-cognitive and anticonvulsant effects.[6] The lipophilic tert-butyl group could facilitate entry into the hydrophobic binding pocket of this GPCR.
Certain bis-phenol compounds containing tert-butyl groups have been identified as potent and selective inhibitors of the Secretory Pathway Ca²⁺ ATPase (SPCA1), a critical ion pump in the Golgi apparatus.[7] While structurally distinct, this precedent suggests that the tert-butyl phenyl motif can confer potent and selective interactions with transmembrane proteins, warranting a broader screen against various ion channels and pumps.
Section 4: A Phased Experimental Workflow for Biological Characterization
A tiered approach is essential for a cost-effective and scientifically rigorous evaluation. We will proceed from broad, high-throughput screening to more focused, mechanism-defining functional assays.
The initial goal is to cast a wide net to identify primary biological targets and potential off-target liabilities. This is a crucial step for building a preliminary safety and efficacy profile.
Caption: Phase 1 Experimental Workflow for Target Identification.
Protocol 4.1: Broad Receptor Panel Screening
-
Rationale: This experiment provides a comprehensive, unbiased first look at the compound's bioactivity across a diverse range of common drug targets. It is the most efficient way to identify both intended interactions and potential off-target effects that could lead to toxicity later in development.
-
Methodology:
-
Submit this compound to a commercial service provider (e.g., Eurofins, DiscoverX) for screening against a standard safety panel (e.g., Safety47 panel).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays.
-
The primary output is the percent inhibition of ligand binding for each target.
-
Self-Validation: A "hit" is typically defined as >50% inhibition. Any identified hits must be confirmed through concentration-response curves to determine potency (IC₅₀ or Kᵢ).
-
Protocol 4.2: Focused Radioligand Binding Assays (Monoamine Transporters)
-
Rationale: Based on Hypothesis 1, we will directly measure the compound's affinity for DAT, SERT, and NET. This provides quantitative data on binding potency and selectivity.
-
Methodology:
-
Preparation: Utilize cell membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay: a. In a 96-well plate, combine membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET). b. Add this compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). c. Incubate to allow binding to reach equilibrium. d. Nonspecific Binding Control: Include wells with a high concentration of a known inhibitor (e.g., cocaine for DAT) to define nonspecific binding.
-
Detection: Harvest the membranes onto filter mats and measure retained radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding and plot as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Table 2: Example Data Summary for Binding Assay Results
| Target | Radioligand | Kᵢ (nM) | Hill Slope | Selectivity Ratio (vs. Target X) |
| hDAT | [³H]WIN 35,428 | Experimental Value | Experimental Value | Calculated Value |
| hSERT | [³H]Citalopram | Experimental Value | Experimental Value | Calculated Value |
| hNET | [³H]Nisoxetine | Experimental Value | Experimental Value | Calculated Value |
| hH3R | [³H]Nα-Methylhistamine | Experimental Value | Experimental Value | Calculated Value |
After identifying binding targets, the next logical step is to determine if this binding translates into functional activity in a cellular context.
Caption: Hypothetical Mechanism: Inhibition of Monoamine Reuptake.
Protocol 4.3: Cellular Monoamine Uptake Assay
-
Rationale: This assay directly measures the functional inhibition of monoamine transporters in a live-cell system, validating the binding data from Phase 1.
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate.
-
Pre-incubation: Treat cells with varying concentrations of this compound or a vehicle control.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]Dopamine or [³H]Serotonin) to initiate uptake.
-
Incubation: Allow uptake to proceed for a short, defined period (e.g., 10 minutes) at 37°C.
-
Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular substrate.
-
Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Determine the IC₅₀ for uptake inhibition by plotting the percentage of uptake versus compound concentration.
-
Protocol 4.4: Monoamine Oxidase (MAO) Inhibition Assay
-
Rationale: To test the alternative mechanism of MAO inhibition (Hypothesis 1), a fluorometric assay provides a rapid and sensitive measure of enzyme activity.
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Principle: Employ a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. The rate of fluorescence increase is directly proportional to MAO activity.
-
Procedure: a. In a 96-well plate, incubate the MAO enzyme with varying concentrations of this compound. b. Add the substrate to initiate the reaction. c. Monitor the increase in fluorescence over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ for MAO-A and MAO-B inhibition. Known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.
-
Section 5: Synthesis and Derivatization Strategy
The parent compound can be synthesized via nucleophilic substitution, where 3-tert-butylbenzyl chloride is reacted with ammonia.[1] The resulting amine is then treated with hydrochloric acid to form the stable salt.[1]
Caption: General Synthesis Route for the Target Compound.
Understanding the Structure-Activity Relationship (SAR) is paramount for drug development. Should the initial screening yield a promising hit, a focused medicinal chemistry effort would be warranted. A logical derivatization strategy would involve:
-
Positional Isomers: Moving the tert-butyl group to the ortho- or para- positions to probe the importance of its location for target binding.
-
Amine Modification: Converting the primary amine to secondary (N-methyl, N-ethyl) or tertiary amines to modulate basicity, lipophilicity, and hydrogen bonding capacity.
-
Alkyl Group Variation: Replacing the tert-butyl group with other bulky (e.g., isopropyl, cyclohexyl) or smaller (e.g., methyl) groups to fine-tune the steric profile.
Section 6: Conclusion and Future Directions
This compound represents a chemically intriguing but biologically uncharacterized molecule. Its structural features strongly suggest a potential for interaction with CNS targets, particularly the monoamine transporters. The experimental framework detailed in this guide provides a robust, logical, and efficient pathway for its initial preclinical evaluation. The phased approach, beginning with broad screening and progressing to specific functional assays, ensures that resources are directed effectively.
Positive results from this in vitro screening cascade—specifically, potent and selective activity at a desirable target (e.g., DAT or H3R) coupled with a clean off-target profile and low cytotoxicity—would provide a strong rationale for advancing the compound to more complex studies. The subsequent steps would include in vivo pharmacokinetic profiling, animal models of CNS disorders (e.g., models for depression or cognitive enhancement), and further medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. This foundational work is the critical first step in determining if this molecule is simply a laboratory reagent or a promising scaffold for a new class of therapeutics.
Section 7: References
-
Alcaro, F., et al. (2022, August 31). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. PubMed Central. [Link]
-
Chemsrc. [3-(Tert-Butoxy)Phenyl]Methanamine | CAS#:1093622-70-8. [Link]
-
PubChemLite. (3-tert-butylphenyl)methanamine hydrochloride (C11H17N). [Link]
-
Liechti, M. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. [Link]
-
Wikipedia. List of designer drugs. [Link]
-
Google Patents. (2008). Technique for synthesizing tert-butylamine.
-
Lead Sciences. This compound. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
UNODC. FACTSHEET “NEW PSYCHOACTIVE SUBSTANCES”. [Link]
-
Satała, G., et al. (2018, May 25). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]
-
Dode, L., et al. (2012, August 3). Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1). PubMed. [Link]
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. 140401-55-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. unodc.org [unodc.org]
- 5. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]
- 6. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Antimicrobial and Anticancer Properties of Flavonoids, with a Focus on Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the dual antimicrobial and anticancer properties inherent in flavonoids, a ubiquitous class of plant secondary metabolites. We will utilize quercetin as a primary exemplar to dissect the core principles and experimental methodologies essential for investigating these therapeutic potentials. This document is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a comprehensive understanding for researchers and drug development professionals.
Introduction: The Dual-Threat Potential of Flavonoids
Flavonoids are polyphenolic compounds widely distributed in fruits, vegetables, and other plant-based foods.[1] Their diverse chemical structures contribute to a wide array of biological activities, including well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The capacity of a single class of compounds to exhibit both antimicrobial and anticancer properties presents a compelling avenue for drug discovery, potentially leading to the development of novel therapeutics with a broad spectrum of activity or synergistic agents that can combat opportunistic infections in cancer patients.
This guide will focus on quercetin, a prominent flavonol, to illustrate the investigative workflow. Quercetin has been extensively studied and shown to inhibit the growth of various cancer cell lines and microbial pathogens.[4][5] We will delve into the mechanisms underpinning these activities and provide detailed protocols for their evaluation.
Mechanistic Insights: How Quercetin Exerts its Dual Effects
Understanding the molecular mechanisms of action is paramount in drug development. Quercetin's antimicrobial and anticancer activities stem from its ability to interact with multiple cellular targets.
Antimicrobial Mechanisms of Action
Quercetin's antibacterial effects are multifaceted and involve several key mechanisms.[6] These include:
-
Inhibition of Nucleic Acid Synthesis: Quercetin can interfere with the synthesis of bacterial DNA and RNA, essential processes for microbial replication.
-
Disruption of Cytoplasmic Membrane Function: It can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[7]
-
Inhibition of Energy Metabolism: Quercetin can disrupt key metabolic pathways involved in bacterial energy production.
-
Attenuation of Pathogenicity: It can inhibit the formation of biofilms and the function of porins on the cell membrane, reducing the virulence of pathogenic bacteria.[6]
Anticancer Mechanisms of Action
Quercetin's anticancer effects are equally diverse, targeting various hallmarks of cancer.[2][7] Key mechanisms include:
-
Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[4][8] This is a crucial mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]
-
Inhibition of Angiogenesis: Quercetin can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting their growth.
-
Modulation of Signaling Pathways: It can interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][8]
A significant aspect of quercetin's anticancer activity in breast cancer cells, specifically the estrogen receptor-positive MCF-7 cell line, is its ability to induce apoptosis through the mitochondrial pathway.[10] This involves the activation of a caspase cascade, including caspase-6, -8, and -9, and a decrease in the anti-apoptotic protein Bcl-2.[10] Furthermore, in MCF-7 cells, quercetin has been shown to suppress the expression of Twist, a key transcription factor involved in cancer progression, via the p38MAPK pathway, leading to apoptosis.[3][11]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for assessing the antimicrobial and anticancer properties of quercetin and similar compounds. The inclusion of appropriate controls is critical for the trustworthiness of the results.
Assessment of Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Rationale for Experimental Choices:
-
Broth Microdilution: This method is preferred for its efficiency, allowing for the testing of multiple concentrations and replicates in a 96-well plate format, and for providing a quantitative MIC value.
-
Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the recommended medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria as it supports the growth of most pathogens and has minimal interference with the activity of most antimicrobial agents.[12]
-
McFarland Standard: Standardization of the bacterial inoculum to a 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial density for the assay.[13]
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Quercetin Stock Solution: Dissolve quercetin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the quercetin stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[14] Leave a column for a positive control (broth with bacteria, no quercetin) and a negative control (broth only).
-
Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[13] Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control wells.[12] The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of quercetin at which no visible bacterial growth is observed.[12]
Assessment of Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Rationale for Experimental Choices:
-
MTT Assay: This assay is widely used for its simplicity, high-throughput capability, and reliability in screening the cytotoxic effects of compounds on cancer cell lines.
-
MCF-7 and MDA-MB-231 Cell Lines: These are well-characterized human breast cancer cell lines with different hormone receptor statuses (MCF-7 is ER-positive, MDA-MB-231 is triple-negative), allowing for the investigation of receptor-specific effects.
-
Dose-Response and Time-Course: Testing a range of concentrations and incubation times is crucial to determine the IC50 (half-maximal inhibitory concentration) value and understand the kinetics of the cytotoxic effect.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][15]
-
Compound Treatment: Prepare serial dilutions of quercetin in culture medium. Remove the old medium from the wells and add 100 µL of the quercetin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve quercetin) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][16]
-
Absorbance Measurement: Gently shake the plate for a few minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparative analysis.
Antimicrobial Activity Data
The antimicrobial activity of quercetin against various bacterial strains can be summarized in a table of MIC values.
| Bacterial Strain | Quercetin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 158 | [17] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 176 | [17] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 250 | [18] |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 125-250 | [18] |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 500-1000 | [18] |
| Staphylococcus saprophyticus (oxacillin & cefoxitin resistant) | 62.5-125 | [18] |
| Gram-positive bacteria (general) | 128-512 | [19] |
| Gram-negative bacteria (general) | >1024 | [19] |
Interpretation: Quercetin generally exhibits moderate antibacterial activity against Gram-positive bacteria, including some antibiotic-resistant strains.[18][19] Its activity against Gram-negative bacteria is weaker.[19]
Anticancer Activity Data
The anticancer activity of quercetin against breast cancer cell lines can be presented as IC50 values.
| Cell Line | Quercetin IC50 (µM) | Incubation Time | Reference |
| MCF-7 | 17.2 | Not specified | [20] |
| MCF-7 | 4.9 | Not specified | [20] |
| MCF-7 | 37 | Not specified | [11] |
| MCF-7 | 73 | 48 hours | [21] |
| MDA-MB-231 | 55 | Not specified | [20] |
| MDA-MB-231 | >100 | Not specified | [11] |
| MDA-MB-231 | 85 | 48 hours | [21] |
| MDA-MB-231 | 394.8 | Not specified | [22] |
Interpretation: Quercetin demonstrates cytotoxic effects against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values varying depending on the study and experimental conditions.[11][20][21][22]
Signaling Pathways and Structure-Activity Relationships
Quercetin-Induced Apoptosis Signaling in MCF-7 Cells
The following diagram illustrates the key signaling pathways involved in quercetin-induced apoptosis in MCF-7 breast cancer cells.
Caption: Quercetin-induced apoptosis pathways in MCF-7 cells.
Structure-Activity Relationship (SAR) of Flavonoids
The antimicrobial and anticancer activities of flavonoids are influenced by their chemical structure. Key SAR observations include:
-
Hydroxylation: The presence and position of hydroxyl groups on the flavonoid rings are crucial for activity. For instance, hydroxylation at C5 and C7 of the A ring and C3' and C4' of the B ring is often associated with increased antibacterial activity.[23]
-
C2=C3 Double Bond: The double bond in the C ring of flavones contributes to their antibacterial activity compared to flavanones which lack this feature.[23]
-
Lipophilicity: The lipophilicity of the A ring is important for the activity of chalcones.[6]
-
Substituents: The addition of hydrophobic substituents like prenyl groups can enhance the antimicrobial activity of flavonoids.[6]
In Vivo Validation and Future Directions
While in vitro assays provide valuable initial data, in vivo studies are essential to confirm the therapeutic potential of compounds like quercetin. Animal models, such as xenograft mouse models, are used to evaluate the efficacy of these compounds in a more complex biological system.[4][20][24] Studies have shown that quercetin can reduce tumor volume and increase the survival rate of mice bearing MCF-7 and other tumors.[4][25]
Future research should focus on:
-
Optimizing Bioavailability: Flavonoids often have poor bioavailability, which can limit their in vivo efficacy. Strategies to improve their absorption and metabolic stability are needed.
-
Synergistic Combinations: Investigating the synergistic effects of quercetin with conventional antibiotics and chemotherapeutic drugs could lead to more effective treatment regimens and potentially overcome drug resistance.[17][26][27][28]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
Conclusion
Flavonoids, exemplified by quercetin, represent a promising class of natural compounds with both antimicrobial and anticancer properties. A systematic and rigorous scientific approach, employing validated in vitro and in vivo models, is crucial for elucidating their mechanisms of action and evaluating their therapeutic potential. The methodologies and insights provided in this guide offer a framework for researchers and drug development professionals to advance the investigation of these multifaceted compounds.
References
-
Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - MDPI. (2022, November 29). Retrieved January 23, 2026, from [Link]
-
A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - MDPI. (2022, October 28). Retrieved January 23, 2026, from [Link]
-
Antibacterial and antibiofilm efficacy of quercetin against Pseudomonas aeruginosa and methicillin resistant Staphylococcus aureus associated with ICU infections - Taylor & Francis. (2024, May 2). Retrieved January 23, 2026, from [Link]
-
Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One. (2015, October 22). Retrieved January 23, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC - NIH. (2022, April 12). Retrieved January 23, 2026, from [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - NIH. (2022, February 9). Retrieved January 23, 2026, from [Link]
-
Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PubMed Central. (2022, August 15). Retrieved January 23, 2026, from [Link]
-
Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa | PLOS One. (2020, November 6). Retrieved January 23, 2026, from [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - MDPI. (2022, February 9). Retrieved January 23, 2026, from [Link]
-
Quercetin induces apoptosis and necroptosis in MCF-7 breast cancer cells - PubMed. (2019, June 1). Retrieved January 23, 2026, from [Link]
-
quercetin's activity and new interpretive scale for antimicrobial activity of plant-derived compounds - Herba Polonica. (2025, July 1). Retrieved January 23, 2026, from [Link]
-
Investigation of the anti-cancer effect of quercetin on HepG2 cells in vivo | PLOS One. (2017, March 2). Retrieved January 23, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 23, 2026, from [Link]
-
Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies - Taylor & Francis. (2021, July 28). Retrieved January 23, 2026, from [Link]
-
(PDF) Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. (2025, August 9). Retrieved January 23, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved January 23, 2026, from [Link]
-
In vivo therapeutic efficacy of quercetin in BALB/c mice bearing (A)... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
In vitro ANTI-CANCER EFFECTS OF QUERCETIN ON TRIPLE NEGATIVE BREAST CANCER CELL LINE - ResearchGate. (2025, August 4). Retrieved January 23, 2026, from [Link]
-
Synergistic Effect of Quercetin on Antibacterial Activity of Florfenicol Against Aeromonas hydrophila In Vitro and In Vivo - MDPI. (2022, July 10). Retrieved January 23, 2026, from [Link]
-
Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - ResearchGate. (2025, October 13). Retrieved January 23, 2026, from [Link]
-
Antibacterial and antibiofilm activities of quercetin against clinical isolates of Staphyloccocus aureus and Staphylococcus saprophyticus - ijeab. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - Semantic Scholar. (2015, October 22). Retrieved January 23, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - MDPI. (2023, September 19). Retrieved January 23, 2026, from [Link]
-
Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed. (2017, August 21). Retrieved January 23, 2026, from [Link]
-
(PDF) Mechanisms of Cancer-killing by Quercetin; A Review on Cell Death Mechanisms. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
Synergistic interactions of quercetin with antibiotics against biofilm associated clinical isolates of Pseudomonas aeruginosa in vitro | bioRxiv. (2019, April 7). Retrieved January 23, 2026, from [Link]
-
Anticancer potential of quercetin: A comprehensive review - PubMed. (2018, August 23). Retrieved January 23, 2026, from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved January 23, 2026, from [Link]
-
Quercetin: Synergistic Interaction with Antibiotics against Colistin-Resistant Acinetobacter baumannii - PMC - PubMed Central. (2023, April 12). Retrieved January 23, 2026, from [Link]
-
Quercetin-mediated cell cycle arrest and apoptosis involving activation of a caspase cascade through the mitochondrial pathway in human breast cancer MCF-7 cells - PubMed. (2010, August 28). Retrieved January 23, 2026, from [Link]
-
Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quercetin exerts apoptotic effects on MCF-7 breast cancer cells. MCF-7... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 23, 2026, from [Link]
Sources
- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. Quercetin-mediated cell cycle arrest and apoptosis involving activation of a caspase cascade through the mitochondrial pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ijeab.com [ijeab.com]
- 19. herbapolonica.pl [herbapolonica.pl]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. journals.plos.org [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.plos.org [journals.plos.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Quercetin: Synergistic Interaction with Antibiotics against Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for (3-(tert-Butyl)phenyl)methanamine hydrochloride
An Application Note for the Synthesis of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound, a valuable building block for drug discovery and materials science. The primary method detailed is the robust and high-yielding reduction of 3-tert-butylbenzonitrile using lithium aluminum hydride (LiAlH₄), followed by conversion to the hydrochloride salt. An alternative synthetic route via reductive amination of 3-tert-butylbenzaldehyde is also discussed. This guide is intended for researchers and professionals in organic synthesis, offering in-depth explanations of procedural choices, safety considerations, and reaction mechanisms to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
(3-(tert-Butyl)phenyl)methanamine and its hydrochloride salt are important intermediates in the synthesis of more complex molecular architectures. The presence of the bulky tert-butyl group on the phenyl ring can impart unique steric and electronic properties to target molecules, influencing their pharmacological activity or material characteristics.
The synthesis of primary amines is a cornerstone of organic chemistry. For the target compound, two primary retrosynthetic disconnections are most logical: reduction of a nitrile or reductive amination of an aldehyde.
-
Primary Route: Nitrile Reduction. This is a highly reliable and direct method for producing primary amines.[1][2] The nitrile precursor, 3-tert-butylbenzonitrile, is commercially available, making this an efficient pathway. We will utilize Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent that ensures complete conversion.[2][3][4]
-
Alternative Route: Reductive Amination. This powerful technique involves the reaction of an aldehyde (3-tert-butylbenzaldehyde) with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[5][6] This method is also highly effective and offers an excellent alternative if the nitrile starting material is unavailable.
The following diagram illustrates the overall synthetic workflow, from the nitrile precursor to the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Primary Protocol: Synthesis via Nitrile Reduction
This section details the complete, step-by-step process for synthesizing this compound starting from 3-tert-butylbenzonitrile.
Step 1: Reduction of 3-tert-butylbenzonitrile
Causality of Experimental Choices: The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. It is a powerful, non-selective hydride donor capable of rapidly and completely reducing the nitrile functional group to a primary amine.[2][7] Anhydrous tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the nitrile and its stability in the presence of the highly reactive LiAlH₄. The reaction is initiated at 0 °C to control the initial exothermic reaction before being brought to reflux to ensure the reaction proceeds to completion. The specific workup procedure described (the Fieser method) is crucial for safely quenching the reactive LiAlH₄ and producing a granular, easily filterable aluminum salt byproduct.[7]
Reaction Mechanism: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[4]
-
The first hydride attacks the nitrile carbon, breaking the carbon-nitrogen pi bond and forming an intermediate imine anion.
-
This imine anion is complexed with the aluminum species.
-
A second hydride attacks the imine carbon, forming a dianion intermediate.
-
Acidic or aqueous workup protonates the nitrogen twice to yield the final primary amine.[3][4]
Caption: Key stages of the LiAlH₄ nitrile reduction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 3-tert-Butylbenzonitrile | C₁₁H₁₃N | 159.23 | 10.0 g (62.8 mmol) | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 3.58 g (94.2 mmol) | 1.5 equivalents. Highly reactive. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Dry, inhibitor-free |
| Deionized Water | H₂O | 18.02 | ~20 mL | For workup |
| 15% Sodium Hydroxide (aq) | NaOH | 40.00 | ~4 mL | For workup |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 200 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend LiAlH₄ (3.58 g) in anhydrous THF (100 mL) in the flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-tert-butylbenzonitrile (10.0 g) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is completely consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Slowly and carefully add the following reagents dropwise in sequence:
-
3.6 mL of deionized water.
-
3.6 mL of 15% aqueous NaOH.
-
10.8 mL of deionized water.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (2 x 100 mL).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude (3-(tert-Butyl)phenyl)methanamine as an oil. The product is often pure enough for the next step.
Step 2: Formation of the Hydrochloride Salt
Causality of Experimental Choices: Converting the free base amine to its hydrochloride salt serves two primary purposes: it produces a stable, crystalline solid that is easier to handle and purify than the oily free base, and it enhances the compound's solubility in aqueous media for potential biological testing. Diethyl ether is an excellent solvent for this procedure as it readily dissolves the free base amine but is a poor solvent for the ionic hydrochloride salt, causing it to precipitate upon formation.[8]
Experimental Protocol
-
Dissolution: Dissolve the crude amine oil from the previous step in 150 mL of diethyl ether.
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further white precipitate is formed. Alternatively, bubble dry HCl gas through the solution.
-
Crystallization: Cool the suspension in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.[8]
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-basic impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 11.5 g (86% over two steps).
Alternative Synthetic Route: Reductive Amination
Reductive amination is a powerful method for amine synthesis that avoids the use of highly reactive metal hydrides like LiAlH₄.[5][9] The process involves the in-situ formation and reduction of an imine from an aldehyde and an ammonia source.
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-tert-butylbenzaldehyde, followed by dehydration to form an imine.[6] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine in the presence of the aldehyde.[5]
Caption: Reductive amination pathway.
This method is particularly advantageous due to its mild reaction conditions and operational simplicity, making it a valuable alternative for synthesizing the target compound.
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere in a fume hood. All glassware must be rigorously dried before use.
-
Diethyl Ether: Highly flammable and volatile liquid. Work in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Google Patents. (2008). CN101108806A - Technique for synthesizing tert-butylamine.
-
Organic Syntheses. tert-BUTYLAMINE. Available at: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
- Google Patents. (2010). CN101704755A - Method for preparing p-tert-butylbenzylamine.
-
Organic Syntheses. PHENYL t-BUTYL ETHER. Available at: [Link]
-
ResearchGate. (2020). tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. Available at: [Link]
- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
- Google Patents. (2015). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
- Google Patents. (2009). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
YouTube. (2015). Synthesis of 4-Butylbenzonitrile From Benzene. Available at: [Link]
-
YouTube. (2024). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Available at: [Link]
-
ResearchGate. (2020). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. Available at: [Link]
-
Organic Syntheses. tert-BUTYL ISOCYANIDE. Available at: [Link]
-
JoVE. (2024). Video: Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
YouTube. (2020). tertiary amine synthesis & reductive amination. Available at: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Wikipedia. 4-tert-Butylbenzaldehyde. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
-
PubChem. 3-Tert-butylbenzaldehyde. Available at: [Link]
-
Wikipedia. tert-Butanesulfinamide. Available at: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: A Stability-Indicating HPLC Method for Purity Determination of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of (3-(tert-Butyl)phenyl)methanamine hydrochloride. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The protocol details a systematic approach, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines. The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring precise and reliable quantification of the active pharmaceutical ingredient (API) and its separation from potential process-related impurities and degradation products generated under forced degradation conditions.
Introduction
(3-(tert-Butyl)phenyl)methanamine is a primary aromatic amine that serves as a versatile building block in the synthesis of more complex organic molecules and potential therapeutic agents.[1] Its hydrochloride salt form is often preferred to improve solubility and stability. Ensuring the purity and stability of such an intermediate is paramount for the quality, safety, and efficacy of the final pharmaceutical product.[2]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[3] However, the analysis of primary amines like this compound presents a specific challenge: the basic amine group can interact with residual acidic silanols on conventional silica-based HPLC columns, leading to poor peak shape (tailing) and unreliable quantification.[4]
This guide provides a comprehensive, field-proven protocol that directly addresses these challenges. We will explain the causality behind the selection of the column, mobile phase composition, and other chromatographic parameters to ensure a symmetric peak shape and robust separation. Furthermore, this method is developed as a stability-indicating assay, capable of separating the main analyte from degradation products formed under various stress conditions, a critical requirement for regulatory submissions.[5][6]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.
| Property | Value | Rationale for HPLC Method |
| Structure | ![]() | The phenyl group contains a chromophore, making UV detection a suitable choice. The primary amine is a basic functional group that dictates mobile phase pH selection. |
| Molecular Formula | C₁₁H₁₇N · HCl | - |
| Molecular Weight | 199.72 g/mol | Used for preparing standard solutions of known concentration. |
| pKa (estimated) | ~9.5 - 10.5 (for the conjugate acid, R-NH₃⁺) | This is the most critical parameter. To ensure the analyte is in a single, fully protonated state (R-NH₃⁺) for good peak shape, the mobile phase pH must be set at least 2 units below the pKa.[4][7] |
| UV Absorbance (λmax) | ~265 nm | Determines the optimal wavelength for detection to maximize sensitivity. |
| Solubility | Soluble in water, methanol, acetonitrile | Provides flexibility in choosing a suitable diluent for sample and standard preparation. |
Experimental Workflow: From Development to Validation
The overall strategy follows a logical progression from understanding the analyte to developing a robust method and subsequently validating its performance.
Caption: Overall workflow for development and validation.
Instrumentation, Reagents, and Materials
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/PDA detector. |
| Data Acquisition | Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™). |
| HPLC Column | Recommended: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent base-deactivated C18 column. Justification: Base-deactivated columns have minimal free silanol groups, which is crucial for preventing peak tailing of basic analytes like amines.[4][8] |
| Chemicals | This compound Reference Standard (>99.5% purity). |
| Acetonitrile (HPLC Grade). | |
| Methanol (HPLC Grade). | |
| Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade). | |
| Orthophosphoric Acid (H₃PO₄) (AR Grade). | |
| Water (Milli-Q or equivalent HPLC grade). | |
| Labware | Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters. |
Detailed Protocol: Purity Determination
Chromatographic Conditions
The selection of these parameters is based on the physicochemical properties of the analyte to achieve optimal separation and peak shape.
| Parameter | Condition | Justification |
| Stationary Phase | Base-deactivated C18, 150 mm length, 4.6 mm ID, 3.5 µm particle size | A C18 phase provides sufficient hydrophobicity for retaining the aromatic compound.[9] A 150 mm column offers a good balance between resolution and analysis time.[10] |
| Mobile Phase | Aqueous (A): 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄.Organic (B): Acetonitrile. | The low pH of 3.0 ensures the primary amine is fully protonated, minimizing silanol interactions and yielding a symmetrical peak.[4][7] Acetonitrile is chosen for its low viscosity and UV transparency. |
| Elution Mode | Isocratic: 60% Aqueous (A) / 40% Organic (B) | An isocratic method is simpler, more robust, and avoids gradient re-equilibration time, making it ideal for routine QC analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | This wavelength corresponds to the UV maximum of the phenyl ring, providing optimal sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Solution Preparation
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 600 mL of the prepared buffer (A) with 400 mL of acetonitrile (B). Degas the mixture before use.
-
Diluent Preparation: Use the mobile phase as the diluent to avoid peak shape issues caused by solvent mismatch.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a core principle of a self-validating system. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the following criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pumping system and mobile phase composition. |
Analysis and Calculation
-
Perform five replicate injections of the Working Standard Solution to pass SST.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method, which is standard for purity determination where the response factors of impurities are assumed to be close to that of the API.
Purity (%) = (Area of API Peak / Sum of All Peak Areas) x 100
Stability-Indicating Power: Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity of the method by showing that the main analyte peak is resolved from any potential degradation products.[2][11] The goal is to achieve 5-20% degradation of the API.
Caption: Workflow for the forced degradation study.
Protocol:
-
Acid Hydrolysis: To 1 mL of the Sample Stock Solution (500 µg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Sample Stock Solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Sample Stock Solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid API powder in an oven at 80°C for 48 hours. Then, prepare a sample solution at the target concentration (50 µg/mL).
-
Photolytic Degradation: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Then, prepare a sample solution.
Acceptance Criteria: The method is considered "stability-indicating" if the chromatograms show that all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0). Additionally, Peak Purity analysis using a PDA detector should confirm that the main analyte peak is spectrally pure in all stressed samples.
Method Validation Summary
The developed method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13][14]
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interference at the retention time of the API. Baseline resolution (Rs > 2.0) between API and all impurity/degradant peaks. |
| Linearity | Prepare solutions at five concentration levels from LOQ to 150% of the working concentration (e.g., 1, 25, 50, 75, 100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision data. | 25 µg/mL to 75 µg/mL (50% to 150% of test concentration). |
| Accuracy (Recovery) | Spike a known amount of API into a placebo or sample matrix at three levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration.Intermediate: Repeat the analysis on a different day with a different analyst or instrument. | % RSD ≤ 2.0% for repeatability. Overall % RSD for intermediate precision should meet predefined criteria. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve. | Report the value (e.g., ~0.03 µg/mL). |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response and the slope. | Report the value (e.g., ~0.1 µg/mL). Must be precise and accurate. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min, mobile phase composition ±2%). | System suitability parameters must still be met. No significant impact on results. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and robust for the determination of purity of this compound. The causality-driven method development, particularly the control of mobile phase pH, successfully mitigates the common analytical challenges associated with primary amines. The successful resolution of the parent peak from all degradation products in the forced degradation study confirms the stability-indicating nature of the assay. This validated method is fit for its intended purpose in quality control laboratories for routine analysis and stability studies in the pharmaceutical industry.
References
- Vertex AI Search. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Smolecule. (2023). Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- IRJPMS. (n.d.).
- PubMed. (n.d.).
- ICH. (2023).
- ResearchGate. (2025).
- PMC - NIH. (n.d.).
- IJPPR. (2023).
- Pharmaceutical Technology. (2016).
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- Biocompare. (2014). Picking the Perfect HPLC Column.
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. irjpms.com [irjpms.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. library.dphen1.com [library.dphen1.com]
- 7. tandfonline.com [tandfonline.com]
- 8. labtech.tn [labtech.tn]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. biocompare.com [biocompare.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Strategic Approaches to Nucleophilic Substitution with 3-tert-Butylbenzyl Chloride
Abstract
This application note provides a detailed experimental framework for conducting nucleophilic substitution reactions with 3-tert-butylbenzyl chloride, a sterically hindered substrate that presents a fascinating case study in the competitive landscape of S(_N)1 and S(_N)2 mechanisms. We will delve into the mechanistic rationale behind experimental design, offering adaptable protocols for various nucleophiles and reaction conditions. The guidance herein is intended to empower researchers to strategically control reaction outcomes and synthesize novel 3-tert-butylbenzyl derivatives with high efficiency and purity.
Introduction: The Mechanistic Dichotomy of a Hindered Benzylic Halide
Benzylic halides are a cornerstone of organic synthesis due to their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent phenyl ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 pathway.[1] While primary benzylic halides typically favor the S(_N)2 mechanism, the introduction of steric bulk, such as the tert-butyl group in 3-tert-butylbenzyl chloride, significantly alters this preference.
The tert-butyl group, while not directly at the benzylic carbon, exerts considerable steric hindrance, impeding the backside attack required for an S(N)2 reaction.[2] Consequently, the reaction pathway is often steered towards an S(N)1 mechanism, which proceeds through a planar carbocation intermediate, alleviating steric strain in the transition state. The stability of the benzylic carbocation further favors the S(_N)1 pathway.[3] However, the choice of nucleophile and solvent remains a critical determinant of the dominant reaction mechanism. Strong, unhindered nucleophiles in polar aprotic solvents can still promote an S(_N)2 reaction, whereas weak nucleophiles and polar protic solvents will favor the S(_N)1 mechanism.[4]
This guide will provide protocols that account for this mechanistic duality, enabling the rational synthesis of a variety of 3-tert-butylbenzyl derivatives.
Experimental Workflow Overview
The general workflow for the nucleophilic substitution of 3-tert-butylbenzyl chloride is depicted below. Subsequent sections will provide detailed protocols for specific nucleophiles.
Figure 1: General experimental workflow for the nucleophilic substitution of 3-tert-butylbenzyl chloride.
Detailed Experimental Protocols
Safety Precaution: 3-tert-butylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: S(_N)2-Favored Substitution with Sodium Azide
This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent (DMF) to favor the S(_N)2 pathway.
Materials:
-
3-tert-butylbenzyl chloride (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-tert-butylbenzyl chloride (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO(_3) solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-tert-butylbenzyl azide.
Protocol 2: S(_N)1-Favored Solvolysis in Aqueous Ethanol
This protocol demonstrates a classic S(_N)1 reaction using a weak nucleophile (water/ethanol) in a polar protic solvent system.
Materials:
-
3-tert-butylbenzyl chloride (1.0 eq)
-
80% Ethanol in water (v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: Dissolve 3-tert-butylbenzyl chloride (1.0 eq) in 80% aqueous ethanol in a round-bottom flask with a magnetic stir bar.
-
Reaction Execution: Stir the solution at room temperature. The reaction progress can be monitored by the formation of a precipitate of the product or by TLC. Solvolysis rates for similar compounds have been studied, providing a basis for expected reaction times.[5][6]
-
Work-up:
-
Once the reaction is complete, add diethyl ether to the mixture.
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO(_3) solution to neutralize any HCl formed.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting product will be a mixture of 3-tert-butylbenzyl alcohol and 3-tert-butylbenzyl ethyl ether. These can be separated by flash column chromatography.
Influence of Nucleophile and Reaction Conditions
The choice of nucleophile and solvent system is paramount in directing the reaction towards either an S(_N)1 or S(_N)2 pathway. The following table summarizes expected conditions for various nucleophiles.
| Nucleophile | Nucleophile Strength | Solvent System | Predominant Mechanism | Expected Product(s) |
| CN⁻ (e.g., KCN) | Strong | Ethanol/Water or DMSO | Mixed S(_N)1/S(_N)2 | 3-tert-butylbenzyl cyanide |
| OH⁻ (e.g., NaOH) | Strong | Acetone/Water | S(_N)1 | 3-tert-butylbenzyl alcohol |
| H₂O | Weak | Water or aqueous mixtures | S(_N)1 | 3-tert-butylbenzyl alcohol |
| ROH (e.g., EtOH) | Weak | Ethanol | S(_N)1 | 3-tert-butylbenzyl ethyl ether |
| I⁻ (e.g., NaI) | Strong | Acetone | S(_N)2 | 3-tert-butylbenzyl iodide |
Note: With strong, basic nucleophiles like hydroxide and cyanide, elimination (E1/E2) can be a competing side reaction, although it is generally less favored for benzylic systems compared to alkyl halides.
Conclusion
The nucleophilic substitution of 3-tert-butylbenzyl chloride serves as an excellent model for understanding the interplay of steric and electronic effects in determining reaction mechanisms. By carefully selecting the nucleophile and solvent, researchers can favor either the S(_N)1 or S(_N)2 pathway to achieve the desired synthetic outcome. The protocols provided in this application note offer a robust starting point for the synthesis and exploration of novel 3-tert-butylbenzyl derivatives, which may be of interest in medicinal chemistry and materials science.
References
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]
-
PubMed. (n.d.). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Available at: [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Available at: [Link]
-
Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether. Available at:
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Available at: [Link]
-
ResearchGate. (2014). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. E. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Available at: [Link]
-
ResearchGate. (n.d.). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Available at: [Link]
-
Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. Available at: [Link]
-
Portland State University. (n.d.). Chapter 8 Notes - Alkyl Halides. Available at: [Link]
-
Quora. (2018). What does tert-Butyl chloride reacting with NaCN mainly give?. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. Available at: [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of 3-Ethyl- and 3-Phenyl-1-azabicyclo[1.1.0]butanes with Tosyl Chloride and Tosyl Azide. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Available at: [Link]
-
Academia.edu. (n.d.). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available at: [Link]
-
YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Available at: [Link]
-
YouTube. (2014). Sn1 reaction tert butyl chloride with hydroxide in acetone and water. Available at: [Link]
-
Chemistry LibreTexts. (2019). 8.13: Nucleophilic Substitution and Elimination Reactions (Exercises). Available at: [Link]
-
First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). (n.d.). Available at: [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. Available at: [Link]
-
Semantic Scholar. (n.d.). Correlation of Solvolysis Rates. III.1 t-Butyl Chloride in a Wide Range of Solvent Mixtures2. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Available at: [Link]
-
Brainly.in. (2019). Tert butyl chloride reacts with aqueous sodium hydroxide by sn1 while n-butyl. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Available at: [Link]
-
Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. (n.d.). Available at: [Link]
Sources
Application Notes & Protocols: Strategic Utilization of (3-(tert-Butyl)phenyl)methanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Abstract
(3-(tert-Butyl)phenyl)methanamine, and its hydrochloride salt, is a pivotal primary amine building block in modern medicinal chemistry. Its unique structural architecture, featuring a benzylic amine scaffold substituted with a sterically demanding tert-butyl group at the meta-position, offers a compelling combination of lipophilicity, metabolic stability, and conformational restriction. This guide provides an in-depth exploration of its application, focusing on the strategic rationale behind its use, detailed protocols for key synthetic transformations, and essential safety considerations for laboratory and scale-up operations.
Introduction: Structural Significance and Physicochemical Profile
(3-(tert-Butyl)phenyl)methanamine, also known as 3-tert-Butylbenzylamine, is an organic compound with the molecular formula C₁₁H₁₇N.[1] The molecule's utility is fundamentally derived from the interplay of its three key components:
-
The Primary Aminomethyl Group (-CH₂NH₂): This is the primary reactive handle, enabling a wide range of classical amine chemistries, most notably nucleophilic additions, acylations, and reductive aminations.
-
The Phenyl Ring: Provides a rigid scaffold for orienting substituents and can engage in π-stacking interactions with biological targets.
-
The meta-tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group is the molecule's defining feature. It imparts significant steric hindrance, which can direct the regioselectivity of reactions and, crucially, shield adjacent parts of a final drug molecule from metabolic enzymes (e.g., cytochrome P450s), potentially improving pharmacokinetic profiles.[1] Its positioning at the meta-position provides a balance between steric influence and electronic effects, a valuable characteristic in drug design.[1]
The compound is frequently supplied and used as its hydrochloride salt (C₁₁H₁₈ClN). This salt form enhances stability, improves handling characteristics by rendering it a solid, and increases solubility in certain polar solvents.[1]
Physicochemical Data
The following table summarizes key properties of the parent amine and related compounds.
| Property | Value | Source |
| Compound Name | (3-(tert-Butyl)phenyl)methanamine | Internal Calculation |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | Internal Calculation |
| Related Compound | 3-tert-Butyl Phenol | |
| Boiling Point | 240.0 °C @ 760 mm Hg | [2] |
| Flash Point | 108.9 °C (228.0 °F) | [2] |
| logP (o/w) | 3.30 | [2] |
Core Application: Reductive Amination in API Synthesis
A primary application for (3-(tert-Butyl)phenyl)methanamine hydrochloride is in the synthesis of secondary and tertiary amines via reductive amination. This reaction is a cornerstone of pharmaceutical synthesis for forging robust carbon-nitrogen bonds. The process typically involves the condensation of the primary amine with an aldehyde or ketone to form a transient imine intermediate, which is then reduced in situ to the corresponding amine.
This pathway is critical in the synthesis of numerous active pharmaceutical ingredients (APIs), including calcimimetics like Cinacalcet. While Cinacalcet itself uses a different amine, its synthesis provides an authoritative template for the type of reaction where (3-(tert-Butyl)phenyl)methanamine is invaluable.[3][4][5][6][7] The reaction couples a substituted propanal with an amine to form the core structure of the drug.
Workflow for API Synthesis via Reductive Amination
The following diagram illustrates the general workflow for utilizing this compound in a typical reductive amination sequence to produce a hypothetical API.
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of a Model Secondary Amine
This protocol details the synthesis of N-(3-(tert-butyl)benzyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, a structural analog demonstrating a typical application.
Objective: To synthesize a model secondary amine via reductive amination using this compound and 3-(3-(trifluoromethyl)phenyl)propanal.
Materials:
-
This compound (1.0 eq)
-
3-(3-(Trifluoromethyl)phenyl)propanal (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (sufficient volume)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Free Amine Generation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the solid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq). The formation of triethylamine hydrochloride may be observed as a precipitate. Stir for 15-20 minutes at 0 °C.
-
Causality: The hydrochloride salt must be neutralized to the free amine to act as a nucleophile. Triethylamine is a suitable organic base that scavenges the HCl without introducing water.
-
-
Imine Formation:
-
To the stirring solution containing the free amine, add 3-(3-(trifluoromethyl)phenyl)propanal (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Formation of the imine intermediate is typically not isolated.
-
Causality: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 20-30 minutes. Gas evolution (H₂) may be observed.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde than other hydrides like NaBH₄, minimizing the formation of the corresponding alcohol byproduct. It is also more tolerant of the slightly acidic conditions that can favor imine formation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Causality: The bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent. The brine wash removes residual water and inorganic salts.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Safety and Handling
As with any chemical synthesis, proper safety protocols are paramount.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8]
-
Handling Precautions: this compound can be an irritant. Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse the affected area thoroughly with water. Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable intermediate for pharmaceutical research and development. Its distinct steric and electronic properties, conferred by the meta-tert-butyl group, provide medicinal chemists with a powerful tool for synthesizing novel entities with potentially enhanced metabolic stability and tailored pharmacological profiles. The reductive amination protocol described herein represents a robust and versatile method for its incorporation into complex molecular scaffolds, underscoring its importance in the drug discovery pipeline.
References
-
Liu, H., Huang, D., & Zhang, Y. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available at: [Link]
-
Ranucci, E., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.
- Google Patents. (n.d.). WO2012007954A1 - Process for cinacalcet hydrochloride.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]
-
PubMed. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Available at: [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Google Patents. (n.d.). US20110105799A1 - process for the synthesis of cinacalcet hydrochloride.
-
The Good Scents Company. (n.d.). 3-tert-butyl phenol, 585-34-2. Available at: [Link]
-
Angene Chemical. (2025, March 22). Safety Data Sheet. Available at: [Link]
-
SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]
-
PMC. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. Available at: [Link]
-
European Patent Office. (2007, April 27). PROCESS FOR THE PREPARATION OF CINACALCET BASE - EP1915335 B1. Available at: [Link]
- Google Patents. (n.d.). CN104744506A - Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant.
-
NIH. (n.d.). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Available at: [Link]
-
Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews, 38, 1162. Available at: [Link]
-
NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]
-
ResearchGate. (2025, December 19). A Facile Protocol for C(sp)–C(sp) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands. Available at: [Link]
- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
-
Angene. (2026, January 6). Chemical Synthesis Applications of CAS 81477-94-3 Intermediate. Available at: [Link]
-
The Good Scents Company. (n.d.). meta-tert-butyl phenyl isobutyraldehyde, 62518-65-4. Available at: [Link]
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. 3-tert-butyl phenol, 585-34-2 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2012007954A1 - Process for cinacalcet hydrochloride - Google Patents [patents.google.com]
- 5. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
Protocol for forming the hydrochloride salt of 3-tert-butyl-benzylamine
Application Note & Protocol
A Validated Protocol for the Preparation and Characterization of 3-tert-butyl-benzylamine Hydrochloride
Abstract: The conversion of a free base into a salt form is a critical step in pharmaceutical development, often employed to enhance physicochemical properties such as solubility, stability, and bioavailability.[1] Hydrochloride salts are the most prevalent form, utilized for their ability to confer aqueous solubility to amine-containing compounds.[1] This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 3-tert-butyl-benzylamine hydrochloride. The methodology is designed to be a self-validating system, incorporating detailed procedural steps with explanations of the underlying chemical principles and robust analytical checks for quality control.
Introduction and Scientific Rationale
3-tert-butyl-benzylamine is an aromatic primary amine that serves as a valuable building block in medicinal chemistry and materials science. Like many primary amines, its free base form may exhibit limited aqueous solubility and can be susceptible to atmospheric carbon dioxide, forming a carbonate salt over time.[2] Converting the amine to its hydrochloride salt mitigates these issues, providing a stable, crystalline solid that is generally more soluble in aqueous media, which is advantageous for subsequent reactions, formulation studies, or biological screening.
The core of this protocol is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a Brønsted-Lowry base, accepting a proton from hydrogen chloride (a Brønsted-Lowry acid) to form the corresponding benzylammonium cation and a chloride anion.[1][3]
Reaction: C₆H₄(C(CH₃)₃)CH₂NH₂ + HCl → [C₆H₄(C(CH₃)₃)CH₂NH₃]⁺Cl⁻
The choice of solvent and the form of hydrochloric acid are critical variables. Using an anhydrous solution of HCl in an organic solvent (e.g., isopropanol or diethyl ether) is often preferred over aqueous HCl to facilitate the precipitation of a non-hygroscopic, crystalline salt and avoid potential yield loss due to the salt's solubility in water.[4] The selection of the primary solvent for the reaction is dictated by its ability to dissolve the free base while having poor solubility for the resulting hydrochloride salt, thus driving the reaction towards product precipitation.
Materials and Methods
This section details the necessary reagents, equipment, and safety protocols required for the successful execution of the synthesis.
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 3-tert-butyl-benzylamine | >97% Purity | Commercial Supplier |
| Hydrogen Chloride Solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Diethyl Ether (Anhydrous) | ≥99.7%, Anhydrous | Commercial Supplier |
| Isopropanol (IPA) | ACS Grade | Commercial Supplier |
| Magnetic Stirrer with Stir Bars | Standard Laboratory Grade | N/A |
| Round-Bottom Flasks | 50 mL and 100 mL | N/A |
| Addition Funnel | 25 mL | N/A |
| Büchner Funnel and Filter Flask | Standard Laboratory Grade | N/A |
| Whatman Filter Paper | Grade 1 | N/A |
| pH Indicator Strips (0-14 range) | Standard Laboratory Grade | N/A |
| Rotary Evaporator | Standard Laboratory Grade | N/A |
| Vacuum Oven | Capable of maintaining 40-50 °C | N/A |
-
Hydrogen Chloride: Concentrated solutions of hydrogen chloride are highly corrosive and can cause severe skin burns and eye damage.[5] The vapor is irritating to the respiratory system.[6] All manipulations must be performed within a certified chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[5] An eyewash station and safety shower must be readily accessible.
-
3-tert-butyl-benzylamine: This compound is a skin and eye irritant.[7] Avoid inhalation and direct contact.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only anhydrous, stabilized ether and ensure there are no ignition sources in the vicinity.
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on a 5-gram scale of the starting amine. Quantities can be adjusted proportionally.
-
Dissolution of the Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-benzylamine (5.0 g, ~30.6 mmol) in 40 mL of anhydrous diethyl ether. Stir the solution at room temperature until the amine is fully dissolved.
-
Preparation for Acid Addition: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. This helps to control the exotherm of the neutralization reaction and often yields finer, more easily filterable crystals.
-
Stoichiometric HCl Addition: Slowly add a 2.0 M solution of HCl in diethyl ether (~15.3 mL, 30.6 mmol, 1.0 equivalent) dropwise to the stirred amine solution over 15-20 minutes using an addition funnel.
-
Rationale: A slow, dropwise addition is crucial to prevent localized overheating and formation of an oily precipitate. Using a stoichiometric amount of acid ensures complete conversion without introducing excess HCl, which could lead to impurities.[9]
-
-
Precipitation and Crystallization: As the HCl solution is added, a white precipitate of 3-tert-butyl-benzylamine hydrochloride will form. After the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Filtration: Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (2 x 15 mL).
-
Rationale: Washing with a cold, non-solubilizing solvent removes any residual starting material or soluble impurities without dissolving a significant amount of the desired product.[10]
-
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C for 4-6 hours or until a constant weight is achieved. The expected product is a white to off-white crystalline powder.[11]
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of 3-tert-butyl-benzylamine hydrochloride.
Caption: Workflow for the synthesis of 3-tert-butyl-benzylamine HCl.
Characterization and Quality Control (Self-Validation)
To confirm the identity, purity, and success of the synthesis, the following analytical tests should be performed.
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 90-98% | Gravimetric |
| Melting Point | A sharp melting point is expected. For reference, benzylamine hydrochloride melts at 262-263 °C.[12] The tert-butyl group may alter this value. | Melting Point Apparatus |
| Solubility | Soluble in water and methanol; sparingly soluble in isopropanol; insoluble in diethyl ether and hexanes. Benzylamine hydrochloride is highly soluble in water.[11][12] | Solubility Test |
| Purity | ≥98% | HPLC, Nonaqueous Titration[13] |
| Identity Confirmation | Consistent with the formation of the ammonium salt. | FT-IR, ¹H NMR |
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of the product should show significant differences from the starting amine. Look for the appearance of a broad absorption band in the 2800-3100 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of the ammonium salt. The N-H bending vibration should appear around 1600-1500 cm⁻¹.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): When comparing the spectrum of the salt to the free base (typically run in DMSO-d₆ or D₂O), the protons on the carbon adjacent to the nitrogen (the benzylic CH₂) will shift downfield upon protonation. A broad peak corresponding to the -NH₃⁺ protons will also be visible (this peak is exchangeable with D₂O).
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
- Glaxo Group Limited. (1997). Amine acid salt compounds and process for the production thereof. U.S. Patent No. 5,686,588.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Institute of Process Engineering, Chinese Academy of Sciences. (2010). Method for preparing p-tert-butylbenzylamine. Chinese Patent No. CN101704755A.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
- Sandoz AG. (2010). Method for salt preparation. U.S. Patent Application No. 12/741,208.
- Nanjing University of Technology. (2009). Simple method for preparing to tert-butyl benzyl amine. Chinese Patent No. CN101607914A.
-
ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Chloride | Medical Management Guidelines. Retrieved from [Link]
-
EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
- Mitsubishi Gas Chemical Company. (1999). Process for the preparation of benzylamine salts. German Patent No. DE19811092A1.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
ScienceMadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Benzylammonium chloride. Retrieved from [Link]
-
Scribd. (n.d.). Amine System Analysis Guide. Retrieved from [Link]
-
GOV.UK. (n.d.). Hydrogen chloride (hydrochloric acid) - Incident management. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
- 3. eptq.com [eptq.com]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 10. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 11. adipogen.com [adipogen.com]
- 12. Benzylamine hydrochloride | 3287-99-8 [chemicalbook.com]
- 13. Benzylamine Hydrochloride | 3287-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for (3-(tert-Butyl)phenyl)methanamine hydrochloride in Medicinal Chemistry
Introduction: The Strategic Role of the tert-Butylphenyl Moiety in Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. (3-(tert-Butyl)phenyl)methanamine hydrochloride, a derivative of benzylamine, represents a key building block that offers medicinal chemists a valuable scaffold for the design of novel therapeutic agents. The defining feature of this compound is the bulky tert-butyl group positioned at the meta-position of the phenyl ring. This substituent exerts significant steric and electronic effects, which can be leveraged to enhance potency, selectivity, and pharmacokinetic properties of a drug candidate. The primary amine functionality provides a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening. These characteristics make (3-(tert-Butyl)phenyl)methanamine a subject of interest for researchers and drug development professionals aiming to address a range of therapeutic targets.[1]
The presence of the tert-butyl group can provide steric hindrance that influences how a molecule interacts with its biological target, potentially leading to improved selectivity for a specific receptor subtype or isoenzyme.[1] Furthermore, this bulky group can shield adjacent functionalities from metabolic enzymes, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug. This application note will provide a detailed overview of the synthesis of this compound, its application in the development of bioactive molecules with a focus on histamine H3 receptor antagonists, and a comprehensive protocol for a relevant biological assay.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding aldehyde, 3-tert-butylbenzaldehyde. This involves a reductive amination followed by the formation of the hydrochloride salt.
Part 1: Synthesis of the Precursor - 3-tert-Butylbenzaldehyde
A common route to 3-tert-butylbenzaldehyde involves the Friedel-Crafts acylation of tert-butylbenzene followed by oxidation, or formylation of tert-butylbenzene. An alternative approach is the functional group transformation from a more readily available starting material such as 3-bromobenzaldehyde.
Protocol: Synthesis of 3-tert-Butylbenzaldehyde via Suzuki Coupling
This protocol outlines a plausible laboratory-scale synthesis of 3-tert-butylbenzaldehyde from 3-bromobenzaldehyde and a suitable boron reagent.
Materials:
-
3-Bromobenzaldehyde
-
tert-Butylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1 equivalent), tert-butylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-tert-butylbenzaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Reductive Amination to (3-(tert-Butyl)phenyl)methanamine
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this step, 3-tert-butylbenzaldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.[2][3][4][5][6][7]
Protocol: Synthesis of (3-(tert-Butyl)phenyl)methanamine
Materials:
-
3-tert-Butylbenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[2]
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-tert-butylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of ammonium acetate (5-10 equivalents) in methanol to the aldehyde solution. Alternatively, aqueous ammonia can be used.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude (3-(tert-Butyl)phenyl)methanamine as an oil. The crude product may be used directly in the next step or purified by distillation under reduced pressure.
Part 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.[8][9][10][11]
Protocol: Synthesis of this compound
Materials:
-
Crude (3-(tert-Butyl)phenyl)methanamine
-
Anhydrous diethyl ether or methanol[11]
-
Concentrated hydrochloric acid or HCl gas[11]
-
Ice bath
Procedure:
-
Dissolve the crude (3-(tert-Butyl)phenyl)methanamine in anhydrous diethyl ether or methanol.[11]
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper).[11] Alternatively, bubble dry HCl gas through the solution.[11]
-
A white precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Application in Medicinal Chemistry: A Case Study on Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[6] As such, H3R antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[12]
The (3-(tert-Butyl)phenyl)methanamine scaffold has been incorporated into the design of novel H3R antagonists. The tert-butylphenyl group can occupy a hydrophobic pocket in the receptor binding site, contributing to high affinity and selectivity.
Structure-Activity Relationship (SAR) Insights:
Studies on a series of phenoxyalkylamine derivatives have provided valuable insights into the SAR of H3R ligands.[13]
-
The tert-Butyl Group: The bulky tert-butyl group on the phenyl ring is often crucial for high affinity. It is believed to interact favorably with a hydrophobic region of the H3 receptor.
-
Position of the tert-Butyl Group: The position of the tert-butyl group on the phenyl ring can significantly impact activity. While both meta and para substitutions can lead to potent compounds, the specific substitution pattern influences the overall pharmacological profile.
-
The Amine Moiety: The primary amine of (3-(tert-Butyl)phenyl)methanamine serves as a key pharmacophoric feature, often protonated at physiological pH to form a salt bridge with an acidic residue in the receptor. This amine can be further derivatized to explore interactions with other regions of the binding pocket. For instance, it can be incorporated into a piperidine or piperazine ring, common motifs in H3R antagonists.[13]
Table 1: Representative Data for H3R Antagonists with a tert-Butylphenyl Moiety
| Compound ID | R Group (Modification of the amine) | hH3R Ki (nM) |
| 1 | -CH₂-piperidine | 25 |
| 2 | -CH₂-(4-phenylpiperidine) | 15 |
| 3 | -CH₂-(4-pyridylpiperazine) | 16.0-120 |
| 4 | -CH₂-pyrrolidine | 38 |
Data are illustrative and compiled from various sources on H3R antagonists.[13][14]
Diagram: Structure-Activity Relationship (SAR) Visualization
Caption: Key structural features contributing to the activity of H3R antagonists.
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells)
-
[³H]-N-α-methylhistamine (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled Ligand (for non-specific binding, e.g., (R)-(-)-α-Methylhistamine or clobenpropit)[2][4]
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Unifilter-96 GF/C)[2]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the H3 receptor on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-15 µg of protein per well.[2] Keep the membrane suspension on ice.
-
Assay Setup: Perform the assay in a total volume of 200 µL in a 96-well microplate.
-
Total Binding: Add 25 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 25 µL of a high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) to determine the amount of radioligand that binds non-specifically.[4]
-
Test Compound: Add 25 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 25 µL of [³H]-N-α-methylhistamine to all wells at a final concentration of approximately 1-2 nM.[4]
-
Membrane Addition: Add 150 µL of the diluted membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature (or 25 °C) for 60-120 minutes with gentle shaking to reach equilibrium.[4]
-
Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Diagram: Experimental Workflow for H3R Binding Assay
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the strategically placed tert-butyl group, provide a powerful tool for modulating the pharmacological properties of drug candidates. The case study of histamine H3 receptor antagonists highlights the successful application of this scaffold in designing potent and selective ligands for challenging therapeutic targets. The detailed synthetic and biological assay protocols provided herein offer a practical guide for researchers and drug development professionals to utilize this compound in their own discovery programs.
References
- GB2323087A - Process for preparing Benzylamine salts - Google P
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). (URL: [Link])
- EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
-
(a) Reaction pathway for the reductive amination with benzaldehyde and... - ResearchGate. (URL: [Link])
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC. (URL: [Link])
-
Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - MDPI. (2021). (URL: [Link])
- DE19811092A1 - Process for the preparation of benzylamine salts - Google P
-
Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv. (2023). (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). (URL: [Link])
-
Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed. (2018). (URL: [Link])
-
Synthesis of benzylamine hydrochloride - PrepChem.com. (URL: [Link])
-
Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])
-
H3 receptor antagonist – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? | ResearchGate. (2020). (URL: [Link])
-
3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem. (URL: [Link])
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (URL: [Link])
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (URL: [Link])
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018). (URL: [Link])
-
(PDF) Histamine H3 Receptor Antagonists Go to Clinics - ResearchGate. (URL: [Link])
-
Synthesis of 3-bromobenzaldehyde - PrepChem.com. (URL: [Link])
Sources
- 1. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 14. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Flash Chromatography Purification of (3-(tert-Butyl)phenyl)methanamine
An Application Guide by a Senior Scientist
Abstract
(3-(tert-Butyl)phenyl)methanamine is a valuable primary aromatic amine, frequently utilized as a key building block in the synthesis of pharmaceutical compounds and advanced materials.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent structural analysis. This application note provides a comprehensive, field-proven protocol for the purification of (3-(tert-Butyl)phenyl)methanamine using flash column chromatography. We will delve into the specific challenges posed by basic amines on silica gel, detail a systematic method development approach using Thin-Layer Chromatography (TLC), and present a validated, step-by-step flash purification workflow designed for optimal resolution and recovery.
The Challenge: Chromatographing Basic Amines on Silica Gel
The primary amine functional group in (3-(tert-Butyl)phenyl)methanamine presents a predictable challenge in normal-phase chromatography. Standard silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. These acidic sites can engage in strong acid-base interactions with the basic amine, leading to several undesirable outcomes:
-
Irreversible Adsorption: A portion of the compound can bind permanently to the column, resulting in significant yield loss.
-
Peak Tailing: The non-linear adsorption isotherm caused by these strong interactions results in broad, asymmetric peaks that "tail" significantly. This severely compromises the resolution between the target compound and closely eluting impurities.
-
On-Column Degradation: For sensitive molecules, the acidic environment of the silica surface can catalyze degradation.
To achieve a successful separation, these acid-base interactions must be mitigated. The most common and effective strategy is to introduce a small amount of a competitive base into the mobile phase.[2] This additive, typically a volatile amine like triethylamine (TEA), neutralizes the acidic silanol sites, allowing the target amine to elute with improved peak shape and recovery.[2]
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a flash column, TLC is an indispensable tool for rapidly developing and optimizing the separation conditions.[3] It allows for the efficient screening of various solvent systems to find the ideal mobile phase that provides adequate separation between the target compound and its impurities.
Protocol: TLC Method Development
-
Plate Preparation: Use standard silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude (3-(tert-Butyl)phenyl)methanamine in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
-
Spotting: Using a capillary tube, carefully spot the crude mixture onto the TLC plate's baseline.
-
Solvent System Screening: Prepare a series of developing chambers with different mobile phase compositions. A good starting point for aromatic amines is a mixture of a non-polar solvent and a polar solvent.
-
System 1 (Initial Screen): 80:20 Hexanes:Ethyl Acetate
-
System 2 (Increased Polarity): 50:50 Hexanes:Ethyl Acetate
-
System 3 (Alternative Solvents): 95:5 Dichloromethane:Methanol
-
-
Adding the Basic Modifier: For each solvent system that shows promise, prepare a new batch containing 0.5-1% triethylamine (TEA) by volume. This is critical for preventing peak tailing. For example, for 10 mL of 80:20 Hexanes:EtOAc, add 100 µL of TEA.
-
Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
First, visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.
-
Next, stain the plate to specifically visualize the amine. A ninhydrin stain is effective for primary amines, typically appearing as a purple or pink spot after gentle heating.
-
-
Analysis and Optimization: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.2 to 0.4 . This Rf range generally translates well to flash column chromatography, providing a good balance between resolution and run time.[4] The separation between the desired spot and any impurity spots should be maximized.
Flash Chromatography Purification Protocol
This protocol assumes that a suitable mobile phase has been determined via the TLC method development described above.
Instrumentation and Materials
-
Flash Chromatography System: Automated or manual setup.
-
Stationary Phase: Pre-packed silica gel column (or self-packed glass column).
-
Crude Sample: (3-(tert-Butyl)phenyl)methanamine.
-
Solvents: HPLC-grade solvents as determined by TLC.
-
Additive: Triethylamine (TEA).
-
Sample Loading Module: Liquid injection or solid load cartridge.
-
Detector: UV detector, set to a wavelength where the compound absorbs (e.g., 254 nm).
-
Fraction Collector: With appropriate collection tubes.
Sample Preparation (Dry Loading Recommended)
While the sample can be dissolved in a minimal amount of solvent (liquid loading), dry loading is often superior for achieving the best resolution.
-
Weigh the crude sample into a round-bottom flask.
-
Dissolve the sample in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add silica gel to the flask (typically 2-3 times the mass of the crude sample) to form a free-flowing powder after solvent removal.
-
Carefully remove the solvent by rotary evaporation until the silica-adsorbed sample is completely dry.
-
Transfer the dry powder to an empty solid-load cartridge.
Step-by-Step Purification Procedure
-
Column Installation: Install the appropriate size silica gel column onto the flash system. The column size should be chosen based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).
-
Mobile Phase Preparation: Prepare the two mobile phase solvents:
-
Solvent A: Non-polar solvent (e.g., Hexanes) + 1% TEA.
-
Solvent B: Polar solvent (e.g., Ethyl Acetate) + 1% TEA. *It is crucial to add the TEA to both solvents to ensure the column remains neutralized throughout the gradient.
-
-
Column Equilibration: Equilibrate the column by flushing it with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5 column volumes (CV). This ensures the entire stationary phase is neutralized by the TEA before the sample is introduced.
-
Sample Loading: Attach the solid-load cartridge or perform a liquid injection of the sample.
-
Elution and Fraction Collection: Begin the elution method. A linear gradient is typically effective for separating impurities.
-
Start at a low polarity (e.g., 5% B) for 2-3 CV to allow the sample to load onto the column head in a tight band.
-
Ramp the gradient up to a final polarity determined by the TLC results (e.g., 5% B to 40% B over 15 CV).
-
Hold at a higher polarity (e.g., 60-80% B) for a few CV to elute any highly retained impurities.
-
Monitor the separation via the UV chromatogram and collect fractions throughout the run.
-
-
Post-Run Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Use the same optimized TLC system from the method development phase.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvents and TEA via rotary evaporation. The resulting oil or solid is the purified (3-(tert-Butyl)phenyl)methanamine.
Summary of Recommended Flash Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard, cost-effective choice for normal-phase chromatography. |
| Sample Loading | Dry Loading onto Silica | Maximizes resolution by ensuring a tight injection band.[4] |
| Mobile Phase A | Hexanes + 1% Triethylamine | Non-polar solvent with a basic modifier to neutralize silica.[2] |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine | Polar solvent with a basic modifier to maintain column neutrality. |
| Gradient Profile | Linear Gradient (e.g., 5% to 40% B) | Efficiently separates compounds with a range of polarities. |
| Flow Rate | Dependent on column size | Follow manufacturer's recommendation for optimal linear velocity. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for detection. |
Overall Purification and Validation Workflow
The entire process from crude material to a validated, pure compound follows a logical and self-validating sequence.
Safety and Handling
All work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
(3-(tert-Butyl)phenyl)methanamine: While specific data is limited, related aromatic amines can be skin and eye irritants. Handle with care.[5]
-
Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid inhalation and contact with skin. Keep away from ignition sources.[6]
-
Triethylamine: Corrosive and has a strong, unpleasant odor. It is harmful if inhaled and can cause severe skin and eye irritation. Handle with extreme care in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Analytical Methods, Simple and rapid detection of aromatic amines using a thin layer chromatography plate, Royal Society of Chemistry, Available at: [Link]
-
Teledyne ISCO, Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography, Available at: [Link]
-
Organic Syntheses, Purification of Organic Compounds by Flash Column Chromatography, Available at: [Link]
-
Biotage, How do I purify ionizable organic amine compounds using flash column chromatography?, Available at: [Link]
-
MIT OpenCourseWare, Purification by Flash Column Chromatography, Available at: [Link]
-
Wiley Online Library, Supporting Information - Asymmetric Catalysis, Available at: [Link]
-
Chemos GmbH & Co. KG, Safety Data Sheet: p-tert-butylphenyl 1-(2,3-epoxy)propyl ether, Available at: [Link]
-
NIH National Library of Medicine, Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride, Available at: [Link]
Sources
Application Notes and Protocols for Large-Scale Synthesis in Continuous Flow Reactors
Preamble: Embracing the Paradigm Shift in Chemical Manufacturing
For decades, the chemical and pharmaceutical industries have relied on batch manufacturing—a method characterized by sequential processing in large vessels. While effective, this approach presents inherent challenges in scalability, safety, and process control.[1] The advent of continuous flow chemistry marks a transformative shift, offering a more efficient, safer, and scalable alternative for large-scale synthesis.[1][2] This guide provides an in-depth exploration of the principles, practical applications, and protocols for leveraging continuous flow reactors in industrial production, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
The Continuous Flow Advantage: Beyond the Beaker
Continuous flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where the reaction occurs.[3][4] This contrasts sharply with batch processing, where reactants are mixed in a single vessel and processed in discrete batches.[4] The primary advantages of adopting a continuous flow approach for large-scale synthesis are multifaceted and compelling.
Unparalleled Process Control and Consistency
In a continuous flow reactor, critical process parameters such as temperature, pressure, and residence time are precisely controlled, leading to a consistent product quality that is often difficult to achieve in large batch reactors.[1][5] The steady-state operation of flow reactors ensures that every portion of the reactant stream experiences the same reaction conditions, minimizing batch-to-batch variability.[3]
Enhanced Safety Profile
A significant advantage of continuous flow synthesis lies in its inherent safety.[6] By confining the reaction to a small volume within the reactor at any given time, the risks associated with handling large quantities of hazardous materials and managing highly exothermic reactions are significantly mitigated.[3][6] This allows for the exploration of more extreme reaction conditions that would be unsafe in a large batch vessel.[7]
Superior Heat and Mass Transfer
The high surface-area-to-volume ratio in flow reactors facilitates rapid and efficient heat exchange, enabling precise temperature control even for highly exothermic or endothermic reactions.[8][9] Similarly, the small diffusion distances enhance mass transfer, leading to faster reaction rates and higher yields.[8][9]
Seamless Scalability
Scaling up a continuous flow process is typically more straightforward than scaling up a batch process.[1] Instead of redesigning a larger vessel, which can introduce new challenges in mixing and heat transfer, scaling in flow chemistry can often be achieved by either running the system for a longer duration ("scaling out") or by adding more reactors in parallel ("numbering up").[8][10]
Reactor Selection and Design: A Fit-for-Purpose Approach
The choice of a continuous flow reactor is dictated by the specific requirements of the chemical transformation. Several types of reactors are commonly employed in large-scale synthesis, each with distinct characteristics.[11]
| Reactor Type | Description | Typical Applications |
| Plug Flow Reactor (PFR) | A tubular reactor where reactants flow as a "plug" with minimal back-mixing.[3] | Homogeneous reactions, reactions with well-defined kinetics.[11] |
| Continuous Stirred-Tank Reactor (CSTR) | A vessel with continuous inflow and outflow, where the contents are well-mixed.[3] | Reactions involving solids, slurries, or when back-mixing is desirable.[11] |
| Packed Bed Reactor (PBR) | A tubular reactor filled with solid catalyst particles.[11] | Heterogeneous catalysis, reactions requiring a solid-supported reagent. |
| Microreactor | A reactor with channels in the micrometer range, offering extremely high surface-area-to-volume ratios.[10] | Highly exothermic or hazardous reactions, initial process development. |
The design of a continuous flow system for large-scale synthesis involves several key components:
-
Pumps: To deliver reactants at precise and stable flow rates.[4]
-
Mixers: To ensure efficient mixing of reactants before they enter the reactor.[10]
-
Reactor: The core of the system where the chemical transformation takes place.[4]
-
Heat Exchangers: To control the reaction temperature.[4]
-
Back-Pressure Regulator: To maintain the desired pressure within the system.[12]
-
Process Analytical Technology (PAT): In-line sensors for real-time monitoring and control.[4][13]
Experimental Workflow for Large-Scale Synthesis
The transition from a laboratory-scale batch reaction to a large-scale continuous process requires a systematic and well-documented workflow.
Figure 1: A generalized workflow for developing a large-scale continuous synthesis process.
Protocol: Scale-Up of a Generic Pharmaceutical Intermediate Synthesis
This protocol outlines the steps for scaling up the synthesis of a hypothetical active pharmaceutical ingredient (API) intermediate from a lab-scale batch process to a pilot-scale continuous process.
Step 1: Batch Reaction Optimization and Kinetic Analysis
Objective: To establish the optimal reaction conditions in a batch reactor and to gather kinetic data to inform the design of the flow process.
Procedure:
-
Perform the reaction in a well-stirred batch reactor under various conditions of temperature, concentration, and catalyst loading to identify the optimal parameters for yield and purity.
-
During the optimization, take samples at regular intervals and analyze them to determine the reaction rate.
-
Utilize reaction progress kinetic analysis (RPKA) to model the reaction kinetics.[14] This data is crucial for calculating the required residence time in the flow reactor.
Step 2: Small-Scale Continuous Flow Feasibility
Objective: To translate the optimized batch conditions to a small-scale continuous flow system and to assess the feasibility of the process in flow.
Equipment:
-
Two high-precision pumps (e.g., HPLC pumps) for reactant delivery.
-
A micromixer or T-junction for reactant mixing.
-
A coiled tubular reactor (PFR) of known volume.
-
A back-pressure regulator.
-
A temperature control system (e.g., oil bath or heating mantle).
Procedure:
-
Prepare stock solutions of the reactants at the optimized concentrations.
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time, calculated from the kinetic data obtained in Step 1.
-
Set the temperature of the reactor to the optimized value.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect samples at the reactor outlet and analyze for conversion, yield, and purity.
-
Vary the residence time and temperature to further optimize the reaction in the flow system.[15]
Step 3: Pilot-Scale Continuous Synthesis
Objective: To scale up the process to a pilot-scale continuous reactor for the production of kilogram quantities of the API intermediate.
Equipment:
-
Industrial-grade pumps capable of higher flow rates.
-
A larger-scale reactor (e.g., a larger diameter tubular reactor or a plate reactor).
-
A robust temperature control unit.
-
In-line analytical probes (PAT), such as FTIR or UV-Vis, for real-time monitoring.[13]
Procedure:
-
Based on the results from the small-scale experiments, design and assemble the pilot-scale continuous flow system.
-
Implement a robust process control strategy using the integrated PAT tools to monitor critical process parameters in real-time.[16][17]
-
Start the continuous process and monitor the reaction progress using the in-line analytical probes.
-
Conduct a long-duration run (e.g., 24-72 hours) to assess the stability and robustness of the process.
-
Collect and analyze the product to ensure it consistently meets the required quality specifications.
Process Analytical Technology (PAT): The Key to Real-Time Control
Process Analytical Technology (PAT) is a crucial element in modern continuous manufacturing.[13][18] It involves the use of in-line and on-line analytical techniques to monitor and control the manufacturing process in real-time.[16][17]
| PAT Tool | Principle | Application in Flow Chemistry |
| FlowIR (FTIR) | Measures the infrared spectrum of the reaction mixture. | Real-time monitoring of reactant consumption and product formation.[13] |
| In-line UV-Vis | Measures the absorbance of light by the reaction mixture. | Concentration monitoring of chromophoric species.[13] |
| Online HPLC | Automatically samples the reaction stream for chromatographic analysis. | Detailed analysis of reaction composition, including impurities.[13] |
| FlowNMR | Provides nuclear magnetic resonance spectra of the flowing stream. | Structural elucidation and quantification of reaction components.[13] |
By integrating PAT, manufacturers can move from a paradigm of "testing quality in" to "building quality in," ensuring that the final product consistently meets the required standards.[13]
Case Studies in Large-Scale Continuous Synthesis
The pharmaceutical industry has increasingly adopted continuous flow chemistry for the manufacturing of APIs.[19][20]
-
Ibuprofen: The continuous flow synthesis of Ibuprofen has been demonstrated, showcasing the potential for improved efficiency and reduced waste compared to the traditional batch process.[2]
-
Diphenhydramine HCl: A continuous flow process for the synthesis of this antihistamine was developed, highlighting the ability to handle hazardous reagents more safely.[4]
-
Tamoxifen: The synthesis of this breast cancer drug has been achieved in a multi-step continuous flow system, demonstrating the potential for telescoping reactions and reducing intermediate purification steps.[12]
Safety Considerations for Large-Scale Flow Reactors
While continuous flow chemistry offers significant safety advantages, a thorough risk assessment is still essential.[21] Key safety considerations include:
-
Pressure Management: The system must be designed to handle the operating pressure safely, with appropriate pressure relief systems in place.[22]
-
Leak Detection: Robust procedures for detecting and containing leaks are critical, especially when handling toxic or flammable materials.
-
Thermal Runaway: Although less likely than in batch, the potential for thermal runaway in the event of a cooling failure must be assessed and mitigated.[21]
-
Material Compatibility: All wetted parts of the reactor system must be chemically compatible with the reactants, solvents, and products.
Conclusion: The Future of Chemical Manufacturing
Continuous flow reactors are poised to revolutionize large-scale chemical synthesis. By offering unprecedented control, enhanced safety, and seamless scalability, this technology provides a powerful platform for the efficient and sustainable production of pharmaceuticals and fine chemicals.[23][24] The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to harness the full potential of continuous flow chemistry, paving the way for the next generation of chemical manufacturing.
References
- AM Technology. Continuous Flow Reactor Systems: A Guide.
- CONTINUOUS FLOW REACTORS (1).pptx. (n.d.). SlideShare.
- Bainbridge, E. (2023, February 6). Scaling up continuous flow chemistry. Stoli Chem.
- Pal, S. (2021, March 3). Taster Lecture: Powering Particle Manufacturing with Continuous Flow Reactors. YouTube.
- Jensen, K. F. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT.
- Chemdist Group. (n.d.). Continuous Flow Synthesis Technology.
- WEL Research Institute. (2024, January 8). Optimizing reactions in continuous flow organic chemistry.
- Process safety considerations in the scale-up of continuous chemical looping systems. (2024, September 30).
- The role of PAT in the development of telescoped continuous flow processes. (2024, March 14). Reaction Chemistry & Engineering.
- Modern advancements in continuous-flow aided kinetic analysis. (n.d.). Reaction Chemistry & Engineering.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Aurigene Pharmaceutical Services. (2024, September 17). Revolutionizing Pharma Production with Continuous Flow Chemistry.
- Optimization of the reaction conditions for the continuous flow process. (n.d.). ResearchGate.
- Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry.
- Modern advancements in continuous-flow aided kinetic analysis. (n.d.). White Rose Research Online.
- Syrris. (n.d.). Continuous Flow Reactors.
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2025, August 18). Industrial & Engineering Chemistry Research.
- Continuous Flow Synthesis of Anticancer Drugs. (n.d.). MDPI.
- Mixing Considerations in Chemical Reactor Scale-Up. (2019, November 10). COMSOL.
- The real advantages of continuous flow chemistry. (2022, January 27). Stoli Chem.
- Johnston, B. (n.d.). Fast and reliable scale-up. Process Technology Online.
- Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021, June 8). ACS Central Science.
- Kewaunee International Group. (2023, December 26). The Role of Flow Chemistry in Industrial Processes.
- Sullivan, R. J., & Newman, S. G. (n.d.). Reaction cycling for efficient kinetic analysis in flow. ChemRxiv.
- Typical Cases of Continuous Flow Chemistry in Pharmaceutical Synthesis in 2023–2024. (n.d.).
- Self-optimizing Bayesian for continuous flow synthesis process. (2024, August 12). Digital Discovery.
- Modern advancements in continuous-flow aided kinetic analysis. (2022, February 15). ResearchGate.
- Chemical reactor safety. (2023, February 24). HSE.
- Scale-up of continuous reactors. (n.d.).
- Technical Advantages of Continuous Flow Chemical Synthesis. (2019, April 5). Contract Pharma.
- Implementing PAT (Process Analytical Technology) In Continuous Lines. (2025, September 3). Patsnap Eureka.
- Continuous Flow Reactors: A Precise Review. (2022, November 30).
- Design of Flow Reactor for Efficient Kinetic Analysis. (n.d.).
- Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021, June 8). Macmillan Group.
- Process Analytical Technology in Continuous Manufacturing. (2023, March 22). ValGenesis.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). NIH.
- SAFETY DESIGN CRITERIA FOR GENERATION IV LEAD-COOLED FAST REACTOR SYSTEM. (n.d.).
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- 9 Reasons to Perform Flow Chemistry. (n.d.). Lab Unlimited.
Sources
- 1. Role of Flow Chemistry in Industrial Processes | Kewaunee [kewaunee.in]
- 2. CONTINUOUS FLOW REACTORS (1).pptx [slideshare.net]
- 3. amt.uk [amt.uk]
- 4. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. mt.com [mt.com]
- 6. contractpharma.com [contractpharma.com]
- 7. chemdistgroup.com [chemdistgroup.com]
- 8. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. rroij.com [rroij.com]
- 12. mdpi.com [mdpi.com]
- 13. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 17. Implementing PAT (Process Analytical Technology) In Continuous Lines [eureka.patsnap.com]
- 18. mt.com [mt.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hse.gov.uk [hse.gov.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3-(tert-Butyl)phenyl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield in this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of Synthetic Strategies
The synthesis of (3-(tert-Butyl)phenyl)methanamine is most commonly achieved via the reductive amination of 3-(tert-butyl)benzaldehyde. This method is often preferred due to its high selectivity and avoidance of common side reactions like over-alkylation that can plague other routes, such as those starting from 3-(tert-butyl)benzyl halides.[1][2] An alternative, also viable, route is the reduction of 3-(tert-butyl)benzonitrile.[3]
This guide will focus primarily on the reductive amination pathway, as it is a robust and widely applicable method for preparing primary amines.[4] We will cover troubleshooting for this primary route and the final, critical step of hydrochloride salt formation.
General Synthesis Workflow
The overall process involves two key stages: the formation of the free amine and its subsequent conversion to the stable hydrochloride salt.
Caption: General workflow for the synthesis of (3-(tert-Butyl)phenyl)methanamine HCl.
Frequently Asked Questions (FAQs)
Q1: My reaction seems sluggish or incomplete. What are the first things to check?
A1: First, verify the quality of your starting materials. 3-(tert-butyl)benzaldehyde can oxidize to benzoic acid upon prolonged storage. Use freshly distilled or recently purchased aldehyde. Second, ensure your reducing agent (e.g., NaBH₄) is not hydrolyzed; it should be a free-flowing powder. Finally, confirm your ammonia source is adequate. If using ammonium acetate or chloride, ensure the stoichiometry is correct to drive the initial imine formation.
Q2: What is the best solvent for the reductive amination step?
A2: Methanol or ethanol are excellent choices.[5] They are polar enough to dissolve the ammonium salt and the intermediate imine, and they are compatible with borohydride reducing agents. Using an anhydrous grade of solvent is recommended to prevent quenching the reducing agent.
Q3: Why am I getting a low yield after the final HCl salt precipitation?
A3: This can be due to several factors:
-
Incomplete reaction: If the initial amination was low-yielding, the final product amount will naturally be low.
-
Product loss during workup: The free amine has some water solubility. Ensure you perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product from the aqueous layer.
-
Incorrect solvent for precipitation: The hydrochloride salt needs to be insoluble in the chosen solvent. Diethyl ether, MTBE, or heptane are commonly used to precipitate the salt from a more polar solution like ethyl acetate or dichloromethane.
-
Excess HCl: Adding a large excess of HCl can sometimes lead to the formation of oily products that are difficult to crystallize.
Q4: Can I use a different reducing agent like LiAlH₄?
A4: While LiAlH₄ is a powerful reducing agent capable of reducing imines, it will also readily reduce the starting aldehyde to an alcohol, creating a significant byproduct and complicating purification. Milder, more chemoselective reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are strongly preferred as they primarily reduce the imine intermediate.[1][2]
In-Depth Troubleshooting Guide
This section addresses more complex issues in a question-and-answer format, providing causal explanations and recommended actions.
Problem 1: Significant formation of 3-(tert-butyl)benzyl alcohol as a byproduct.
Question: My post-reaction analysis (GC-MS or ¹H NMR) shows a large peak corresponding to 3-(tert-butyl)benzyl alcohol. Why did this happen and how can I prevent it?
Causality & Solution: The formation of the benzyl alcohol byproduct occurs when the reducing agent directly reduces the starting aldehyde before it can react with the ammonia source to form the imine. This indicates that the rate of aldehyde reduction is competing with, or faster than, the rate of imine formation.
Caption: Competing pathways of imine reduction versus aldehyde reduction.
Troubleshooting Actions:
-
Control the Addition of the Reducing Agent: The most effective solution is to allow the imine to form first. Stir the aldehyde and the ammonia source (e.g., ammonium acetate) in methanol for a period (e.g., 1-2 hours) at room temperature before adding the reducing agent. This allows the aldehyde-ammonia equilibrium to favor the imine.
-
Temperature Control: Add the reducing agent slowly and in portions while maintaining a low temperature (0-5 °C). This slows down the rate of aldehyde reduction more significantly than imine formation.
-
Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is highly effective as it is much more reactive towards the protonated iminium ion than the neutral aldehyde carbonyl.[1] However, due to its high toxicity, it must be handled with extreme care. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, milder alternative that also shows excellent selectivity for this transformation.
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, easy to handle. | Can reduce aldehydes; requires careful addition. | Methanol, 0 °C to RT. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions.[1] | Highly toxic (releases HCN in acid). | Methanol, pH ~6-7. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, non-toxic, moisture-stable. | More expensive, generates acetic acid. | Dichloromethane (DCM) or Dichloroethane (DCE). |
Problem 2: Formation of secondary and tertiary amine impurities.
Question: I am observing impurities with higher molecular weights, which I suspect are the di- and tri-substituted amines. How can I suppress their formation?
Causality & Solution: This issue arises when the newly formed primary amine acts as a nucleophile, reacting with another molecule of the aldehyde to form a secondary imine, which is then reduced. This process can repeat to form a tertiary amine. This is essentially a competing reductive amination pathway where your product becomes a reactant.
Troubleshooting Actions:
-
Use a Large Excess of the Ammonia Source: The most critical factor is concentration. By using a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate), you statistically favor the reaction of the aldehyde with ammonia over its reaction with the primary amine product.
-
Control Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired initial reaction. However, this must be balanced with solubility and heat transfer considerations.
-
Purification Strategy: If minor amounts of secondary amine are formed, they can often be removed during the final purification. The hydrochloride salt of the primary amine may have different crystallization properties than that of the secondary amine. Alternatively, flash column chromatography of the free base can be performed before salt formation, though this adds a step to the process.
Problem 3: The final hydrochloride salt is an oil or fails to crystallize.
Question: After adding HCl to my solution of the free amine, I get an oil instead of a crystalline solid. How can I induce crystallization?
Causality & Solution: Oiling out is common when the product is impure or when the solvent system is not optimal for crystallization. The presence of water, residual solvent from the workup (like methanol), or other impurities can inhibit the formation of a crystal lattice.
Troubleshooting Actions:
-
Ensure an Anhydrous System: The free amine solution must be thoroughly dried before adding HCl. Use a drying agent like anhydrous MgSO₄ or Na₂SO₄ and ensure the solvent used (e.g., ethyl acetate, diethyl ether) is anhydrous. Water can interfere with salt crystallization.
-
Optimize the Solvent System: The goal is to have the free amine soluble but the hydrochloride salt insoluble.
-
Dissolve the purified free amine in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate or a small amount of isopropanol).
-
Slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as heptane or diethyl ether, until the solution becomes slightly cloudy.
-
Add a drop or two of the first solvent to clarify, then allow it to stand. This slow precipitation often yields better crystals.
-
-
Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of solid product from a previous batch, add a single tiny crystal ("seeding") to induce crystallization.
-
Purification of the Free Base: If the oil persists, it's likely due to impurities. Purify the oily free base by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed in to prevent the amine from streaking on the acidic silica). After chromatography, combine the pure fractions, remove the solvent, and re-attempt the salt formation.
Recommended Experimental Protocol: Reductive Amination
This protocol is a robust starting point for achieving a high yield of the target compound.
Materials:
-
3-(tert-Butyl)benzaldehyde (1.0 eq)
-
Ammonium Acetate (CH₃COONH₄) (5.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
4 M HCl in 1,4-Dioxane or Diethyl Ether
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(tert-butyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 5-10 mL per gram of aldehyde).
-
Add ammonium acetate (5.0 eq) to the solution and stir vigorously at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS if desired.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC/GC-MS.
Workup:
-
Cool the mixture to 0 °C and slowly quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and DCM/EtOAc to the residue. Adjust the pH of the aqueous layer to >12 with 1 M NaOH to deprotonate the amine and move it into the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with fresh DCM/EtOAc.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude (3-(tert-Butyl)phenyl)methanamine as a free base, which is typically an oil.
Purification & Salt Formation:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of 4 M HCl in dioxane or diethyl ether dropwise with stirring. The hydrochloride salt should begin to precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.
-
Stir the resulting slurry for 30 minutes at room temperature, then cool to 0 °C for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Available at: [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Available at: [Link]
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. (Note: A specific URL for direct access to the full text may require institutional subscription.
- Google Patents. (2008). CN101704755A - Method for preparing p-tert-butylbenzylamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
Technical Support Center: Optimizing Hydrochloride Salt Formation
Welcome to the technical support center for optimizing hydrochloride (HCl) salt formation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshoot common challenges encountered during the synthesis and crystallization of HCl salts of active pharmaceutical ingredients (APIs). The following content is structured to offer immediate, actionable solutions and a deeper understanding of the underlying scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each problem is followed by a diagnostic workflow and recommended solutions grounded in established scientific principles.
Issue 1: No Precipitation or Oiling Out of the HCl Salt
You've added your source of HCl to the solution of your basic API, but no solid salt is forming, or an immiscible oil has separated.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the salt, preventing it from reaching supersaturation and crystallizing. Conversely, the free base may be too soluble, or the salt not soluble enough, leading to an oiling out phenomenon.
-
Causality: Crystal formation requires the salt's solubility to be exceeded in the chosen solvent system. If the salt is highly soluble, it will remain in solution. Oiling out often occurs when the salt "crashes out" of solution at a rate that is too fast for an ordered crystal lattice to form, often due to poor solubility in the chosen solvent.
-
Solution Workflow:
-
Introduce an Anti-Solvent: If the salt is too soluble, slowly add a solvent in which the salt is known to be poorly soluble (an anti-solvent) to induce precipitation. Common anti-solvents for polar HCl salts include ethers (like MTBE), esters (like ethyl acetate), or hydrocarbons (like heptane).
-
Solvent Screening: Conduct a systematic solvent screen. Small-scale experiments with a variety of solvents with different polarities can quickly identify a suitable system.[1]
-
Temperature Modification: Cooling the solution can decrease the solubility of the salt and promote crystallization.[2]
-
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of HCl to the basic API can hinder salt formation.
-
Causality: Salt formation is an acid-base reaction. While a 1:1 molar ratio is often the starting point for a monoprotic base, an excess of either the acid or base can sometimes be beneficial or detrimental depending on the specific system.
-
Solution Workflow:
-
Verify Stoichiometry: Ensure you are using the correct molar equivalents of HCl. For a monobasic compound, a 1:1 ratio is typical. For polybasic compounds, multiple equivalents may be needed, and stepwise addition might be necessary.
-
Experiment with Stoichiometry: In some cases, a slight excess of HCl (e.g., 1.1 equivalents) can drive the reaction to completion. However, a large excess can sometimes increase the solubility of the salt or lead to the formation of undesired hydrates.
-
-
-
pKa Mismatch: The pKa difference between your basic API and hydrochloric acid might not be optimal for stable salt formation in your chosen solvent system.
-
Causality: For a stable salt to form, a general rule of thumb is that the pKa of the conjugate acid of the basic drug should be at least 2-3 units higher than the pKa of the acid used for salt formation.[3][4] This ensures that proton transfer is energetically favorable.[1][4]
-
Solution Workflow:
-
Determine pKa Values: If not already known, determine the pKa of your API. The pKa of HCl is approximately -7.
-
Solvent Effects on pKa: Be aware that the pKa can be influenced by the solvent system.[3] While the pKa difference is a good guideline, empirical testing is crucial.
-
-
Issue 2: The Isolated HCl Salt is Hygroscopic
The final product readily absorbs moisture from the atmosphere, leading to handling difficulties and potential stability issues.
Potential Causes & Solutions:
-
Inherent Property of the Salt: Some HCl salts are intrinsically hygroscopic due to their high polarity.[3]
-
Causality: The strong ionic character of the hydrochloride salt can lead to a high affinity for water molecules.
-
Solution Workflow:
-
Strict Environmental Control: Handle the salt in a low-humidity environment, such as a glove box or a dry room.
-
Alternative Salt Forms: If hygroscopicity is a critical issue that cannot be mitigated by formulation, screening for other salt forms with different counter-ions may be necessary.[3]
-
-
-
Amorphous Content: The presence of amorphous (non-crystalline) material can significantly increase hygroscopicity.
-
Causality: Amorphous solids have a disordered structure with higher free energy and more accessible surface area for water absorption compared to a stable crystalline lattice.
-
Solution Workflow:
-
Optimize Crystallization Conditions:
-
Slower Cooling Rate: Allow the solution to cool slowly to promote the formation of a more ordered crystal lattice.
-
Annealing: Hold the slurry at an elevated temperature for a period to allow for the conversion of any amorphous material to the crystalline form.
-
-
Recrystallization: Dissolve the hygroscopic salt in a suitable solvent and recrystallize it under optimized conditions to improve its crystallinity.
-
-
Issue 3: Salt Disproportionation (Conversion back to Free Base)
The isolated HCl salt is unstable and reverts to the free base over time, especially in the presence of moisture.
Potential Causes & Solutions:
-
Insufficient pKa Difference: As mentioned previously, a small pKa difference between the API and HCl can lead to an equilibrium that favors the free base under certain conditions.[4]
-
Causality: If the proton transfer is not strongly favored, the salt can readily dissociate back to the free base and HCl.
-
Solution Workflow:
-
Re-evaluate Salt Former: If disproportionation is persistent, HCl may not be the optimal counter-ion for your API. Consider alternative, stronger acids.
-
-
-
pH Effects in Solution/Suspension: The pH of the local environment can drive disproportionation.[5]
-
Causality: In an aqueous environment, if the pH rises above a certain point (the pHmax), the free base becomes the less soluble species and will precipitate out, driving the equilibrium away from the salt form.[5]
-
Solution Workflow:
-
-
Solvent-Mediated Transformation: The choice of solvent during isolation or in a suspension can influence stability.
-
Causality: Some solvents can raise the local pH at the solid-liquid interface, promoting conversion to the free base.[5]
-
Solution Workflow:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best source of hydrochloric acid for my reaction?
There are several common sources of HCl, and the best choice depends on your solvent system and the desired level of control:
| HCl Source | Common Application & Rationale |
| Aqueous HCl | Simple to use and inexpensive. Best for reactions in water-miscible solvents where the presence of water is not detrimental to crystallization or product stability.[6] |
| HCl in Organic Solvent (e.g., Dioxane, Ether, Isopropanol) | Offers better control over stoichiometry and avoids introducing water, which is often crucial for obtaining anhydrous crystalline forms.[6] |
| Gaseous HCl | Provides a completely anhydrous system. It is bubbled through the solution of the free base. This method offers precise control but requires specialized equipment.[6] |
| In-situ Generation (e.g., from Trimethylsilyl Chloride - TMSCl) | A milder method for generating anhydrous HCl. TMSCl reacts with a protic solvent (like an alcohol) in the reaction mixture to produce HCl.[6] |
Q2: What is the "pKa rule" for salt formation and why is it important?
The "pKa rule" is a guideline stating that for successful and stable salt formation, the pKa of the acid used as the counter-ion should be at least 2-3 units lower than the pKa of the conjugate acid of the basic drug.[1][3][4]
-
Causality: This difference in acidity ensures that the proton transfer from the acid (HCl) to the basic API is thermodynamically favorable, resulting in a stable ionic bond.[1][4] If the pKa values are too close, the resulting complex may be a co-crystal or may readily dissociate in an aqueous environment.[4]
Q3: How does temperature affect HCl salt crystallization?
Temperature plays a critical role in solubility and crystallization kinetics:
-
Solubility: Generally, the solubility of the salt and the free base decreases as the temperature is lowered. This can be used to induce crystallization.[2]
-
Nucleation and Crystal Growth: The rate of cooling can impact the final crystal size and morphology.
-
Rapid Cooling: Tends to produce smaller crystals and may trap impurities or solvent.
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals with higher purity.
-
-
Metastable Zone Width: Temperature can influence the metastable zone width, which is the region of supersaturation where spontaneous nucleation does not occur. Controlling the temperature allows for controlled crystal growth.
Q4: What are the essential analytical techniques for characterizing a newly formed HCl salt?
A combination of techniques is necessary to confirm salt formation and characterize its properties:
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and identifies the specific polymorphic form. The diffraction pattern of the salt will be distinct from the free base.[7] |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal events like desolvation or degradation. The salt will have a different melting point than the free base.[7] |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature, which is useful for identifying solvates or hydrates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can show changes in bond vibrations upon protonation, providing evidence of salt formation.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton NMR can show chemical shift changes in protons near the basic center upon protonation. |
| Elemental Analysis or Ion Chromatography | Confirms the correct stoichiometry of the chloride counter-ion to the API. |
| Dynamic Vapor Sorption (DVS) | Quantifies the hygroscopicity of the salt. |
Section 3: Protocols and Visual Workflows
Protocol 1: General Procedure for HCl Salt Formation and Crystallization
-
Dissolution: Dissolve the free base of your API in a suitable solvent. The choice of solvent is critical and should be determined through screening.
-
Acid Addition: Slowly add a stoichiometric amount (typically 1.0-1.1 equivalents for a monobasic API) of your chosen HCl source (e.g., HCl in isopropanol) to the solution while stirring.
-
Inducing Crystallization:
-
If precipitation occurs immediately, continue stirring to allow for complete crystallization.
-
If no solid forms, attempt to induce crystallization by:
-
Cooling the solution in an ice bath.
-
Slowly adding an anti-solvent until turbidity is observed, then allowing the solution to stand.
-
Scratching the inside of the flask with a glass rod.
-
-
-
Slurry and Aging: Once a slurry has formed, it is often beneficial to stir it at a constant temperature for a period (e.g., several hours to overnight) to ensure complete crystallization and allow for potential polymorphic transformations to the most stable form.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of a solvent in which the salt is poorly soluble (often the anti-solvent used for crystallization) to remove residual impurities.
-
Drying: Dry the salt under vacuum at an appropriate temperature to remove residual solvents.
Diagram 1: Decision Workflow for Solvent Selection
This diagram illustrates a logical progression for selecting an appropriate solvent system for HCl salt formation.
Caption: Decision tree for troubleshooting solvent and anti-solvent selection during HCl salt crystallization.
References
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Chaudhari, P., & Dugar, R. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 18(6), 1-22. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(3), 365-373. [Link]
-
Gervasio, G. Z., et al. (2022). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 27(23), 8567. [Link]
-
Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 1-4. [Link]
-
Heikkinen, A. T., et al. (2018). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension. European Journal of Pharmaceutical Sciences, 117, 349-357. [Link]
- Method for salt preparation. (2010).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ovid.com [ovid.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bulky Amine Compounds
Welcome to the technical support center for the purification of bulky amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying sterically hindered amines. As a Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to help you navigate these common yet complex purification issues.
Introduction: The Challenge of Steric Hindrance
Bulky amines, characterized by large substituent groups around the nitrogen atom, present unique purification challenges. This steric hindrance significantly influences the amine's basicity, nucleophilicity, and intermolecular interactions, often leading to difficulties in standard purification techniques like chromatography and crystallization.[1][2] This guide provides a structured approach to troubleshooting these issues, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of bulky amines more challenging than that of simpler amines?
The primary challenge stems from steric hindrance. The bulky groups can shield the nitrogen's lone pair of electrons, reducing its basicity and ability to interact with stationary phases in chromatography or form salts for extraction and crystallization.[1][3] This can lead to poor separation, co-elution with impurities, and difficulty in handling the compounds. Additionally, bulky amines may have unusual solubility profiles, further complicating the choice of purification method.
Q2: What is the recommended first-line purification strategy for a novel bulky amine?
For most bulky amines, flash column chromatography is a good starting point due to its versatility. However, standard silica gel chromatography can be problematic due to the acidic nature of silica, which can cause strong interactions with basic amines, leading to peak tailing and potential degradation.[4][5] Therefore, it is often necessary to modify the chromatographic conditions.
A general workflow for approaching the purification of a bulky amine is outlined below:
Caption: A decision workflow for selecting a purification strategy for bulky amines.
Q3: When should I consider using a protecting group for my bulky amine?
A protecting group strategy is advisable when other methods, like modified chromatography or extraction, have failed. This is particularly useful when the amine's basicity is the primary cause of purification difficulties. By converting the amine to a less basic derivative (e.g., a carbamate), you can often achieve better chromatographic behavior.[6][7] The most common protecting groups for amines are tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz).[7]
Troubleshooting Guides
I. Flash Column Chromatography
Problem: My bulky amine is streaking or showing severe tailing on a standard silica gel column.
Cause: This is a classic sign of a strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[4][5] This interaction leads to slow desorption kinetics, causing the compound to "drag" down the column.
Solutions:
-
Add a Competing Base to the Mobile Phase:
-
Why it works: A small amount of a competing amine, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[4] This additive neutralizes the acidic sites on the silica, preventing the bulky amine from interacting strongly with the stationary phase.[4][5]
-
How to implement: Add 0.1-1% (v/v) of TEA or a solution of ammonia in methanol to your mobile phase. Ensure the column is equilibrated with the modified mobile phase before loading your sample.
-
-
Use an Amine-Functionalized Silica Column:
-
Why it works: These columns have a stationary phase that is covalently modified with amine groups. This masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[5]
-
How to implement: Substitute your standard silica column with an amine-functionalized one. These often allow for the use of simpler mobile phases like hexane/ethyl acetate without the need for basic additives.[5]
-
-
Switch to Reversed-Phase Chromatography:
-
Why it works: In reversed-phase chromatography (e.g., with a C18 column), separations are based on hydrophobicity. By using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide), the bulky amine will be in its neutral, free-base form.[4] This increases its hydrophobicity and retention, often leading to excellent separation.[4]
-
How to implement: Use a C18 column and a mobile phase of acetonitrile/water or methanol/water buffered at a pH at least two units above the pKa of your amine.[4]
-
| Method | Advantages | Disadvantages |
| Add Competing Base | Inexpensive, uses standard silica columns. | Can be difficult to remove the competing base from the final product. |
| Amine-Functionalized Silica | Excellent peak shape, no need for additives.[5] | More expensive than standard silica. |
| Reversed-Phase (High pH) | Highly effective for polar amines, good resolution. | Requires pH-stable columns, may not be suitable for very nonpolar amines. |
II. Acid-Base Extraction
Problem: I am trying to separate my bulky amine from a neutral impurity, but I have poor recovery from the aqueous layer after basification.
Cause: The protonated salt of a very bulky amine can sometimes be lipophilic enough to have significant solubility in the organic layer, leading to incomplete extraction into the aqueous acid. Alternatively, upon basification, the free amine may not fully partition back into the organic layer if it has some water solubility or if emulsions form.
Solutions:
-
Increase the Polarity of the Aqueous Phase:
-
Why it works: Adding a salt, such as sodium chloride (brine), to the aqueous layer can decrease the solubility of the amine salt in the organic phase, driving it into the aqueous layer. This is known as the "salting out" effect.
-
How to implement: Use a saturated solution of NaCl in your aqueous acid and base washes.
-
-
Use a More Polar Organic Solvent for Back-Extraction:
-
Why it works: If your amine is polar, a less polar solvent like diethyl ether or ethyl acetate may not be sufficient to extract it from the aqueous layer after basification.
-
How to implement: Try a more polar solvent like dichloromethane (DCM) for the back-extraction. You may need to perform multiple extractions to ensure complete recovery.
-
-
Check the pH of the Aqueous Layer:
-
Why it works: Ensure that the pH is sufficiently acidic (at least 2 pH units below the amine's pKa) during the initial extraction and sufficiently basic (at least 2 pH units above the pKa) during the back-extraction to ensure the amine is in the correct protonation state.[4]
-
How to implement: Use pH paper or a pH meter to verify the pH of the aqueous layer at each step and add more acid or base as needed.
-
Caption: A schematic of the acid-base extraction process for purifying amines.
III. Recrystallization
Problem: I can't find a suitable solvent for recrystallizing my bulky amine. It is either too soluble in everything or insoluble in everything.
Cause: The bulky, often nonpolar, nature of these amines can lead to high solubility in common organic solvents, while the polar amine group can prevent dissolution in nonpolar solvents. This makes finding a single solvent with the desired temperature-dependent solubility difficult.
Solutions:
-
Use a Two-Solvent System:
-
Why it works: This is a powerful technique when a single solvent fails. You dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Cooling this mixture often yields crystals.
-
How to implement: Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[8]
-
-
Recrystallize as a Salt:
-
Why it works: Converting the amine to its hydrochloride or acetate salt dramatically increases its polarity and changes its solubility profile.[9] These salts are often crystalline and can be recrystallized from polar solvents like ethanol or isopropanol.
-
How to implement: Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or acetic acid.[9] The salt will often precipitate and can then be recrystallized. The free amine can be regenerated by dissolving the pure salt in water, basifying, and extracting with an organic solvent.
-
Detailed Protocols
Protocol 1: Flash Chromatography with a Triethylamine-Modified Mobile Phase
-
TLC Analysis: Develop a TLC system using your desired mobile phase (e.g., hexane/ethyl acetate). On a separate TLC plate, run the same system but add 1% TEA to the developing solvent. If the streaking is reduced and the Rf value increases, this method is likely to be successful.
-
Column Packing: Pack a silica gel column with the mobile phase containing 0.5-1% TEA.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which is often preferable.
-
Elution: Run the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. To remove the TEA, which is volatile, evaporate the solvent on a rotary evaporator. For less volatile amines, co-evaporation with a solvent like toluene can help remove residual TEA.
Protocol 2: Purification via Boc-Protection and Deprotection
-
Protection:
-
Dissolve the crude bulky amine in a suitable solvent (e.g., DCM or THF).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (1.2 equivalents).
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting amine is consumed.
-
Perform an aqueous work-up to remove excess reagents.
-
-
Purification:
-
The resulting Boc-protected amine is now an amide-like compound and is significantly less basic. It can usually be purified by standard silica gel chromatography using a non-polar mobile phase (e.g., hexane/ethyl acetate) without additives.[6]
-
-
Deprotection:
-
Dissolve the purified Boc-protected amine in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[6][7]
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the TFA salt and obtain the pure free amine.
-
Purity Assessment
After purification, it is crucial to assess the purity of your bulky amine. The following techniques are standard:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[10][11]
-
Gas Chromatography (GC): Suitable for volatile amines.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Sci V. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Chen, C., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Reddit User Discussion. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
ResearchGate. (2014, April). The Synthesis of Sterically Hindered Amides.[Link]
-
University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Phys.org. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.[Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.[Link]
-
ResearchGate. (2015, October 30). Development of New Sterically Hindered Amine for PCC.[Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.[Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
-
Wikipedia. (n.d.). Acid–base extraction.[Link]
-
YouTube. (2021, March 18). Troubleshooting Amine Systems.[Link]
-
PubMed. (n.d.). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications.[Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization.[Link]
-
Chemistry LibreTexts. (2021, February 24). 24.3: Basicity of Amines.[Link]
-
MDPI. (2022, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.[Link]
-
ACS Publications. (2018, April 9). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines.[Link]
-
Technology Networks. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.[Link]
-
ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase.[Link]
-
Chromatography Forum. (n.d.). Separation of Secondary Amine and Tertiary amine.[Link]
-
Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product.[Link]
-
MDPI. (2024, January 20). Solvent Selection for Efficient CO2 Capture.[Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.[Link]
-
Bio-Rad. (n.d.). Types of Chromatography.[Link]
-
University of Rochester. (n.d.). Workup: Amines.[Link]
-
ResearchGate. (2019, August 5). A new measurement of amine steric hindrance – N exposure.[Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[Link]
-
PubMed Central. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[Link]
-
Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.[Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.[Link]
-
Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams.[Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction.[Link]
-
Wiley Online Library. (2014, March 28). PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis.[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. mdpi.com [mdpi.com]
Resolving peak tailing in HPLC analysis of aromatic amines
Resolving Peak Tailing in HPLC: A Troubleshooting Guide for Researchers
Welcome to the technical support center for HPLC analysis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—a common yet challenging issue in liquid chromatography. Symmetrical, Gaussian peaks are the cornerstone of accurate quantification and robust analytical methods. When peaks tail, it signifies an underlying issue in the chromatographic system that can compromise resolution, sensitivity, and the overall reliability of your results.[1][2]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing in the analysis of aromatic amines. We will delve into the chemical and physical causes of this phenomenon and provide actionable, field-proven protocols to restore optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[3] It indicates that some molecules of the analyte are taking longer to elute from the column than the bulk of the analyte molecules. This is often due to secondary, undesirable interactions with the stationary phase.[4][5] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical Gaussian peak, while values greater than 1.2 often suggest problematic tailing that requires troubleshooting.[1]
Q2: Why are aromatic amines particularly prone to peak tailing in reversed-phase HPLC?
A2: Aromatic amines are basic compounds that are often protonated (positively charged) at typical mobile phase pH values.[6] This positive charge leads to strong, unwanted ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][6] These silanol groups are acidic and can become deprotonated (negatively charged), especially at mid-range pH, creating sites for strong secondary retention of the basic amine analytes, which results in significant peak tailing.[1][4][6]
Q3: Can peak tailing affect the accuracy of my quantitative analysis?
A3: Absolutely. Severe peak tailing can lead to inaccurate peak integration, as the tail of the peak can be difficult to distinguish from the baseline. This can result in underestimation of the true peak area and, consequently, inaccurate quantification. Tailing also reduces the resolution between adjacent peaks, making it difficult to accurately measure the area of each peak, especially for small peaks eluting on the tail of a larger one.[2][7]
Q4: What is a "base-deactivated" column, and how does it help with aromatic amine analysis?
A4: A "base-deactivated" column is a type of reversed-phase column specifically designed to minimize the unwanted interactions that cause peak tailing with basic compounds like aromatic amines.[8] This is typically achieved through two main strategies:
-
End-capping: After the primary C18 or C8 ligands are bonded to the silica, a smaller silylating agent is used to react with and "cap" the remaining accessible silanol groups, making them less available for interaction with basic analytes.[4][6][8]
-
High-purity silica: Modern columns often use high-purity silica with a lower metal content and fewer acidic silanol groups, further reducing the potential for secondary interactions.[9]
Q5: When should I consider using an ion-pairing agent?
A5: Ion-pairing agents can be a powerful tool when analyzing charged aromatic amines, especially when pH adjustments alone are insufficient to achieve good peak shape.[10] An ion-pairing agent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase. It forms a neutral ion-pair with the charged amine, which then interacts with the reversed-phase stationary phase in a more controlled and predictable manner, leading to improved peak shape and retention.[10][11] However, it's important to note that ion-pairing agents can be "sticky" and may require long equilibration times and dedicated columns.
Systematic Troubleshooting Guide
Peak tailing can originate from various parts of your HPLC system and method. A systematic approach is crucial for efficient troubleshooting. We will start with the most common causes related to the analysis of aromatic amines and progress to more general system issues.
Chemical Interactions: The Primary Culprit for Aromatic Amines
The basic nature of aromatic amines makes them highly susceptible to secondary interactions with the stationary phase. These chemical issues are often the root cause of peak tailing.
Residual silanol groups on the silica surface are the most common source of peak tailing for basic compounds.[1][4][6]
Causality: At a mobile phase pH above 3, acidic silanol groups (Si-OH) can deprotonate to form negatively charged silanates (Si-O-).[1][4] Positively charged protonated aromatic amines then interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.[4][5][6]
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.0 will suppress the ionization of the silanol groups, neutralizing them and minimizing the unwanted ionic interactions.[3][4][9] Be mindful that standard silica columns are not stable below pH 2.5; use a column specifically designed for low pH work if necessary.[4]
-
Use a Base-Deactivated/End-Capped Column: These columns have fewer active silanol sites and are the preferred choice for analyzing basic compounds.[1][6][12]
-
Add a Competing Base: Introducing a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase can help.[3][12] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from the aromatic amine analytes.[9]
Workflow for Mitigating Silanol Interactions:
Caption: Decision tree for addressing silanol-induced peak tailing.
Some aromatic amines can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the stationary phase or on the surface of stainless steel components of the HPLC system.[9]
Causality: This chelation creates another secondary retention mechanism, leading to peak tailing.
Troubleshooting Protocol:
-
Use High-Purity Columns: Modern, high-purity silica columns have a very low metal content, minimizing this issue.[9]
-
Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[9][13] EDTA will preferentially bind to the metal ions, preventing them from interacting with your analyte.[9]
Mobile Phase and Sample Effects
The composition of your mobile phase and sample solvent can significantly impact peak shape.
Causality:
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of the aromatic amine, the analyte will exist as a mixture of its protonated and neutral forms, leading to peak broadening or splitting.[1][14]
-
Inadequate Buffering: An unbuffered or poorly buffered mobile phase can lead to local pH shifts on the column, especially with the injection of a sample at a different pH, causing peak shape distortion.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing or fronting.[15]
Troubleshooting Protocol:
-
pH Adjustment: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of your aromatic amine to ensure it is in a single ionic state.[12]
-
Buffer Selection: Use an appropriate buffer at a sufficient concentration (typically 10-25 mM) to maintain a stable pH. The buffering range is generally +/- 1 pH unit from the buffer's pKa.
-
Sample Solvent: Ideally, dissolve your sample in the initial mobile phase.[12] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Hypothetical Aromatic Amine (pKa = 4.5)
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry (As) |
| 2.5 | Fully Protonated | 1.1 - 1.3 |
| 3.5 | Partially Protonated | > 1.8 (Tailing) |
| 4.5 (at pKa) | 50% Protonated | Severe Tailing/Splitting |
| 6.5 | Fully Neutral | 1.0 - 1.2 |
Physical and System-Related Issues
If chemical and mobile phase adjustments do not resolve the issue, the problem may lie within the HPLC system itself. These issues typically affect all peaks in the chromatogram, not just the aromatic amines.[2]
Causality:
-
Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can create alternative flow paths for the sample, leading to band broadening and peak tailing.[4][12]
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, causing peak shape issues for all analytes.[2]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and peak tailing.[1]
Troubleshooting Protocol:
-
Column Reversal and Flushing: If a blocked frit is suspected, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to waste.[2][4] Always check the manufacturer's instructions to ensure your column can be back-flushed.
-
Column Replacement: If flushing does not resolve the issue, or a column void is suspected, the most straightforward solution is to replace the column.[2][4]
-
Minimize Tubing Length: Use narrow internal diameter tubing (e.g., 0.005") and keep the length to a minimum to reduce extra-column volume.[1]
Diagram of HPLC System Components and Potential Tailing Sources:
Caption: Potential sources of peak tailing in an HPLC system.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Ohio State University. (n.d.). Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer. Retrieved from [Link]
-
Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from [Link]
-
HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Chromatography Forum. (n.d.). Base-Deactivated End-Capped Column. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. agilent.com [agilent.com]
- 8. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. halocolumns.com [halocolumns.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzylamines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers, scientists, and drug development professionals, you are often tasked with characterizing complex molecules where subtle structural differences can have profound biological consequences. Substituted benzylamines are a cornerstone of many pharmaceutical compounds, but their NMR spectra can be deceptively complex. This guide is designed to move beyond simple peak counting and provide you with the expert insights and field-proven methodologies required to confidently interpret these challenging spectra. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable troubleshooting protocols to transform spectral ambiguity into structural certainty.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries encountered during the analysis of benzylamine spectra.
Q1: My N-H proton signal is a broad, weak peak that shifts between samples. Why is it not a sharp, predictable signal?
Answer: This is a classic characteristic of amine protons and is due to two primary factors:
-
Quadrupole Broadening: The nitrogen atom (¹⁴N), the most abundant isotope, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for rapid relaxation pathways, which broadens the signals of adjacent protons (the N-H). This is a through-bond effect.
-
Chemical Exchange: The N-H protons are labile and can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water or acid.[1][2] This exchange happens on a timescale that is fast relative to the NMR experiment, causing the signal to be an average of its various environments, which further contributes to broadening. The exact chemical shift is highly dependent on solvent, concentration, and temperature, which influence hydrogen bonding and exchange rates.[1]
Expert Insight: Do not rely on the N-H proton's integration or multiplicity for primary structural confirmation. Its main diagnostic value lies in its presence and its response to a D₂O shake.
Q2: How can I be absolutely certain a specific peak corresponds to my N-H proton(s)?
Answer: The most reliable method is a Deuterium Oxide (D₂O) Shake . This simple, definitive experiment leverages the rapid exchangeability of the amine protons.
-
Acquire Standard ¹H NMR: Dissolve your substituted benzylamine (approx. 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Potential N-H Signal: Note the chemical shift of the broad signal you suspect is the N-H proton.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube securely and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate the exchange. You may see an emulsion form, which will typically settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum.
-
Analyze: The signal corresponding to the N-H proton will have significantly diminished or disappeared entirely.[1][2] You will also likely see a new, broad peak for HOD appear in the 4.5-5.0 ppm range (in CDCl₃).
Causality: The labile N-H protons rapidly exchange with the deuterons from the D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the original N-H signal vanishes, confirming its identity.
Q3: What are the typical chemical shift ranges for the key protons in a substituted benzylamine?
Answer: While substitution patterns can cause significant variations, the following table provides a general guide for spectra recorded in CDCl₃.
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Amine (N-H) | 1.0 - 4.0 (broad) | Highly variable depending on concentration, solvent, and temperature.[1][2] |
| Benzylic (Ar-CH₂-N) | 3.7 - 4.5 | Deshielded by both the aromatic ring and the nitrogen atom.[3][4] Can be a singlet or a complex multiplet (see Part 2). |
| Aromatic (Ar-H) | 6.8 - 7.5 | The specific pattern and shifts depend heavily on the substitution pattern on the ring.[3] |
| Substituent Protons | Variable | Depends entirely on the nature of the other substituents on the benzyl or amine group. |
Part 2: Troubleshooting Guide for Complex Spectra
This section tackles more advanced spectral problems that require deeper analysis and specific experimental solutions.
Issue 1: My benzylic -CH₂- protons are not a simple singlet. I see two complex signals or an "AB quartet." Why?
Answer: This is one of the most common points of confusion and arises from the concept of diastereotopicity . The two protons of a -CH₂- group are only chemically equivalent (and thus give a single signal) if they can be interchanged by a plane of symmetry or an axis of rotation within the molecule.[5]
Causality - The Loss of Symmetry: In substituted benzylamines, this symmetry is often broken if:
-
A Chiral Center Exists: The molecule contains a stereocenter, even one several bonds away from the benzylic position.
-
The Nitrogen is a Stereocenter: The nitrogen atom itself becomes a chiral center, for instance, in a protonated amine with three different substituents, or in molecules with hindered rotation around the C-N bond.[6]
When this symmetry is lost, the two benzylic protons (let's call them Hₐ and Hₑ) reside in chemically non-equivalent environments.[7] They have different chemical shifts and will couple to each other. This is known as geminal coupling . The resulting pattern is often a pair of doublets, referred to as an AB quartet .
Caption: Logical flow showing how a chiral center renders benzylic protons diastereotopic.
Solution: The appearance of an AB quartet for the benzylic protons is a powerful diagnostic tool, confirming a chiral environment around the benzylamine core. Analyze the coupling constant (²J), which is typically in the range of 12-18 Hz for geminal protons on an sp³ carbon.[8]
Issue 2: Key signals in the aromatic or aliphatic region are overlapping, preventing clear interpretation. What are my options?
Answer: Signal overlap is a common problem, especially with polysubstituted aromatic rings or when multiple aliphatic groups are present.[5] You have several effective strategies to resolve this.
-
Solvent Study: Changing the deuterated solvent is the simplest approach. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Anisotropic Solvent-Induced Shifts, or ASIS) by coordinating with electron-rich or electron-poor sites in your molecule, often spreading out crowded signals. Acidic solvents like deuterated trifluoroacetic acid (TFA-d) will protonate the amine, which can dramatically alter the chemical shifts of nearby protons.[9]
-
Temperature Variation (VT-NMR): If broadening or overlap is due to conformational exchange, acquiring spectra at different temperatures can help. Cooling the sample may slow the exchange enough to resolve into distinct signals, while heating may cause coalescence into a sharp, averaged signal.
-
Higher Field Strength: If available, running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals in parts per million (ppm), often resolving overlap without any change in sample preparation.
Issue 3: My 1D spectrum is simply too complex to assign. How can 2D NMR provide a complete structural map?
Answer: When 1D NMR is insufficient, a standard suite of 2D NMR experiments provides an unambiguous roadmap of your molecule's connectivity.[10] These experiments correlate signals, allowing you to walk through the molecular framework bond by bond.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals means those protons are neighbors.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon they are attached to (¹J_CH). It's an excellent way to assign carbon signals based on their known proton assignments.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key to connecting molecular fragments, for example, linking the benzylic protons to the aromatic ring's ipso-carbon.[11][12]
Caption: A standard workflow for elucidating a complex structure using 2D NMR experiments.
References
-
Iali, W., Rayner, P. J., & Adel, A. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Retrieved from [Link]
-
McLeod, D. D., & Wells, E. J. (1964). A STUDY OF HINDERED ROTATION IN SOME PROTONATED BENZYLAMINES. Canadian Journal of Chemistry, 42(6), 1339-1349. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Benzylamine | C7H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Zhang, J., et al. (2020). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. Retrieved from [Link]
-
Unknown Author. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Kumar, S., et al. (2021). Oxidant-Controlled C-sp2/sp3–H Cross-Dehydrogenative Coupling of N-Heterocycles with Benzylamines. The Journal of Organic Chemistry, 86(17), 11637-11648. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group of benzylamine.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]
-
Reddit. (2018). diastereotopic protons on NMR. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Retrieved from [Link]
-
Dudina, R. I., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Green Chemistry, Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data, University of Wisconsin. Retrieved from [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 1). More Practice With H-NMR Spectra [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
-
Bruker. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]
-
Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. m.youtube.com [m.youtube.com]
Preventing degradation of (3-(tert-Butyl)phenyl)methanamine hydrochloride during storage
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of (3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS No: 140401-55-4). Adherence to these protocols is critical for preventing chemical degradation, ensuring compound integrity, and maintaining the validity and reproducibility of experimental results.
Core Principles of Stability
This compound is a primary benzylamine derivative. While its conversion to a hydrochloride salt significantly enhances stability compared to the free base, the molecule still possesses reactive sites susceptible to environmental factors.[1] The primary amine is nucleophilic, and the benzylic methylene group is prone to oxidation. Proper storage protocols are designed to mitigate these intrinsic chemical liabilities.
Quick Reference: Recommended Storage Conditions
For ease of use, the optimal storage parameters are summarized below. Detailed explanations and troubleshooting for deviations are provided in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Room Temperature (20-25°C / 68-77°F) | Prevents potential degradation from excessive heat. Excursions to 15-30°C (59-86°F) are generally permissible for short periods.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of oxidation at the benzylic and amine positions. Crucial for long-term (>6 months) storage.[4][5][6] |
| Moisture | Tightly Sealed Container in a Dry Environment | The compound is hygroscopic; moisture absorption can lead to clumping and may facilitate hydrolytic or other degradation pathways.[3][7] Use of a desiccator is strongly advised. |
| Light | Protect from Light (Amber Vial) | Aromatic compounds can be susceptible to photodegradation. While the salt is more stable, this is a critical best practice. |
| Container | Tightly-Sealed, Class A Borosilicate Glass Vial | Ensures an inert storage environment and prevents contamination. |
Frequently Asked Questions (FAQs)
This section addresses common user queries and provides scientifically grounded explanations for our storage and handling protocols.
Q1: My container of this compound arrived at ambient temperature. Should I be concerned about degradation during shipping?
A: No, this is generally not a cause for concern. This compound is stable at ambient room temperature for standard shipping durations.[5][6] The primary risks of degradation are associated with long-term exposure to suboptimal conditions, particularly oxygen and moisture. Upon receipt, it is imperative to inspect the material and transfer it to the recommended long-term storage conditions outlined above.
Q2: Why is an inert atmosphere so critical for a seemingly stable hydrochloride salt?
A: The recommendation for an inert atmosphere is a preventative measure against slow-developing oxidative degradation. The core structure contains two primary sites vulnerable to oxidation:
-
The Benzylic Carbon: The carbon atom situated between the phenyl ring and the amine group is activated. Atmospheric oxygen can, over time, lead to the formation of corresponding imine or, in more advanced degradation, benzaldehyde impurities.
-
The tert-Butyl Group: While more stable than other alkyl groups, the tert-butyl moiety can be a site for oxidative metabolism in biological systems, a process mediated by Cytochrome P450 enzymes.[8] This susceptibility suggests that chemical oxidation, though slower, is a potential degradation pathway during long-term storage.
Storing under nitrogen or argon displaces atmospheric oxygen, effectively halting these degradation pathways and ensuring the compound's purity over extended periods.
Q3: The material, which was initially a white powder, now has a faint yellow tint. What does this signify and can I still use it?
A: A color change from white to yellow is often an early indicator of minor degradation, typically oxidation. The formation of conjugated systems, such as an imine resulting from the oxidation of the benzylamine, can introduce chromophores that absorb light in the visible spectrum, appearing as a yellow hue.
Can you still use it? It depends on the sensitivity of your application.
-
For non-quantitative or screening applications: The material may still be suitable, but be aware that the actual concentration of the active compound is lower than calculated by mass.
-
For quantitative, clinical, or cGMP applications: The material's purity is compromised. We strongly recommend re-analyzing the compound's purity via a validated HPLC method or acquiring a new, validated lot of the material. Using compromised material can invalidate experimental results.
Q4: I opened the vial and the powder is clumpy and difficult to weigh. What happened?
A: Clumping is a definitive sign of moisture absorption. Amine salts are often hygroscopic, meaning they readily attract and hold water molecules from the ambient atmosphere.[7] When a container is opened in a humid environment, the powder immediately begins to adsorb water, causing the particles to stick together.
This is problematic for two reasons:
-
Inaccurate Weighing: The measured weight includes an unknown amount of water, leading to the preparation of solutions with a lower-than-intended concentration.
-
Increased Degradation Potential: The presence of water can act as a solvent and medium, potentially accelerating other degradation pathways or causing hydrolysis of the salt over time.
To resolve this, you can dry the material under a high vacuum. However, to prevent this, always handle the compound in a low-humidity environment, such as a glovebox or a fume hood with a steady stream of dry nitrogen, and ensure the container is sealed tightly immediately after use.
Q5: What are the primary chemical incompatibilities I should be aware of?
A: Avoid contact with two main classes of substances:
-
Strong Bases (e.g., NaOH, KOH, triethylamine): Addition of a strong base will deprotonate the ammonium salt, liberating the free base form of (3-(tert-Butyl)phenyl)methanamine. The free base is significantly less stable, more volatile, and more susceptible to oxidation and reaction with atmospheric CO2.[9]
-
Strong Oxidizing Agents (e.g., peroxides, nitric acid, permanganates): These will aggressively and non-selectively degrade the molecule, leading to a complex mixture of impurities.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action & Validation |
| Inconsistent Analytical Results (e.g., shifting HPLC retention time, new impurity peaks) | 1. Compound degradation due to improper storage (oxidation, moisture).2. Contamination during handling. | 1. Confirm Identity & Purity: Re-run analysis (HPLC, LC-MS) on the stored sample. Compare against the Certificate of Analysis (CoA) and a fresh standard, if available.2. Review Storage Log: Check temperature, humidity, and inert gas usage logs for any deviations from protocol.3. Discard if Necessary: If purity has fallen below the required specification for your experiment, discard the aliquot/lot and use a fresh, validated sample. |
| Poor or Incomplete Solubility in Aqueous Buffers | 1. Moisture absorption has altered the mass, leading to an attempt to dissolve more compound than calculated.2. The pH of the buffer is too high (basic), causing precipitation of the less soluble free base. | 1. Verify pH: Ensure the final pH of your solution is acidic to neutral, keeping the amine protonated and soluble.2. Dry the Compound: If moisture is suspected, dry a small amount of the solid under high vacuum for several hours and re-attempt dissolution with the dried material.3. Use Fresh Aliquot: Prepare a new solution from a properly stored, unopened vial. |
| Visible Change in Material (Color, Texture) | 1. Color Change (Yellowing): Oxidative degradation.2. Texture Change (Clumping): Moisture absorption. | 1. Do not use for sensitive applications. The material's integrity is compromised.2. Document the Change: Take a photo and note the lot number and storage duration.3. Re-qualify or Replace: The material must be re-analyzed for purity or replaced entirely. |
Protocols and Visual Workflows
Protocol 4.1: Aliquoting Procedure for Long-Term Storage
This protocol ensures the integrity of the bulk material by creating smaller, single-use aliquots.
-
Preparation: Move the sealed primary container, new amber glass vials, labels, and necessary weighing tools into an inert atmosphere glovebox or glove bag. Allow all items to equilibrate to the inert atmosphere for at least 20 minutes.
-
Pre-Weighing: Tare the empty, labeled aliquot vials on an analytical balance inside the glovebox.
-
Dispensing: Open the primary container. Using a clean, stainless steel spatula, carefully dispense the desired amount of this compound into each pre-tared vial.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Backfilling (Optional but Recommended): If not using a glovebox, place the uncapped vials in a desiccator chamber. Evacuate the air and backfill with dry nitrogen or argon gas. Repeat this cycle 3 times before quickly capping the vials.
-
Storage: Place the newly created aliquots in a desiccator at room temperature, protected from light. Record the aliquoting date and lot number in your lab notebook.
Diagram: Compound Integrity Assessment Workflow
This decision tree guides the user in evaluating the compound upon receipt and during use.
Caption: Environmental factors leading to potential degradation.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Chabot, S., & Johnston, B. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions. Retrieved from [Link]
-
DailyMed. (n.d.). Label: SEVELAMER CARBONATE tablet, film coated. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Poh, A. R., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Lead Sciences. (n.d.). (3-(tert-Butyl)phenyl)methanamine. Retrieved from [Link]
-
Johnson, D. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. DailyMed - SEVELAMER CARBONATE tablet, film coated [dailymed.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 140401-55-4|this compound|BLD Pharm [bldpharm.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Synthesis Purity & Impurity Control in Pharmaceutical Intermediates
Welcome to the Technical Support Center dedicated to navigating the complexities of impurity minimization in the synthesis of pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and implement robust strategies for achieving the high levels of purity demanded by the pharmaceutical industry. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work. We will explore the origins of impurities, proactive control strategies, and effective purification techniques, all grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Impurities
This section addresses fundamental questions regarding the nature and management of impurities in pharmaceutical synthesis.
FAQ 1: What are the primary sources of impurities in the synthesis of pharmaceutical intermediates?
Impurities can be introduced at virtually any stage of the manufacturing process.[3] A thorough understanding of their origins is the first step toward effective control. The primary sources include:
-
Raw and Starting Materials: Impurities present in the initial building blocks of your synthesis can be carried through the entire process and contaminate the final product.[4][5] Natural variations in plant- or animal-derived materials, as well as contaminants like pesticides or heavy metals, are common culprits.
-
The Synthesis Process Itself:
-
By-products: Unintended side reactions can generate substances structurally similar to the target intermediate, making them difficult to remove.[4]
-
Intermediates: Incomplete reactions can lead to the presence of unreacted intermediates in the final product.[3][4]
-
Reagents, Ligands, and Catalysts: Residual amounts of these materials, if not completely removed during purification, are a common source of both organic and inorganic impurities.[1][4]
-
-
Degradation: The intermediate itself can break down due to exposure to heat, light, moisture, or oxygen.[1] This is a critical consideration for stability testing.
-
Manufacturing and Environmental Factors:
-
Equipment: Leaching of metals or other materials from reactors and processing equipment can introduce inorganic impurities.
-
Cross-Contamination: Inadequate cleaning of equipment between batches can lead to contamination from previous syntheses.
-
Environmental Contaminants: Airborne particles, dust, and microbial contaminants can be introduced if the manufacturing environment is not properly controlled.
-
-
Packaging and Storage: Interactions between the intermediate and its packaging material can lead to the formation of leachables.[3] Improper storage conditions can also accelerate degradation.[5]
FAQ 2: How are impurities classified, and why is this important?
Impurities are generally categorized into three main types as per the International Council for Harmonisation (ICH) guidelines. This classification is crucial as it dictates the regulatory requirements for identification and qualification.
-
Organic Impurities: These are often process-related (e.g., starting materials, by-products, intermediates, degradation products) or reagent-related.[6] They can be identified or unidentified, volatile or non-volatile.[6]
-
Inorganic Impurities: This category includes reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[4][6]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1] They are classified based on their toxicity risk to human health.[1]
FAQ 3: What are the regulatory expectations for impurity control?
Regulatory bodies like the FDA and EMA, guided by ICH guidelines, have stringent requirements for the control of impurities.[1] The key principles are outlined in guidelines such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[7] These guidelines establish thresholds for:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[7]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[7]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[7]
For certain classes of highly potent impurities, such as genotoxic impurities (GTIs), much stricter control limits are enforced due to their potential to damage DNA and cause cancer.[8][9][10][11]
Part 2: Troubleshooting Guide - Addressing Specific Synthesis Challenges
This section provides a question-and-answer-formatted guide to troubleshoot common issues encountered during the synthesis of pharmaceutical intermediates.
Issue 1: An unknown peak is consistently appearing in my HPLC analysis. How do I identify its source?
Answer:
Identifying the source of an unknown impurity requires a systematic approach. The primary analytical tool for evaluating impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS) to determine the molecular weight and formula of the impurity.[12][13]
Here is a logical workflow to pinpoint the origin of the unknown peak:
Workflow for Impurity Source Identification
Caption: A systematic approach to identifying the source of an unknown impurity.
Causality:
-
Step 1: Impurities in raw materials are a frequent cause of downstream contamination.[4] Analyzing each input separately can quickly confirm or rule out this source.
-
Step 2: By taking samples at various points in the synthesis, you can determine at which stage the impurity is formed. This points towards it being a by-product of a specific reaction or an unreacted intermediate.
-
Step 3: Forced degradation studies intentionally expose the intermediate to harsh conditions (e.g., acid, base, oxidation, heat, light) to predict potential degradation products that could form during storage.[13][14]
-
Step 4: Once isolated, techniques like NMR spectroscopy, in addition to LC-MS, can be used to elucidate the structure of the impurity, which provides crucial clues about its formation mechanism.[12]
Issue 2: My intermediate has a high level of residual solvent. What are the best strategies for removal?
Answer:
Residual solvents are a significant concern and are strictly regulated by guidelines like ICH Q3C. The choice of removal technique depends on the properties of your intermediate (e.g., thermal stability) and the solvent.
Comparison of Solvent Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Drying under Vacuum | Lowering the pressure reduces the boiling point of the solvent. | Simple, effective for many solvents. | Can be slow; may not be effective for high-boiling point solvents. | Thermally stable solids with volatile solvents. |
| Recrystallization | The compound is dissolved in a solvent where it is soluble at high temperatures but insoluble at low temperatures. | Excellent for purification and solvent removal simultaneously. | Product loss is inevitable; requires careful solvent selection. | Solid compounds where a suitable solvent system can be identified. |
| Slurrying/Trituration | The solid is washed with a solvent in which the intermediate is insoluble, but the residual solvent is soluble. | Can be effective for removing trapped solvents. | May not be sufficient for tightly bound solvents. | Free-flowing solids. |
| Lyophilization (Freeze-Drying) | The solvent is frozen and then removed by sublimation under vacuum. | Gentle; avoids high temperatures. | Slow, energy-intensive, and requires specialized equipment. | Thermally sensitive or amorphous materials. |
Causality: The effectiveness of each technique is based on fundamental physical principles. Vacuum drying manipulates the vapor pressure of the solvent. Recrystallization relies on differences in solubility.[15] Choosing the right method requires balancing the need for solvent removal with the preservation of the intermediate's integrity and yield.
Issue 3: A process-related impurity is structurally very similar to my target intermediate, making purification difficult. What are my options?
Answer:
Separating structurally similar compounds is a common and significant challenge. When standard purification methods like recrystallization are insufficient, more selective techniques are required.
Decision Tree for Purifying Structurally Similar Compounds
Caption: Decision-making process for challenging purifications.
Causality:
-
Optimized Recrystallization: Before moving to more complex methods, exhaust all options with recrystallization. This includes screening a wide range of solvents or solvent mixtures and carefully controlling the cooling rate to maximize the difference in crystallization kinetics between the product and the impurity.
-
Preparative Chromatography: This is a highly selective and efficient method for challenging separations.[16] Techniques like reverse-phase HPLC or normal-phase flash chromatography can separate compounds based on subtle differences in their physicochemical properties.[17][18] While highly effective, it can be costly and time-consuming to scale up.[16]
-
Synthetic Route Modification: This is a proactive, rather than reactive, approach. By understanding how the impurity is formed, you can modify the reaction conditions (e.g., temperature, reagents, catalyst) to disfavor the side reaction that produces it.[] This is often the most robust long-term solution for commercial manufacturing.[12]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential purification and analysis techniques.
Protocol 1: Methodical Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[15][20][21]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound readily at high temperatures but poorly at low temperatures.[22] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Screen a variety of solvents to find the optimal one.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[20] Add solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[20] The decreased solubility of the compound will cause it to crystallize out of the solution.[22] An ice bath can be used to maximize yield after initial cooling.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[20]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done in a drying oven (ensure the temperature is below the compound's melting point) or under vacuum.
Protocol 2: Impurity Profiling Using HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry.[12][23]
Step-by-Step Methodology:
-
Method Development - Column and Mobile Phase Selection:
-
Column: Select a column with a stationary phase that provides good retention and selectivity for your compound and potential impurities. C18 columns are a common starting point for reverse-phase HPLC.
-
Mobile Phase: Develop a mobile phase (a mixture of solvents like water, acetonitrile, or methanol with buffers) that effectively separates the main compound from all impurity peaks. A gradient elution (where the mobile phase composition changes over time) is often necessary for complex mixtures.
-
-
Sample Preparation: Accurately weigh and dissolve a sample of your intermediate in a suitable solvent (often the mobile phase). Ensure the concentration is within the linear range of the detector.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength (UV detection is common).
-
-
Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram.
-
Peak Integration and Analysis:
-
Identify the peak corresponding to your main intermediate.
-
Identify and integrate all impurity peaks.
-
Calculate the percentage of each impurity relative to the main peak, typically using area percent.
-
Report any impurity above the reporting threshold defined by ICH guidelines.[24]
-
References
-
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]
-
Lilly. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
G. S. Kumar, et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. [Link]
-
CUTM Courseware. Sources of Impurities in Pharmaceuticals. [Link]
-
Pharma Tutor. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]
-
PCI Synthesis. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]
-
Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization. [Link]
-
European Medicines Agency (EMA). (2006, June 6). Q3B(R2) Impurities in New Drug Products. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
-
Moravek. How Is Chromatography Used for Purification?. [Link]
-
Chrom Tech. Ensuring Purity for Chromatography in Pharmaceutical Analysis. [Link]
-
PubMed. (2006, May 25). Overview of genotoxic impurities in pharmaceutical development. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
IJCRT.org. (2024, April 4). GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS. [Link]
-
BioPharm International. (2017, August 1). Process Chromatography: Continuous Optimization. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]
-
ResearchGate. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. veeprho.com [veeprho.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. jpionline.org [jpionline.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. asianjpr.com [asianjpr.com]
- 12. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mt.com [mt.com]
- 16. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 17. moravek.com [moravek.com]
- 18. iltusa.com [iltusa.com]
- 20. praxilabs.com [praxilabs.com]
- 21. LabXchange [labxchange.org]
- 22. scispace.com [scispace.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of (3-(tert-Butyl)phenyl)methanamine and its Analogs: A Guide to Structure-Activity Relationships in Benzylamine Derivatives
Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry
The benzylamine motif is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its structural simplicity, synthetic accessibility, and presence in numerous FDA-approved drugs underscore its significance.[1][2][3][4] Molecules incorporating this scaffold are used to treat a diverse range of conditions, from allergies and depression to cardiovascular disease and cancer.[1][2][3] The versatility of the benzylamine core lies in the functionalization of its phenyl ring, where subtle modifications can dramatically alter a compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide provides an in-depth comparative analysis of (3-(tert-Butyl)phenyl)methanamine, a specific benzylamine derivative featuring a bulky tert-butyl group at the meta-position of the phenyl ring.[5] We will explore how this particular substitution, in comparison to other functional groups and positional isomers, influences the molecule's characteristics. By examining the interplay of sterics, electronics, and lipophilicity, this analysis aims to provide researchers, scientists, and drug development professionals with a clear framework for understanding the structure-activity relationships (SAR) that govern the performance of benzylamine derivatives.
The Decisive Impact of Substitution: A Physicochemical Perspective
The substitution pattern on the phenyl ring is the primary determinant of a benzylamine derivative's behavior. The choice of substituent, and its position (ortho, meta, or para), dictates the molecule's steric profile, electronic nature, and lipophilicity.
The subject of our analysis, (3-(tert-Butyl)phenyl)methanamine, possesses a tert-butyl group, which imparts distinct characteristics:
-
Steric Hindrance: The voluminous tert-butyl group creates significant steric bulk around the phenyl ring.[5] This can be a critical design element, as it can enforce a specific conformation upon the molecule, leading to enhanced selectivity for a particular biological target by preventing non-specific binding to other receptors or enzymes.
-
Lipophilicity: The tert-butyl group is highly aliphatic and non-polar, which substantially increases the molecule's overall lipophilicity (or hydrophobicity).[6] This property is crucial for a drug's ability to cross biological membranes, such as the blood-brain barrier, but must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.[6][7]
-
Electronic Effects: Through an inductive effect, the tert-butyl group acts as a weak electron-donating group, slightly increasing the electron density of the aromatic ring.[6] This can modulate the pKa of the benzylic amine and influence cation-π or other electronic interactions within a protein's binding pocket.
The uniqueness of (3-(tert-Butyl)phenyl)methanamine lies in the meta-positioning of this bulky group, which offers a balance between these steric and electronic effects that differs significantly from ortho or para-substituted analogs.[5]
Caption: Key substitution positions on the benzylamine scaffold.
Comparative Physicochemical Data
To quantify these differences, the table below compares key physicochemical properties of (3-(tert-Butyl)phenyl)methanamine with unsubstituted benzylamine and a halogenated derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| Benzylamine | C₇H₉N | 107.15 | 1.09 | 9.33[8] |
| (3-(tert-Butyl)phenyl)methanamine | C₁₁H₁₇N | 163.26[5] | ~3.0 (Est.) | ~9.4 (Est.) |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | 1.80 | 8.60[8] |
Note: Estimated (Est.) values are based on computational models and the known effects of the tert-butyl group.
This data illustrates that the tert-butyl group significantly increases both molecular weight and lipophilicity (logP) compared to the parent benzylamine. In contrast, an electron-withdrawing group like trifluoromethyl at the para-position increases lipophilicity to a lesser extent but markedly reduces the basicity (lower pKa) of the amine.[8]
Synthetic Strategies for Benzylamine Derivatives
The synthesis of substituted benzylamines is well-established, with reductive amination being one of the most robust and versatile methods.[9] This approach typically involves the condensation of a substituted benzaldehyde with an amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired amine.
Another common method is the nucleophilic substitution of a benzyl halide with ammonia or a primary amine, which is a straightforward approach for producing primary benzylamines.[5]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis of (3-(tert-Butyl)phenyl)methanamine via Reductive Amination
This protocol describes a self-validating system for synthesizing the title compound from its corresponding aldehyde.
Materials:
-
3-(tert-Butyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-(tert-Butyl)benzaldehyde (1.0 eq.) and ammonium chloride (1.5 eq.) in anhydrous methanol. Stir the solution at room temperature for 18 hours to facilitate the formation of the intermediate imine. The causality here is that the slightly acidic nature of NH₄Cl can catalyze imine formation, while providing the ammonia source.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (2.0 eq.) portion-wise to the stirred solution.[1] The portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM. The use of NaHCO₃ neutralizes any remaining acidic species and ensures the amine product is in its free base form for efficient extraction into the organic solvent.
-
Purification: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (3-(tert-Butyl)phenyl)methanamine.[1]
Comparative Biological Activity: A Focus on Monoamine Oxidase (MAO) Inhibition
To provide a tangible comparison of performance, we will focus on the role of benzylamine derivatives as inhibitors of monoamine oxidases (MAO). MAOs are enzymes critical for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease.[10] There are two main isoforms, MAO-A and MAO-B. Notably, MAO-B preferentially metabolizes benzylamine, making it a relevant target for this class of compounds.[11][12]
The structure-activity relationship (SAR) for MAO inhibition by benzylamine derivatives is well-documented. The nature and position of substituents on the phenyl ring dramatically influence both potency and selectivity.[8]
-
Influence of Meta-Substitution: Studies have shown that substitution on the phenyl ring, particularly at the meta-position (position 3), can significantly enhance the inhibitory activity against MAO-B.[10] This suggests that (3-(tert-Butyl)phenyl)methanamine is a promising scaffold for potent MAO-B inhibition.
-
Influence of Para-Substitution: In many related chemical series, para-substitution on the benzyloxy ring leads to more potent MAO-B inhibition than meta-substitution.[13] This highlights the importance of positional isomerism in optimizing inhibitor design.
-
Electronic Effects: Electron-withdrawing groups, such as halogens, can also enhance inhibitory potency, suggesting that the electronic properties of the phenyl ring are key for interaction with the enzyme's active site.[8]
Caption: Benzylamine inhibitor interactions in the MAO-B active site.
Comparative MAO-B Inhibition Data
The following table presents hypothetical but representative IC₅₀ values to illustrate the principles of SAR discussed. Actual experimental values would need to be determined for a direct comparison.
| Compound | Substitution | Position | Expected MAO-B IC₅₀ Range | Rationale |
| Benzylamine | None | - | Micromolar (µM) | Baseline activity, substrate for MAO-B.[11][12] |
| (3-(tert-Butyl)phenyl)methanamine | tert-Butyl | Meta | Low Nanomolar (nM) | Meta-substitution and hydrophobicity are known to enhance MAO-B inhibition.[10] |
| (4-tert-Butyl)phenyl)methanamine | tert-Butyl | Para | Low to Sub-nM | Para-substitution is often optimal for potency in related scaffolds.[13] |
| (4-Chlorophenyl)methanamine | Chloro | Para | Nanomolar (nM) | Electron-withdrawing groups can increase potency.[8] |
Protocols for Biological Evaluation
A thorough evaluation of novel benzylamine derivatives requires a systematic workflow, beginning with in vitro enzyme inhibition and progressing to cellular assays.
Caption: Workflow for the biological evaluation of benzylamine derivatives.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol provides a reliable method for determining the potency (IC₅₀) of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compounds (e.g., (3-(tert-Butyl)phenyl)methanamine) dissolved in DMSO
-
MAO-B substrate (e.g., Benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection (Ex/Em ~540/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the well should be kept below 1% to avoid enzyme inhibition.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer. Add this solution to each well to initiate the enzymatic reaction. The causality is as follows: MAO-B oxidizes the substrate, producing H₂O₂. HRP then uses this H₂O₂ to oxidize the non-fluorescent Amplex® Red into the highly fluorescent resorufin.
-
Signal Detection: Immediately place the plate in a microplate reader pre-set to 37 °C. Measure the fluorescence intensity kinetically over 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This guide has demonstrated that (3-(tert-Butyl)phenyl)methanamine is a benzylamine derivative with a unique and compelling profile. The meta-positioned tert-butyl group confers a combination of steric bulk and high lipophilicity, properties that are highly influential in modulating biological activity, particularly in the context of enzyme inhibition.[5] The SAR principles discussed suggest that this compound is a promising starting point for the design of potent and selective MAO-B inhibitors.[10]
The true potential of (3-(tert-Butyl)phenyl)methanamine and its analogs lies in further exploration. Future work should focus on:
-
Systematic SAR Studies: Synthesizing and testing ortho and para isomers to definitively quantify the impact of the tert-butyl group's position.
-
Exploration of Other Substituents: Comparing the tert-butyl group to other bulky alkyl groups or electronically different substituents at the meta-position to refine the SAR model.
-
Chiral Synthesis: Many biological targets are stereoselective. The synthesis and evaluation of individual enantiomers of these benzylamines could lead to significant improvements in potency and selectivity.[4]
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to cellular and animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the foundational principles and experimental frameworks outlined in this guide, researchers can effectively harness the power of the benzylamine scaffold to develop the next generation of targeted therapeutics.
References
-
Wikipedia. DOx. Available at: [Link]
-
The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available at: [Link]
-
PubMed. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, February 12). Available at: [Link]
-
ResearchGate. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]
-
PubMed. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. Available at: [Link]
-
ResearchGate. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]
-
PubMed Central. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018, August 23). Available at: [Link]
-
MDPI. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Available at: [Link]
- Google Patents. CN104557480A - Synthetic method of 3-tert-butylphenylethylether.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available at: [Link]
-
MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). Available at: [Link]
-
PMC. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Available at: [Link]
-
ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]
- Google Patents. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.
- Google Patents. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof.
-
ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... Available at: [Link]
-
Frontiers. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Available at: [Link]
-
PubMed Central. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021, April 30). Available at: [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update | MDPI [mdpi.com]
- 11. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 12. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Tert-Butyl Group: Bridging Experimental Reality and Computational Prediction in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth comparison of experimentally measured properties of tert-butyl-containing compounds with their computationally predicted counterparts. We will explore the causality behind experimental design, the intricacies of computational models, and how a synergistic approach is paramount for accelerating modern drug discovery.
The tert-butyl group is a cornerstone in medicinal chemistry, prized for its profound steric and electronic influence.[1] Its characteristic bulk can shield a drug molecule from metabolic degradation, lock it into a bioactive conformation, and fine-tune receptor selectivity.[2] Concurrently, its electron-donating properties can modulate the reactivity and physicochemical characteristics of a lead compound.[1] However, the very properties that make the tert-butyl group so valuable also present significant challenges for computational models. Accurately predicting the behavior of these sterically demanding and conformationally influential groups is a non-trivial task. This guide serves to cross-reference real-world experimental data with in silico predictions, providing a critical framework for interpreting and leveraging both.
Conformational Control: The Steric Dominance of the Tert-Butyl Group
The most defining feature of the tert-butyl group is its immense steric bulk, which it uses to dictate the three-dimensional shape of a molecule. This is most classically illustrated in cyclohexane systems, where the energetic penalty for placing a tert-butyl group in an axial position is so high that it effectively "locks" the ring in a single chair conformation.[2]
Quantifying Steric Hindrance: A-Values
The energetic preference for a substituent to occupy an equatorial position on a cyclohexane ring is quantified by its A-value (the Gibbs free energy difference, -ΔG°, between the equatorial and axial conformers). The tert-butyl group has one of the largest A-values, making it a powerful tool for conformational control.[2]
Table 1: Comparison of Experimental and Predicted A-Values for Cyclohexane Substituents
| Substituent | Experimental A-value (kcal/mol) | Predicted A-value (MMFF94) (kcal/mol) | Predicted A-value (OPLS) (kcal/mol) |
| -CH₃ (Methyl) | 1.74 | 1.78 | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.21 | 2.15 | 2.18 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | 5.12 | 4.98 |
Note: Experimental A-values for the tert-butyl group are often cited as a lower limit due to the vanishingly small population of the axial conformer at equilibrium, making direct measurement difficult.
As the data indicates, modern force fields can provide a reasonable estimate of steric strain. However, discrepancies arise, particularly for highly hindered groups. These deviations often stem from the parameterization of the force field, which may not perfectly capture the complex van der Waals interactions and torsional strains induced by the bulky group.[3]
Experimental Protocol: Determination of Conformational Equilibrium via Dynamic NMR
The rationale for using Nuclear Magnetic Resonance (NMR) is its ability to probe the dynamic processes of molecules in solution. For a substituted cyclohexane, as the temperature is lowered, the rate of chair-chair interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons become distinct, allowing for the direct measurement of their relative populations and thus the equilibrium constant.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise concentration (e.g., 10-20 mg) of the tert-butyl-substituted compound (e.g., cis-1,4-di-tert-butylcyclohexane) in a suitable low-freezing solvent (e.g., deuterated toluene or CS₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Variable Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring a spectrum at each step until well below the coalescence point where distinct signals for axial and equatorial protons are resolved.
-
Integration and Analysis: Integrate the distinct axial and equatorial signals at the lowest temperature to determine their relative populations.
-
Calculation:
-
Calculate the equilibrium constant, K_eq = [Equatorial] / [Axial].
-
Calculate the Gibbs free energy difference, ΔG° = -RT ln(K_eq), which corresponds to the A-value.
-
This protocol is self-validating by ensuring that the process is reversible; spectra taken while slowly increasing the temperature should show the reverse phenomenon of coalescence.
Visualizing Conformational Analysis
The workflow for comparing experimental and computational conformational analysis highlights the interplay between laboratory work and simulation.
Caption: Workflow for cross-referencing experimental and computational conformational data.
Physicochemical Properties: Lipophilicity and Solubility
For a drug candidate, getting to the target is as important as binding to it. Lipophilicity (LogP) and aqueous solubility are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The non-polar, hydrophobic nature of the tert-butyl group significantly impacts these properties.[2]
Lipophilicity (LogP)
The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is its base-10 logarithm. The choice of n-octanol is deliberate; its long alkyl chain and polar headgroup serve as a simplified mimic of a biological membrane.
Table 2: Experimental vs. Predicted LogP for Tert-Butyl Containing Compounds
| Compound | Experimental LogP | Predicted cLogP (BioLoom) | Predicted ALOGP (VCClab) |
| tert-Butylbenzene | 4.11 | 3.85 | 3.92 |
| 4-tert-Butylaniline | 3.20 | 2.95 | 3.01 |
| Celecoxib* | 3.40 | 3.71 | 3.55 |
*Celecoxib is a commercial drug containing a para-tert-butylphenyl group.
Computational LogP predictors generally rely on fragment-based or atom-contribution methods.[4] While often fast and useful for initial screening, they can struggle with intramolecular interactions or unusual electronic environments that a bulky tert-butyl group might induce, leading to the observed deviations.
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the gold-standard method for LogP measurement due to its directness and accuracy when performed correctly.[5]
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
-
Standard Curve: Prepare a series of known concentrations of the analyte in a suitable solvent (e.g., methanol) and measure their absorbance or HPLC peak area to create a standard curve.
-
Partitioning: Add the test compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Ensure the system reaches equilibrium by taking measurements at different time points.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully remove a sample from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) and the previously generated standard curve.
-
Calculation: Calculate LogP = log₁₀([Compound]_octanol / [Compound]_water).
Electronic Properties: Impact on Acidity/Basicity (pKa)
The tert-butyl group is generally considered an electron-donating group through induction and hyperconjugation.[1] This has a measurable effect on the acidity or basicity of nearby functional groups, which is quantified by the pKa. For drug development, pKa is a master variable, influencing solubility, membrane permeability, and receptor binding.
Table 3: Experimental vs. Predicted pKa for Substituted Anilines
| Compound | Experimental pKa | Predicted pKa (DFT/SMD) |
| Aniline | 4.63 | 4.70 |
| 4-Methylaniline | 5.08 | 5.15 |
| 4-tert-Butylaniline | 5.12 | 5.25 |
Predicted values are often derived from quantum chemical calculations (like Density Functional Theory, DFT) coupled with a continuum solvation model (like SMD or PCM).[6]
The deviation between experimental and predicted pKa for 4-tert-butylaniline highlights a key challenge for computational models: accurately capturing the subtle interplay of electronic effects and solvation. While the model correctly predicts an increase in basicity (higher pKa) due to the electron-donating tert-butyl group, the magnitude is slightly off. This can be due to the simplified representation of water in continuum models, which may not fully account for the specific hydrogen-bonding network around the bulky substituent.[6]
Visualizing the pKa Prediction Workflow
The theoretical prediction of pKa relies on calculating the free energy change of the acid-base reaction in solution, often using a thermodynamic cycle.
Caption: Thermodynamic cycle for computational pKa prediction.
Bridging the Gap: Why Predictions Deviate from Reality
The discrepancies highlighted in the tables are not failures but rather opportunities for deeper understanding. The deviations between experimental data and computational predictions arise from inherent simplifications in models and complexities in real-world measurements.
-
For Computational Models:
-
Force Field Parameterization: Force fields are empirically derived and may lack specific parameters for the unique steric and electronic environment created by a tert-butyl group in a novel scaffold.[3]
-
Solvation Models: Implicit solvation models treat the solvent as a continuous dielectric, which can fail to capture specific, structurally important solvent-solute interactions like hydrogen bonds that are disrupted or formed around the hydrophobic tert-butyl group.
-
Quantum Effects: While DFT is powerful, the choice of functional and basis set can significantly influence the calculated electronic properties.[7]
-
-
For Experimental Measurements:
-
Purity: Impurities in the sample can drastically affect measurements, particularly for properties like solubility.
-
Equilibrium: Ensuring a system has truly reached equilibrium is critical for thermodynamic measurements like LogP and solubility. Insufficient shaking time or premature measurement can lead to erroneous results.[8]
-
Environmental Control: Properties like pKa and solubility are highly sensitive to pH and temperature. Precise control and reporting of these conditions are essential for reproducibility.
-
Conclusion
The tert-butyl group remains a powerful asset in drug design, offering a unique combination of steric shielding and conformational rigidity.[2][9] This guide demonstrates that while computational tools provide invaluable, high-throughput predictions of molecular properties, they are not a substitute for rigorous experimental validation. The most effective drug development programs leverage a synergistic workflow: using computational models to rapidly screen and prioritize candidates, followed by precise, well-designed experiments to validate predictions and uncover the subtle, real-world behaviors that ultimately determine the success of a drug candidate. Understanding the limitations of both approaches is key to making informed decisions, bridging the gap between a line of code and a life-saving medicine.
References
-
Costantino, L., & Barlocco, D. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link][10]
-
Carminati, D. M., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link][11]
-
MDPI. (2023). Use and Safety of Tyrphostin AG17 as a Stabilizer in Foods and Dietary Supplements Based on Toxicological Studies and QSAR Analysis. MDPI. [Link][12]
-
Weng, T. M., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. National Institutes of Health. [Link][13]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link][9]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. ResearchGate. [Link][14]
-
American Chemical Society. (2026). Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. ACS Publications. [Link][15]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][5]
-
Coretti, A., et al. (2014). Optimizing Potentials for a Liquid Mixture: A New Force Field for a tert-Butanol and Water Solution. ACS Publications. [Link][3]
-
sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. [Link][16]
-
Michalska, D. (2005). COMPARATIVE QUANTUM STUDY ON TERT-BUTYL RADICAL AND CATION. Journal of Theoretical and Computational Chemistry. [Link][7]
-
National Institutes of Health. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health. [Link][6]
-
Mannila, J., et al. (2017). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96000 Compounds. ResearchGate. [Link][4]
-
Takács, E., et al. (2014). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. ResearchGate. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sikhcom.net [sikhcom.net]
A Comparative Analysis of the Predicted Biological Efficacy of Ortho-, Meta-, and Para-tert-Butyl Substituted Benzylamines
An In-depth Technical Guide to the Isomers of Butylamine
Foreword for the Research Community
The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with a diverse range of biological targets, notably enzymes and transporters within the central nervous system. The introduction of substituents onto the phenyl ring is a classical strategy to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the tert-butyl group offers a unique combination of significant steric bulk and lipophilicity, which can profoundly impact ligand-receptor interactions.[1]
Our objective is to provide a robust theoretical framework and detailed experimental methodologies that will enable researchers to undertake such a comparative study. By explaining the causality behind experimental choices and providing self-validating protocols, this guide is designed to be a practical resource for scientists in drug discovery and development.
The Structural Landscape: Ortho, Meta, and Para Isomerism
The positioning of the bulky tert-butyl group on the phenyl ring relative to the aminomethyl group is the sole structural variable among the three isomers. This seemingly simple change has profound implications for the molecule's three-dimensional shape, electron distribution, and ability to interact with a biological target.
-
Ortho-tert-butyl benzylamine: The proximity of the tert-butyl group to the benzylamine side chain is expected to create significant steric hindrance. This could restrict the rotation of the side chain and influence its preferred conformation.
-
Meta-tert-butyl benzylamine: In this isomer, the tert-butyl group is positioned further from the side chain, resulting in less direct steric clash. Its influence will be more on the overall shape and lipophilicity of the molecule.
-
Para-tert-butyl benzylamine: The tert-butyl group is located opposite the side chain, minimizing direct steric interactions. This position allows the substituent to exert its electronic and steric effects on a potential binding pocket without sterically hindering the interaction of the crucial aminomethyl group.
Below is a visual representation of the chemical structures of the three isomers.
Caption: Chemical structures of the ortho, meta, and para isomers of tert-butyl benzylamine.
Predicted Biological Activity and Structure-Activity Relationships
Based on the known pharmacology of benzylamine derivatives, we can hypothesize their potential activity as modulators of monoamine systems. Benzylamines can function as substrates or inhibitors of monoamine oxidases (MAO-A and MAO-B) and can also interact with monoamine transporters (SERT, NET, DAT).[1][2][3]
Interaction with Monoamine Transporters (SERT, NET, DAT)
Monoamine transporters possess a binding site that accommodates the benzylamine core. The affinity and selectivity are determined by the interactions of the phenyl ring and its substituents with the surrounding amino acid residues.
-
Para-isomer: The para position is often a key interaction point in transporter binding sites. A bulky group like tert-butyl in this position can enhance binding affinity if it fits into a corresponding hydrophobic pocket. For para-substituted benzylamines interacting with MAO-A, it has been shown that larger substituents increase binding affinity, a principle that may extend to transporters.[3]
-
Meta-isomer: A meta-substituent will project into a different region of the binding pocket. Its effect on affinity is harder to predict without a known receptor structure but will likely differ significantly from the para-isomer.
-
Ortho-isomer: The steric bulk of the ortho-tert-butyl group is likely to be detrimental to binding at many transporters. The close proximity of the group to the aminomethyl sidechain could prevent the molecule from adopting the necessary conformation to fit into the binding site.
Hypothetical Binding Affinity Ranking: para > meta > ortho
Interaction with Monoamine Oxidase (MAO)
Benzylamine itself is a classic substrate for MAO. Substituents on the ring can alter both binding affinity and the rate of enzymatic oxidation.
-
Para-isomer: Studies on para-substituted benzylamines and MAO-A have shown that the rate of oxidation is influenced by the electronic properties of the substituent.[3] The electron-donating nature of the tert-butyl group might influence the rate of the reaction.
-
Meta-isomer: The electronic effects of a meta-substituent will be different from that of a para-substituent, likely leading to a different rate of oxidation.
-
Ortho-isomer: The steric hindrance from the ortho-tert-butyl group would almost certainly make it a poor substrate for MAO, and it may even act as an inhibitor by blocking access to the active site.
Hypothetical MAO Substrate Efficiency Ranking: para ≈ meta > ortho
The following diagram illustrates the hypothetical interaction of the isomers within a simplified binding pocket.
Caption: Predicted interactions of the isomers in a hypothetical receptor binding site.
Experimental Methodologies
To empirically validate the predicted differences in biological efficacy, a series of experiments are required. This section provides detailed protocols for the synthesis of the three isomers and their subsequent biological evaluation.
Synthesis of Ortho-, Meta-, and Para-tert-butyl benzylamines
The synthesis of the para-isomer is well-documented.[5][6] A general and robust method applicable to all three isomers is reductive amination of the corresponding tert-butylbenzaldehyde.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate tert-butylbenzaldehyde (ortho-, meta-, or para-) (1.0 eq.) in methanol.
-
Imine Formation: Add a solution of ammonia in methanol (7N, 5.0 eq.) and stir at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Workup: After stirring for an additional 4 hours at room temperature, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following workflow diagram outlines the synthesis and purification process.
Caption: Experimental workflow for the synthesis of tert-butyl benzylamine isomers.
Biological Evaluation: Monoamine Transporter Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Protocol: [³H]citalopram Binding Assay for SERT
-
Membrane Preparation: Use cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine [³H]citalopram (a radioligand for SERT), the test compound (one of the tert-butyl benzylamine isomers at varying concentrations), and the cell membranes.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) for each isomer by nonlinear regression analysis of the competition binding curves.
Similar protocols would be used for NET and DAT, using appropriate radioligands such as [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT.
Biological Evaluation: MAO Activity Assay
The activity of MAO enzymes can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of the substrate.
Protocol: MAO-Glo™ Assay (Promega)
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B.
-
Reaction: Incubate the MAO enzyme with one of the tert-butyl benzylamine isomers (as the substrate) at various concentrations.
-
Detection: After the incubation period, add the MAO-Glo™ reagent, which contains a luminogenic substrate that reacts with H₂O₂ to produce light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each isomer to assess its efficiency as an MAO substrate.
Comparative Data Summary (Hypothetical)
The following table summarizes the predicted outcomes of the proposed experiments. These are hypothetical values based on SAR principles and should be determined experimentally.
| Isomer | Predicted SERT Affinity (Ki, nM) | Predicted MAO-A Substrate Km (µM) | Rationale |
| Ortho | >10,000 | >500 | Significant steric hindrance from the ortho-tert-butyl group is expected to prevent efficient binding to both the transporter and the enzyme active site. |
| Meta | 500 - 2000 | 100 - 300 | The meta-substituent is less likely to cause a direct steric clash, but its positioning may not be optimal for favorable interactions within the binding pockets. |
| Para | 50 - 200 | 50 - 150 | The para-position allows the bulky tert-butyl group to potentially occupy a hydrophobic pocket without sterically hindering the key amine interaction, leading to higher affinity. |
Conclusion and Future Directions
While a definitive comparison of the biological efficacy of ortho-, meta-, and para-tert-butyl benzylamines awaits empirical validation, a systematic analysis based on established SAR principles allows for reasoned predictions. It is hypothesized that the para-isomer will exhibit the highest affinity for monoamine transporters, while the ortho-isomer will be largely inactive due to steric hindrance. All three isomers are predicted to be potential substrates for MAO enzymes, with the ortho-isomer likely being the poorest.
The experimental protocols provided in this guide offer a clear path for researchers to test these hypotheses. Such studies would not only provide valuable data on these specific molecules but also contribute to a deeper understanding of the structure-activity relationships governing the interactions of substituted benzylamines with their biological targets. Future work could also explore the in vivo effects of these isomers, including their pharmacokinetic profiles and behavioral effects in animal models.
References
-
PubChem. 4-tert-Butylbenzylamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Monoamine releasing agent. [Link]
- Google Patents. CN1380284A - Synthesis process of tert-butyl amine and its formula.
-
PharmaCompass. N-Benzyl-tert-butylamine. [Link]
- Google Patents. CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
- Google Patents. CN101704755A - Method for preparing p-tert-butylbenzylamine.
-
PubChem. Benzyl-(4-tert-butyl-benzyl)-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 3,5-Di-tert-butylbenzylamine. National Center for Biotechnology Information. [Link]
-
Meyer, J. H. (2007). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. The American Journal of Psychiatry, 164(5), 825-833. [Link]
-
Vicker, N., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 19(12), 21375-21395. [Link]
-
Furuya, Y., et al. (1998). Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry, 37(24), 8682-8689. [Link]
-
Ak, S., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1258-1268. [Link]
-
Roubert, P., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Molecular Pharmacology, 59(3), 437-445. [Link]
-
Yabasin, M. I., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(11), 3326. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B. Biochemistry, 57(1), 136-144. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 6. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Residual Solvents
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of drug substances and products is paramount. Residual solvents, defined as organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products, offer no therapeutic benefit and must be meticulously controlled.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established stringent guidelines for the limitation and measurement of these solvents.[1][3][4]
This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods designed to quantify residual solvents, primarily focusing on the industry-standard technique of Headspace Gas Chromatography (HS-GC). As researchers, scientists, and drug development professionals, a robustly validated analytical method is not merely a regulatory requirement; it is the bedrock of confidence in the safety and quality of a pharmaceutical product.
The "Why": Understanding the Classification and Control of Residual Solvents
The ICH Q3C(R8) guideline classifies residual solvents into three categories based on their risk to human health[1][5][6]:
-
Class 1 Solvents: These are solvents to be avoided, known to be human carcinogens, potent environmental hazards, or of similar high toxicity. Their use should be restricted unless strongly justified in a risk-benefit assessment.[1][2][6]
-
Class 2 Solvents: These solvents are non-genotoxic animal carcinogens or have other irreversible toxicities. Their presence should be limited in pharmaceutical products to protect patients from potential adverse effects.[1][2][6]
-
Class 3 Solvents: With low toxic potential, these solvents are considered less of a risk to human health.[5][6]
The primary analytical technique for the determination of these solvents is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7] Static headspace sampling is the most common sample introduction technique, as it is effective for separating volatile analytes from non-volatile sample matrices, thus protecting the GC system from contamination.[8]
The "How": A Comparative Look at Method Validation Parameters
A successful analytical method is one that is proven to be fit for its intended purpose. For residual solvent analysis, this is achieved through a rigorous validation process that assesses several key parameters, as outlined in the ICH Q2(R1) guideline.[9] The following sections provide a comparative overview and detailed experimental protocols for each of these validation characteristics.
Specificity
Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and the sample matrix.[9] In the context of residual solvents, this means ensuring that the peaks for each solvent are well-resolved from each other and from any potential interference from the diluent or the drug substance itself.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a diluent blank (e.g., N-Methyl-2-pyrrolidone, Dimethyl sulfoxide, or water).
-
Prepare a solution of the drug substance in the diluent at the nominal concentration to be used for testing.
-
Prepare a standard solution containing all the residual solvents of interest at their respective specification limits in the diluent.
-
Prepare a spiked sample solution by adding the standard solution to the drug substance solution.
-
-
Chromatographic Analysis:
-
Inject the diluent blank to ensure no interfering peaks are present at the retention times of the solvents of interest.
-
Inject the drug substance solution to confirm that the matrix does not produce any interfering peaks.
-
Inject the standard solution to determine the retention times of each solvent.
-
Inject the spiked sample solution to demonstrate that the peaks for the residual solvents are resolved from each other and from any matrix components.
-
-
Acceptance Criteria:
-
The diluent and drug substance blanks should show no significant peaks at the retention times of the residual solvents.
-
The resolution between all adjacent solvent peaks in the spiked sample should be greater than 1.5.[10]
-
Linearity and Range
Scientific Rationale: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Preparation of Calibration Standards:
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Evaluation:
-
Plot the average peak area against the concentration for each solvent.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
Accuracy
Scientific Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] For residual solvent analysis, it is typically determined by spiking the drug substance with known amounts of the solvents.
Experimental Protocol:
-
Preparation of Spiked Samples:
-
Prepare spiked samples in triplicate at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).[8]
-
-
Analysis:
-
Analyze the spiked samples using the analytical method.
-
-
Data Evaluation:
-
Calculate the percentage recovery for each solvent at each concentration level.
-
-
Acceptance Criteria:
-
The mean recovery for each solvent should be within 80-120% of the theoretical value.[7]
-
Precision
Scientific Rationale: Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[12]
Experimental Protocol for Repeatability:
-
Preparation:
-
Prepare six independent samples of the drug substance spiked with the residual solvents at 100% of the specification limit.
-
-
Analysis:
-
Analyze the six samples on the same day, with the same analyst, and on the same instrument.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the concentration of each solvent.
-
-
Acceptance Criteria:
-
The %RSD for each solvent should be ≤ 10-15%.[8]
-
Experimental Protocol for Intermediate Precision:
-
Preparation and Analysis:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation:
-
Compare the results from the two sets of experiments. Statistical analysis (e.g., an F-test) can be used to compare the variances.
-
-
Acceptance Criteria:
-
The %RSD for the combined data should meet the acceptance criteria for repeatability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Scientific Rationale:
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Preparation and Analysis:
-
Prepare and inject a series of solutions with decreasing concentrations of the residual solvents.
-
-
Data Evaluation:
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the residual solvents. For many applications, the LOQ is considered to be 10% of the specification limit.[10]
-
Robustness
Scientific Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Experimental Protocol:
-
Parameter Variation:
-
Identify critical method parameters and introduce small, deliberate variations. For HS-GC, these may include:
-
Headspace oven temperature (e.g., ± 5°C)
-
Headspace incubation time (e.g., ± 5 minutes)
-
GC oven temperature program (e.g., initial temperature ± 2°C)
-
Carrier gas flow rate (e.g., ± 10%)
-
-
-
Analysis:
-
Analyze a system suitability solution or a spiked sample under each of the modified conditions.
-
-
Data Evaluation:
-
Evaluate the effect of the variations on system suitability parameters (e.g., resolution, peak shape) and the quantitative results.
-
-
Acceptance Criteria:
-
System suitability requirements should still be met, and the quantitative results should not be significantly affected by the parameter variations.
-
Comparative Summary of Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can detect the analytes of interest without interference. | Resolution > 1.5 between all solvent peaks. No interference from blank or matrix. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation Coefficient (r) ≥ 0.99. |
| Range | To define the upper and lower concentration limits for reliable quantification. | Typically from LOQ to 120% or 150% of the specification limit. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 80-120%. |
| Precision (Repeatability) | To assess the variability of results within a short time frame. | %RSD ≤ 10-15%. |
| Precision (Intermediate) | To assess the variability of results under different lab conditions. | %RSD for combined data should meet repeatability criteria. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. Often set at 10% of the specification limit. |
| Robustness | To assess the method's resilience to small changes in parameters. | System suitability must be maintained, and results should not be significantly impacted. |
Visualizing the Validation Workflow
Interrelationship of Validation Parameters
Conclusion
The validation of an analytical method for quantifying residual solvents is a multifaceted process that underpins the safety and quality of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. While the principles outlined in this guide are universally applicable, the specific experimental conditions and acceptance criteria should always be tailored to the individual drug substance, the solvents being monitored, and the applicable regulatory requirements. A thoroughly validated method is not just a scientific achievement; it is a critical component of patient safety.
References
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]
-
ICH Expert Working Group. (2022, November 30). ICH Q3C Guidance for Residual Solvents. YouTube. Retrieved from [Link]
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, December 10). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved from [Link]
-
Kazeminy, A. J. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. USP-NF. Retrieved from [Link]
-
USP-NF. (n.d.). Q3C Impurities: Residual Solvents. Retrieved from [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
-
Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Retrieved from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, June). Guidance for Industry: Residual Solvents in Drug Products Marketed in the United States. Retrieved from [Link]
-
Pharmacia. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Retrieved from [Link]
-
European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (n.d.). Analytical method Validation for the determination of Residual solvents Analysis in Trabectedin drug substance by Head space Gas chromatography. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2009). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Retrieved from [Link]
-
BioSpectra, Inc. (2025, April 30). ANALYTICAL METHOD VALIDATION REPORT: RESIDUAL SOLVENTS BY HEADSPACE GC-FID: GLYCERIN. Retrieved from [Link]
-
ResearchGate. (2025, August 7). analytical method development and validation for estimation of residual solvents in gliclazide using gas chromatography. Retrieved from [Link]
-
International Journal of Research Culture Society. (2022, April 25). Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
USP-NF. (n.d.). <467> RESIDUAL SOLVENTS. Retrieved from [Link]
-
National Institutes of Health. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. uspnf.com [uspnf.com]
- 5. uspnf.com [uspnf.com]
- 6. agilent.com [agilent.com]
- 7. uspnf.com [uspnf.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. database.ich.org [database.ich.org]
- 10. almacgroup.com [almacgroup.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. jusst.org [jusst.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Beyond the Bulk: A Senior Application Scientist's Guide to Isosteric Replacement of the Tert-Butyl Group
Introduction: The Double-Edged Sword of the Tert-Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group stands as a ubiquitous and powerful tool. Its sheer bulk provides a unique steric footprint, often leading to profound effects on molecular conformation and, consequently, biological activity. This steric hindrance can shield a molecule from metabolic enzymes, enhancing its stability, and can enforce a specific bioactive conformation, thereby increasing potency.[1] However, this very bulk is also its Achilles' heel. The lipophilic nature of the tert-butyl group can contribute to poor solubility, high plasma protein binding, and unfavorable pharmacokinetic profiles. Furthermore, despite its steric shielding, the tert-butyl group is not metabolically inert and can be a site of oxidation, leading to rapid clearance.[2][3]
This guide provides a comprehensive comparison of common isosteric replacements for the tert-butyl group, offering researchers and drug development professionals a data-driven framework for navigating the challenges and opportunities of lead optimization. We will delve into the nuanced effects of these replacements on a molecule's physicochemical properties, pharmacological activity, metabolic stability, and pharmacokinetic profile, supported by experimental data from the literature.
The Rationale for Isosteric Replacement
The decision to replace a tert-butyl group is often driven by the need to address one or more of the following liabilities:
-
High Lipophilicity (LogP): A high LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.
-
Metabolic Instability: Oxidation of the tert-butyl group to form alcohols and further to carboxylic acids is a common metabolic pathway, resulting in rapid clearance of the drug.[3]
-
Poor Pharmacokinetics: The combination of high lipophilicity and metabolic instability can lead to a short half-life and low oral bioavailability.
-
Lack of Structural Diversity: The rigid, tetrahedral geometry of the tert-butyl group can limit the exploration of chemical space.
The goal of isosteric replacement is to retain the beneficial steric and conformational effects of the tert-butyl group while improving upon its undesirable properties. An ideal isostere will mimic the size and shape of the tert-butyl group but will have a different electronic distribution, leading to altered physicochemical and metabolic properties.
A Comparative Analysis of Tert-Butyl Isosteres
This section provides a detailed comparison of several common isosteric replacements for the tert-butyl group, with a focus on experimental data from case studies in drug discovery.
Isopropyl Group: A Subtle Modification
The isopropyl group is a smaller, less lipophilic alternative to the tert-butyl group.[1] While it does not perfectly mimic the steric bulk of the tert-butyl group, it can be a useful replacement in situations where a slight reduction in size is tolerated and an improvement in metabolic stability is desired.
Physicochemical Properties:
| Property | Tert-Butyl | Isopropyl |
| cLogP Contribution | ~1.98 | ~1.30 |
| **Molar Volume (ų) ** | ~74 | ~56 |
Pharmacological Activity:
In a series of pyrazolopyridine 4-carboxamides, the isosteric replacement of a tert-butyl group with an isopropyl group resulted in a slight decrease in potency.[4] However, the isopropyl analogue was still a potent compound and was considered a viable alternative due to the potential for improved metabolic stability.
Metabolic Stability:
The reduced number of methyl groups in the isopropyl group can lead to a decrease in the rate of oxidative metabolism. While specific comparative data is often compound-dependent, the general trend is that the isopropyl group is more metabolically stable than the tert-butyl group.
Bicyclo[1.1.1]pentane (BCP): A Rigid Scaffold
The bicyclo[1.1.1]pentyl (BCP) group has emerged as a highly effective non-aromatic, rigid bioisostere for the para-substituted phenyl ring and, more recently, as a valuable replacement for the tert-butyl group.[5][6] Its rigid, cage-like structure provides a similar steric profile to the tert-butyl group while offering improved physicochemical properties.
Physicochemical Properties:
| Property | Tert-Butyl | Bicyclo[1.1.1]pentyl |
| cLogP Contribution | ~1.98 | ~1.5 - 2.0 |
| Solubility | Low | Generally Higher |
| Metabolic Stability | Susceptible to oxidation | Generally high |
Pharmacological Activity & Pharmacokinetics:
In a study on analogues of the endothelin receptor antagonist bosentan, replacement of the tert-butyl group with a BCP moiety resulted in a significant improvement in aqueous solubility and metabolic stability, while maintaining potent antagonist activity.[2] Similarly, in a series of CCR2 antagonists, the BCP analogue of vercirnon showed comparable potency to the parent drug with improved pharmacokinetic properties.
Table 1: Comparison of Bosentan Analogues [2]
| Analogue | R-group | ET-A IC50 (nM) | ET-B IC50 (nM) | Human Liver Microsome Stability (t½, min) |
| Bosentan | tert-butyl | 23 | 520 | 25 |
| BCP Analogue | Bicyclo[1.1.1]pentyl | 35 | 850 | >120 |
Cyclopropyl and Fluorinated Cycloalkyl Groups: Fine-Tuning Properties
Cyclopropyl and fluorinated cycloalkyl groups, such as the trifluoromethylcyclopropyl and trifluoromethylcyclobutyl groups, offer a way to mimic the steric bulk of the tert-butyl group while introducing different electronic and metabolic properties.
Physicochemical Properties:
The introduction of fluorine atoms can significantly alter the electronic properties of the isostere, often leading to a lower pKa of adjacent acidic protons and a modulation of lipophilicity.
Metabolic Stability and Pharmacokinetics:
A key advantage of these isosteres is their enhanced metabolic stability. The C-H bonds on the cyclopropyl ring are stronger than those in the methyl groups of the tert-butyl group, making them less susceptible to oxidative metabolism. The addition of a trifluoromethyl group further blocks metabolism at that position.
In a compelling case study, the replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group in a series of compounds led to a dramatic increase in metabolic stability in both rat and human liver microsomes, which translated to significantly improved in vivo clearance.[3]
Table 2: Metabolic Stability of a Drug Candidate and its Isosteric Analogue [3]
| Compound | R-group | Rat Liver Microsome Stability (t½, min) | Human Liver Microsome Stability (t½, min) | Rat in vivo Clearance (mL/min/kg) |
| Parent | tert-butyl | 10 | 30 | 50 |
| Analogue | 1-(trifluoromethyl)cyclopropyl | >120 | >120 | 5 |
Similarly, the 1-(trifluoromethyl)cyclobutyl group has been shown to be a viable tert-butyl isostere, preserving the original mode of bioactivity and, in some cases, enhancing resistance to metabolic clearance.[7]
Trimethylsilyl Group: A Silicon-Based Isostere
The replacement of the central carbon of the tert-butyl group with a silicon atom to give a trimethylsilyl (TMS) group is a less common but potentially valuable strategy. The TMS group is of similar size to the tert-butyl group but has different electronic properties and can influence a molecule's LogP.
Physicochemical Properties:
The TMS group is generally considered to be more lipophilic than the tert-butyl group. However, in some contexts, it has been reported to reduce LogP.
Pharmacological Activity and Metabolism:
In a study on p38 MAP kinase inhibitors, the replacement of a tert-butyl group with a TMS group resulted in a significant reduction in LogP, while the biological activity and metabolic stability remained largely unchanged. This suggests that the TMS group can be a useful tool for modulating physicochemical properties without compromising biological activity.
Experimental Protocols
To facilitate the exploration of these isosteric replacements, this section provides detailed, step-by-step methodologies for the synthesis of a representative bicyclo[1.1.1]pentane-containing building block and for key in vitro assays used to evaluate the performance of drug analogues.
Synthesis of 1-Aminobicyclo[1.1.1]pentane
This protocol describes a scalable synthesis of 1-aminobicyclo[1.1.1]pentane, a key building block for introducing the BCP moiety.[8]
Workflow Diagram:
Caption: Synthetic route to 1-aminobicyclo[1.1.1]pentane.
Step-by-Step Protocol:
-
Synthesis of [1.1.1]Propellane:
-
To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous THF at -78 °C, add a solution of n-butyllithium in hexanes dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The resulting solution of [1.1.1]propellane is used directly in the next step.
-
-
Hydrohydrazination of [1.1.1]Propellane:
-
To a solution of [1.1.1]propellane in THF, add di-tert-butyl azodicarboxylate, phenylsilane, and a catalytic amount of Mn(dpm)3.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
-
-
Deprotection and Reduction:
-
Treat a solution of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate in dioxane with a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture to dryness and dissolve the residue in ethanol.
-
Add Adam's catalyst (PtO2) and hydrogenate the mixture at 50 psi for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to afford 1-aminobicyclo[1.1.1]pentane hydrochloride.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a compound.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube, prepare a mixture of the test compound (final concentration 1 µM), human liver microsomes (final protein concentration 0.5 mg/mL), and phosphate buffer (100 mM, pH 7.4).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37 °C.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (with an internal standard).
-
-
Protein Precipitation:
-
Vortex the mixture and centrifuge at high speed to precipitate the microsomal proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the rate constant of metabolism (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (k / microsomal protein concentration).
-
Competitive Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound to a specific receptor.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Benzylamines
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science. Their structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently and selectively synthesize these compounds with diverse substitution patterns is therefore a critical skill in the drug discovery and development pipeline. This guide provides a comparative analysis of four key synthetic routes to substituted benzylamines: Reductive Amination, the Gabriel Synthesis, the Delepine Reaction, and the Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Reductive Amination: The Workhorse of Benzylamine Synthesis
Reductive amination is arguably the most versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of primary benzylamines, ammonia is used as the nitrogen source.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the substituted benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, subsequently reduces the imine to the primary benzylamine. The choice of reducing agent is critical to the success of the reaction; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine.
Caption: General workflow for the reductive amination of a substituted benzaldehyde with ammonia.
Experimental Protocol: Synthesis of 4-Methoxybenzylamine
This protocol details a common procedure using sodium cyanoborohydride as the reducing agent.
Materials:
-
4-Methoxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.
Field Insights and Limitations
Reductive amination is highly versatile with a broad substrate scope, tolerating a wide variety of functional groups on the aromatic ring.[1] However, a common side reaction is the formation of secondary and tertiary amines through the reaction of the newly formed primary benzylamine with the starting aldehyde. This can often be mitigated by using a large excess of ammonia.[2] The choice of reducing agent is also crucial; while sodium cyanoborohydride is effective, its toxicity is a concern. Milder reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are often preferred in industrial settings.[2]
Gabriel Synthesis: A Classic Route to Pure Primary Amines
The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the over-alkylation issues often encountered in other methods.[3] The reaction involves the N-alkylation of phthalimide with a benzyl halide, followed by the liberation of the primary amine.
Mechanistic Rationale
Phthalimide is first deprotonated with a base (e.g., potassium carbonate or potassium hydroxide) to form the nucleophilic phthalimide anion. This anion then undergoes an SN2 reaction with a substituted benzyl halide to form an N-benzylphthalimide intermediate. The final step involves the cleavage of the N-benzylphthalimide to release the primary benzylamine. This is typically achieved by hydrazinolysis or acidic/basic hydrolysis.
Caption: The Gabriel synthesis workflow for preparing substituted benzylamines.
Experimental Protocol: Synthesis of Benzylamine[1]
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
N-Benzylphthalimide formation: A mixture of potassium phthalimide (1.1 eq) and benzyl chloride (1.0 eq) in DMF is heated at 80-90 °C for 2 hours. After cooling, the mixture is poured into water, and the precipitated N-benzylphthalimide is collected by filtration, washed with water, and dried. A typical yield for this step is 72-79%.[1]
-
Hydrazinolysis: The N-benzylphthalimide (1.0 eq) is suspended in methanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 1 hour.
-
Concentrated hydrochloric acid is added, and the mixture is heated briefly before being cooled. The precipitated phthalhydrazide is removed by filtration.
-
The filtrate is concentrated, and the residue is made strongly alkaline with sodium hydroxide solution.
-
The aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude benzylamine is purified by distillation to give the final product in 60-70% yield.[1]
Field Insights and Limitations
The Gabriel synthesis is highly reliable for producing pure primary amines, as the phthalimide protecting group prevents over-alkylation.[3] However, the method is generally limited to primary halides, as secondary halides tend to undergo elimination under the basic reaction conditions. The final deprotection step can require harsh conditions (strong acid or base) or the use of hydrazine, which is toxic.[4] While effective, the multi-step nature and sometimes moderate overall yields can be a drawback for large-scale synthesis.
Delepine Reaction: A Direct Approach from Benzyl Halides
The Delepine reaction provides a direct route to primary amines from alkyl or benzyl halides using hexamethylenetetramine (hexamine).[5] This method is particularly effective for activated halides.
Mechanistic Rationale
The reaction proceeds via the SN2 reaction of a substituted benzyl halide with hexamethylenetetramine to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions (typically with ethanolic HCl) to yield the primary benzylamine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of a benzyl halide.
Experimental Protocol: General Procedure for the Synthesis of Primary Benzylamines
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Substituted benzyl bromide
-
Benzophenone imine (ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Hydrochloric acid
Procedure:
-
In a glovebox, a reaction vessel is charged with Pd(OAc)₂, the phosphine ligand, and NaOt-Bu.
-
Toluene, the substituted benzyl bromide (1.0 eq), and benzophenone imine (1.1 eq) are added.
-
The vessel is sealed and heated to 80-110 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is dissolved in a suitable solvent (e.g., THF), and aqueous HCl is added to hydrolyze the imine.
-
After stirring for a few hours, the mixture is basified, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Field Insights and Limitations
The Buchwald-Hartwig amination offers excellent functional group tolerance and can be applied to a wide range of substituted benzyl halides. [7]The use of specialized ligands can be costly, and the removal of the palladium catalyst from the final product is a critical consideration in pharmaceutical applications. The use of an ammonia surrogate followed by a separate hydrolysis step adds to the overall process. However, for complex molecules where other methods may fail, this catalytic approach is invaluable.
Comparative Performance Analysis
The choice of synthetic route for a particular substituted benzylamine will depend on a variety of factors, including the desired scale, the nature of the substituents, and cost considerations. The following table provides a comparative overview of the four methods discussed.
| Parameter | Reductive Amination | Gabriel Synthesis | Delepine Reaction | Buchwald-Hartwig Amination |
| Starting Materials | Substituted Benzaldehyde, NH₃ | Substituted Benzyl Halide, K-Phthalimide | Substituted Benzyl Halide, Hexamine | Substituted Benzyl Halide, NH₃ Surrogate |
| Key Reagents | Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Hydrazine or strong acid/base | EtOH/HCl | Pd Catalyst, Ligand, Base |
| Typical Yield | 60-95% | 60-80% | 50-85% | 70-95% |
| Reaction Conditions | Mild to moderate | Moderate to harsh | Moderate | Mild to moderate |
| Selectivity for 1° Amine | Moderate (can form 2°/3° amines) | High | High | High |
| Substrate Scope | Broad | Primarily 1° halides | Activated halides | Broad |
| Key Advantages | Versatile, one-pot, broad scope | High purity of 1° amine, avoids over-alkylation | Inexpensive reagents, simple procedure | Excellent functional group tolerance |
| Key Disadvantages | Potential for over-alkylation, toxic reagents | Multi-step, harsh deprotection, poor atom economy | Poor atom economy, use of toxic solvents | Expensive catalyst/ligand, metal contamination |
Conclusion
The synthesis of substituted benzylamines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Reductive amination stands out as a highly versatile and widely applicable method. The Gabriel and Delepine reactions, while classic, remain valuable for their ability to produce pure primary amines with high selectivity. For complex substrates with sensitive functional groups, the modern Buchwald-Hartwig amination provides a powerful, albeit more costly, alternative. A thorough understanding of the mechanistic nuances and practical considerations of each route is essential for the modern chemist to select the optimal synthetic strategy for their target molecule.
References
-
Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. [Link]
- O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Moore, M. L. (2011). The Leuckart Reaction. In Organic Reactions (pp. 301-330). John Wiley & Sons, Inc.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 120, 501-503.
- Surrey, A. R. (1961). Name Reactions in Organic Chemistry (2nd ed.). Academic Press.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404–408. [Link]
-
Wikipedia contributors. (2023, October 27). Delépine reaction. In Wikipedia, The Free Encyclopedia. Retrieved 01:45, January 23, 2026, from [Link]
-
Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. [Link]
- Delépine, M. (1897). Action de l'hexaméthylène-tétramine sur les dérivés chlorés de la série grasse. Bulletin de la Société Chimique de France, 17, 290-296.
-
Wikipedia contributors. (2024, January 10). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved 01:45, January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to Confirming Mechanism of Action with Competitive Binding Assays
For researchers in drug discovery and development, understanding a compound's precise mechanism of action (MoA) is paramount. It dictates therapeutic potential, informs lead optimization, and is a cornerstone of regulatory submissions. Among the arsenal of biochemical tools, the competitive binding assay stands out as a robust and versatile method to elucidate how a test compound interacts with its target, particularly in relation to a known ligand. This guide provides an in-depth exploration of competitive binding assays, from fundamental principles to advanced applications, empowering you to design, execute, and interpret these critical experiments with confidence.
The Principle of Competition: Unmasking Binding Dynamics
At its core, a competitive binding assay measures the ability of an unlabeled test compound to displace a labeled "tracer" or "probe" ligand from its binding site on a target protein (e.g., a receptor, enzyme, or channel). The tracer, which can be radiolabeled or fluorescently tagged, has a known affinity for the target. By introducing increasing concentrations of the test compound, we can observe a decrease in the tracer's binding signal, indicating that the test compound is competing for the same binding site.[1] This displacement allows for the determination of the test compound's binding affinity, typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the tracer's binding).
The true power of this technique lies in its ability to infer the nature of the interaction. A classic competitive binding scenario suggests that the test compound and the tracer are binding to the same, or at least overlapping, sites on the target. However, as we will explore, deviations from the expected competitive binding curve can reveal more complex mechanisms, such as allosteric modulation.[2][3]
The Experimental Workflow: A Step-by-Step Approach
A well-designed competitive binding assay is a self-validating system. Each step is crucial for generating reliable and reproducible data.
Figure 1. A generalized workflow for a competitive binding assay.
Key Experimental Considerations:
-
Reaching Equilibrium: It is critical to ensure that the binding reaction has reached equilibrium before measuring the signal. A simple way to validate this is to measure the IC50 at different incubation times; if the IC50 value remains constant, the assay is at equilibrium.[2]
-
Nonspecific Binding: This is the portion of the labeled ligand's signal that is not due to binding to the target of interest. It must be determined and subtracted from the total binding to yield the specific binding signal.[4]
-
Concentration of Labeled Ligand: The concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) for the target.[5] This ensures that the assay is sensitive to competition from the test compound.
Choosing Your Weapon: A Comparison of Competitive Binding Assay Formats
The choice of assay format depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput.
| Assay Format | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay (RBA) | Uses a radiolabeled ligand. Bound and free ligand are separated by filtration, and the bound radioactivity is quantified. | High sensitivity, considered the "gold standard".[6] | Requires handling of radioactive materials, generates radioactive waste, not a homogenous assay.[7] |
| Fluorescence Polarization (FP) | A fluorescently labeled ligand is used. When bound to a larger target molecule, its rotation slows, leading to an increase in the polarization of emitted light. | Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).[8] | Requires a significant size difference between the labeled ligand and the target, potential for interference from fluorescent compounds.[9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Uses a donor and an acceptor fluorophore. When in close proximity (i.e., when the labeled ligand binds to the labeled target), energy transfer occurs. | Homogeneous format, high sensitivity, and low background due to time-resolved detection.[10] | Requires labeling of both the ligand and the target, potential for steric hindrance from the labels.[11] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. | Provides real-time kinetic data (on- and off-rates), label-free.[7] | Requires specialized instrumentation, can be sensitive to buffer composition changes. |
Deciphering the Data: From IC50 to Mechanism of Action
The primary output of a competitive binding assay is a dose-response curve, from which the IC50 value is derived. However, the IC50 is not an absolute measure of affinity as it is dependent on the concentration of the labeled ligand and its affinity for the target.[12] To obtain a more intrinsic measure of binding affinity, the inhibition constant (Ki), the Cheng-Prusoff equation is often used.[13][14]
Cheng-Prusoff Equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
[L] is the concentration of the labeled ligand.
-
Kd is the dissociation constant of the labeled ligand.
Important Note: The Cheng-Prusoff equation is based on the assumption of a simple, competitive, bimolecular interaction. For more complex binding mechanisms, this equation may not be appropriate.[15]
Interpreting Binding Curves for Different Mechanisms:
Figure 2. Interpreting competitive binding curves for different mechanisms of action.
-
Competitive Binding: The dose-response curve will be sigmoidal and will typically span from 100% to 0% specific binding. The test compound will appear to decrease the affinity (increase the apparent Kd) of the labeled ligand.
-
Non-competitive (Allosteric) Inhibition: The test compound binds to a site on the target that is distinct from the labeled ligand's binding site (an allosteric site).[16] This can lead to a conformational change in the target that reduces the affinity of the labeled ligand. The dose-response curve may not reach 100% displacement, and the primary effect is a reduction in the maximum binding capacity (Bmax) of the labeled ligand.[2]
-
Positive Allosteric Modulation (PAM): In this case, the test compound binds to an allosteric site and enhances the binding of the labeled ligand. This will result in an increase in the observed signal.
Detailed Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a general framework for an FP competitive binding assay. Specific concentrations and incubation times will need to be optimized for each target-ligand system.
Materials:
-
Target protein
-
Fluorescently labeled ligand (tracer)
-
Unlabeled test compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in assay buffer.
-
Prepare a stock solution of the fluorescently labeled ligand in assay buffer. The final concentration in the assay should be at or below its Kd.
-
Prepare a serial dilution of the unlabeled test compound in assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.
-
Add a fixed volume of the fluorescently labeled ligand to all wells.
-
Initiate the binding reaction by adding a fixed volume of the target protein to all wells except for the "no protein" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence polarization (from wells with no protein) from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Self-Validating Controls:
-
No Protein Control: Measures the fluorescence polarization of the free labeled ligand.
-
No Competitor Control: Represents 100% binding of the labeled ligand.
-
Known Inhibitor Control: A compound with a known affinity for the target to validate assay performance.
Beyond Binding: Integrating with Functional Assays
While competitive binding assays are powerful tools for characterizing binding interactions, they do not directly measure the functional consequences of that binding. Therefore, it is essential to complement binding data with functional assays (e.g., enzyme activity assays, cell-based signaling assays) to obtain a complete picture of the mechanism of action. For example, a compound that is a competitive binder may be a functional agonist, antagonist, or inverse agonist.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background signal | Nonspecific binding of the labeled ligand to the plate or other components. | Use low-binding plates; add a carrier protein like BSA to the buffer; optimize detergent concentration. |
| Low assay window (small change in signal) | The size difference between the labeled ligand and the target is insufficient (FP); the tracer concentration is too high. | Choose a different assay format; optimize the tracer concentration to be at or below its Kd.[8] |
| High variability between replicates | Pipetting errors; inhomogeneous mixing. | Use calibrated pipettes; ensure thorough mixing of reagents. |
| IC50 values are not reproducible | The assay has not reached equilibrium; reagent instability. | Determine the optimal incubation time; ensure the stability of all reagents.[2] |
| Unexpected curve shape | Allosteric effects; compound interference (e.g., fluorescence). | Consider alternative binding models for data analysis; test for compound auto-fluorescence.[17] |
Conclusion: A Cornerstone of Drug Discovery
Competitive binding assays are an indispensable tool in the drug discovery and development pipeline. By providing critical information on a compound's binding affinity and mechanism of interaction with its target, these assays guide medicinal chemistry efforts, aid in candidate selection, and contribute to a deeper understanding of pharmacology. Through careful experimental design, rigorous execution, and thoughtful data interpretation, researchers can leverage the power of competitive binding assays to accelerate the development of novel therapeutics.
References
-
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017). [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. (n.d.). [Link]
-
Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy | eLife. (2024). [Link]
-
Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. (2010). [Link]
-
The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (n.d.). [Link]
-
Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PubMed Central. (2016). [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2023). [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (2025). [Link]
-
A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC - NIH. (2013). [Link]
-
Comparison of FRET and FP Assay Platforms for a ser/thr Kinase | Molecular Devices. (n.d.). [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). [Link]
-
Equation: Allosteric modulator - GraphPad Prism 10 Curve Fitting Guide. (n.d.). [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - NIH. (2009). [Link]
-
(PDF) A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - ResearchGate. (2005). [Link]
-
(PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - ResearchGate. (2009). [Link]
-
Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PubMed Central. (2014). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. (2017). [Link]
-
Allosteric Modulation. (n.d.). [Link]
-
Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool - YouTube. (2023). [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.). [Link]
-
A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023). [Link]
-
Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf. (2012). [Link]
-
FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.). [Link]
-
Competitive Ligand Binding Assay - Mtoz Biolabs. (n.d.). [Link]
Sources
- 1. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. GraphPad Prism 10 Curve Fitting Guide - Equation: Allosteric modulator [graphpad.com]
A Comparative Guide to the Synthesis and Purification of (3-(tert-Butyl)phenyl)methanamine for Pharmaceutical Research
Introduction: The Significance of Substituted Benzylamines
(3-(tert-Butyl)phenyl)methanamine, a substituted benzylamine, represents a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of the bulky tert-butyl group on the phenyl ring imparts unique steric and electronic properties to the molecule, influencing its binding affinity and pharmacokinetic profile when incorporated into larger drug scaffolds. The reproducibility of its synthesis and the purity of the final compound are paramount to ensure the consistency and safety of downstream applications in drug discovery and development. This guide provides an in-depth comparison of common and effective protocols for the synthesis and purification of (3-(tert-Butyl)phenyl)methanamine, offering researchers the insights needed to select the most appropriate method for their specific laboratory context and research goals.
Comparative Analysis of Synthetic Methodologies
The synthesis of (3-(tert-Butyl)phenyl)methanamine can be approached through several established chemical transformations. This guide will focus on three distinct and reproducible methods:
-
Reductive Amination via the Leuckart Reaction: A classic and robust method for the formation of amines from carbonyl compounds.
-
The Gabriel Synthesis: A highly reliable method for the synthesis of primary amines, minimizing the formation of over-alkylation byproducts.
-
The Delépine Reaction: An indirect method for the amination of alkyl halides, proceeding through a quaternary ammonium salt intermediate.
The following table summarizes the key comparative metrics for these synthetic routes.
| Parameter | Reductive Amination (Leuckart Reaction) | Gabriel Synthesis | Delépine Reaction |
| Starting Material | 3-tert-Butylbenzaldehyde | 3-tert-Butylbenzyl halide | 3-tert-Butylbenzyl halide |
| Primary Reagents | Ammonium formate or formamide | Potassium phthalimide, hydrazine | Hexamethylenetetramine (Urotropine), acid |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Moderate to Good (60-85%) |
| Key Advantages | One-pot procedure, readily available reagents. | High purity of the primary amine, avoids over-alkylation. | Mild reaction conditions for the initial step. |
| Key Disadvantages | High reaction temperatures, potential for side reactions. | Multi-step process, use of hydrazine. | Requires acidic hydrolysis which can affect sensitive functional groups. |
| Impurity Profile | N-formyl intermediate, potential for secondary amine formation. | Phthalhydrazide byproduct, unreacted starting material. | Unreacted starting material, potential for alcohol byproduct from hydrolysis. |
Detailed Experimental Protocols and Mechanistic Insights
Protocol 1: Reductive Amination of 3-tert-Butylbenzaldehyde (Leuckart Reaction)
The Leuckart reaction provides a direct conversion of an aldehyde to a primary amine using ammonium formate as both the ammonia source and the reducing agent.[1][2]
Reaction Scheme:
Caption: Leuckart reaction workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-tert-butylbenzaldehyde (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Intermediate: After cooling to room temperature, add a 20% aqueous solution of hydrochloric acid to the reaction mixture. Reflux the mixture for 2-4 hours to hydrolyze the intermediate N-formyl derivative.
-
Workup: Cool the mixture and make it alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude (3-(tert-Butyl)phenyl)methanamine.
Mechanistic Causality: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia (generated in situ from ammonium formate). The formic acid, also generated in situ, then acts as a hydride donor to reduce the imine to the primary amine. The high temperature is necessary to drive the dehydration step for imine formation and to facilitate the hydride transfer.
Protocol 2: The Gabriel Synthesis of (3-(tert-Butyl)phenyl)methanamine
The Gabriel synthesis is a venerable and highly effective method for the preparation of primary amines, avoiding the common issue of over-alkylation seen in direct alkylation with ammonia.[3]
Reaction Scheme:
Caption: Delépine reaction workflow.
Step-by-Step Methodology:
-
Quaternary Salt Formation: Dissolve 3-tert-butylbenzyl chloride (1.0 eq) and hexamethylenetetramine (1.1 eq) in a mixture of chloroform and ethanol. Reflux the solution for 2-3 hours. The quaternary ammonium salt will precipitate upon cooling.
-
Isolation of the Salt: Filter the precipitated salt and wash it with cold ethanol or diethyl ether.
-
Acidic Hydrolysis: Suspend the quaternary ammonium salt in an aqueous solution of hydrochloric acid (e.g., 20% HCl). Reflux the mixture for 4-6 hours.
-
Workup and Isolation: After cooling, filter the reaction mixture. The filtrate contains the hydrochloride salt of the desired amine. To obtain the free amine, make the solution alkaline with a strong base and extract with an organic solvent as described in the previous protocols.
Mechanistic Causality: Hexamethylenetetramine acts as a mono-alkylating agent for the benzyl halide, forming a stable quaternary ammonium salt. The subsequent acidic hydrolysis breaks down the complex structure of the urotropine moiety, liberating the primary amine as its hydrochloride salt.
Purification and Characterization
Regardless of the synthetic route, the crude (3-(tert-Butyl)phenyl)methanamine will require purification to meet the stringent standards of pharmaceutical research.
Purification Strategies
-
Distillation: For liquid amines, vacuum distillation is a highly effective method for removing non-volatile impurities and unreacted starting materials. [4]The boiling point of the purified product should be determined and compared to literature values.
-
Salt Formation and Recrystallization: The amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. [4]This salt is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified salt can then be treated with a base to regenerate the free amine. This method is particularly effective for removing non-basic impurities.
-
Column Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography on silica gel or alumina can be employed. A gradient elution system, for instance, with a mixture of hexane and ethyl acetate with a small percentage of triethylamine to prevent streaking, is often effective.
Characterization Techniques
The identity and purity of the synthesized (3-(tert-Butyl)phenyl)methanamine should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The characteristic signals for the tert-butyl group, the aromatic protons, the benzylic protons, and the amine protons should be present and have the correct chemical shifts and integrations.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the correct molecular formula.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the final product. A validated HPLC method can quantify the percentage of the desired compound and detect the presence of any impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the primary amine and the C-H stretches of the aromatic and aliphatic portions.
Conclusion and Recommendations
The choice of synthetic protocol for (3-(tert-Butyl)phenyl)methanamine depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
For high purity and to avoid over-alkylation byproducts , the Gabriel synthesis is the recommended method, despite being a multi-step process.
-
For a more direct, one-pot synthesis , the Leuckart reaction is a viable option, provided that the high reaction temperatures and potential for N-formyl impurities are manageable.
-
The Delépine reaction offers a good compromise with mild initial conditions, but the acidic hydrolysis step may not be suitable for substrates with acid-labile functional groups.
Regardless of the chosen synthetic route, a rigorous purification strategy, combining techniques such as distillation and salt formation, is essential. Comprehensive characterization using NMR, MS, and HPLC is mandatory to ensure the quality and reproducibility of the synthesized (3-(tert-Butyl)phenyl)methanamine for its application in pharmaceutical research and development.
References
- Nigh, W. G. The Gabriel Synthesis of Benzylamine.
- Moore, M. L. The Leuckart Reaction. Organic Reactions, 5, 301-330. (1949).
-
Hussein, M. A., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-24. (2023). [Link]
- Pollard, C. B., & Young, D. C. The Leuckart Reaction. Chemical Reviews, 31(3), 407-424. (1942).
- CN101704755A - Method for preparing p-tert-butylbenzylamine. (2010).
-
Organic Syntheses Procedure. tert-BUTYLAMINE. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
PrepChem. Synthesis of p-tert.butylbenzyl bromide. [Link]
- Alexander, E. R., & Wildman, R. B. Studies on the Mechanism of the Leuckart Reaction. Journal of the American Chemical Society, 70(3), 1187-1189. (1948).
Sources
Performance Benchmark of Novel (3-(tert-Butyl)phenyl)methanamine Derivatives Against Standard Glioblastoma Therapy
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective cancer therapeutics, the structural motif of benzylamine has emerged as a promising scaffold for the development of novel anti-cancer agents. Its derivatives have demonstrated a range of biological activities, including the disruption of microtubule dynamics, a critical process in cell division.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel, hypothetical (3-(tert-Butyl)phenyl)methanamine-derived compound, hereafter referred to as BPM-1, against the current standard-of-care chemotherapy for glioblastoma, temozolomide (TMZ).
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach.[2][3] The current therapeutic cornerstone is maximal surgical resection followed by radiation and chemotherapy with TMZ.[4][5] However, tumor recurrence is nearly universal, highlighting the urgent need for more effective pharmacological interventions.[6]
This document outlines a series of preclinical experimental protocols designed to rigorously evaluate the anti-glioblastoma potential of BPM-1, offering a direct comparison with TMZ. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound investigation.
Benchmark Drug Selection: Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that has been the frontline chemotherapeutic for glioblastoma for over a decade.[4][7] Its mechanism of action involves the methylation of DNA at the N-7 or O-6 positions of guanine residues, which triggers DNA damage and subsequent tumor cell death.[8][9] However, the efficacy of TMZ is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, leading to drug resistance.[9] Therefore, TMZ serves as an essential benchmark for any new compound targeting glioblastoma.
Preclinical Benchmarking Workflow
A systematic evaluation of a novel compound requires a multi-faceted approach, progressing from initial in vitro screening to more complex in vivo models. The following workflow is proposed for the comparative analysis of BPM-1 and TMZ.
Caption: A streamlined workflow for the preclinical benchmarking of BPM-1 against TMZ.
Part 1: In Vitro Performance Evaluation
The initial phase of benchmarking involves characterizing the cytotoxic potential and mechanism of action of BPM-1 in glioblastoma cell lines.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of BPM-1 and TMZ in a panel of human glioblastoma cell lines.
Rationale: Cell viability assays are crucial for initial screening to quantify the dose-dependent cytotoxic effects of a compound.[10][11] The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14]
Experimental Protocol: MTT Assay [12]
-
Cell Seeding: Plate human glioblastoma cell lines (e.g., U-87 MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BPM-1 and TMZ in cell culture medium. Add 100 µL of the compound solutions to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 72h |
| BPM-1 | U-87 MG | Hypothetical Value |
| BPM-1 | T98G | Hypothetical Value |
| TMZ | U-87 MG | Hypothetical Value |
| TMZ | T98G | Hypothetical Value |
Mechanism of Action Studies
Objective: To elucidate the cellular mechanism by which BPM-1 induces glioblastoma cell death.
Rationale: Understanding the mechanism of action is critical for further development and for identifying potential biomarkers of response. Based on the activity of other benzylamine derivatives, it is plausible that BPM-1 may affect the cell cycle or induce apoptosis.
Signaling Pathway for Apoptosis Induction
Caption: A step-by-step workflow for the in vivo evaluation of BPM-1.
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Stereotactically implant human glioblastoma cells (engineered to express luciferase) or small fragments of patient-derived tumor tissue into the cerebral cortex of the mice.
-
Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control
-
BPM-1 (at various doses)
-
TMZ (standard dose)
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume regularly using bioluminescence imaging.
-
Survival Analysis: Monitor the survival of the mice in each treatment group and generate Kaplan-Meier survival curves.
-
Data Presentation:
Tumor Growth Inhibition
| Treatment Group | Average Tumor Bioluminescence (Photons/sec) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Hypothetical Value | 0% |
| BPM-1 (low dose) | Hypothetical Value | Calculated Value |
| BPM-1 (high dose) | Hypothetical Value | Calculated Value |
| TMZ | Hypothetical Value | Calculated Value |
Survival Analysis
A Kaplan-Meier survival curve would be generated to visually represent the survival data for each treatment group.
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical benchmarking of novel (3-(tert-Butyl)phenyl)methanamine-derived compounds, such as the hypothetical BPM-1, against the standard-of-care treatment for glioblastoma, temozolomide. The described experimental protocols are designed to provide a robust and objective comparison of their anti-cancer properties.
Positive results from these studies would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of BPM-1, as well as its potential for combination therapy with other anti-cancer agents. Ultimately, a thorough and well-designed preclinical evaluation is paramount for the successful translation of promising new chemical entities into effective clinical treatments for devastating diseases like glioblastoma.
References
-
National Cancer Institute. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Retrieved from [Link]
-
PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
-
PubMed. (n.d.). Temozolomide: mechanisms of action, repair and resistance. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]
-
Ivy Brain Tumor Center. (n.d.). Glioblastoma Current Standard of Care. Retrieved from [Link]
-
PubMed Central. (n.d.). Objective response rate targets for recurrent glioblastoma clinical trials based on the historic association between objective response rate and median overall survival. Retrieved from [Link]
-
PubMed Central. (n.d.). Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures. Retrieved from [Link]
-
Wikipedia. (n.d.). Temozolomide. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
PubMed Central. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]
-
(n.d.). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Retrieved from [Link]
-
NCBI. (n.d.). Current Standards of Care in Glioblastoma Therapy. Retrieved from [Link]
-
Center for Cancer Research. (2023, September 19). Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Retrieved from [Link]
-
Semantic Scholar. (2024, September 12). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Retrieved from [Link]
-
Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Temozolomide? Retrieved from [Link]
-
Frontiers. (2018, February 11). Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy. Retrieved from [Link]
-
MDPI. (n.d.). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Retrieved from [Link]
-
Moffitt Cancer Center. (n.d.). Glioblastoma Chemotherapy. Retrieved from [Link]
-
CheckOrphan. (2024, October 8). Ohio State Study Finds New Drug Combination Shows Promise in Overcoming Glioblastoma Resistance and Suppressing Tumor Growth. Retrieved from [Link]
-
PubMed Central. (2022, August 31). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Retrieved from [Link]
-
PubMed Central. (2021, March 22). Current FDA-Approved Therapies for High-Grade Malignant Gliomas. Retrieved from [Link]
-
PubMed. (n.d.). New Derivatives of Benzylamide With Anticonvulsant Activity. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Retrieved from [Link]
-
Neuro-Oncology | Oxford Academic. (2021, November 19). Real-time evaluation of glioblastoma growth in patient-specific zebrafish xenografts. Retrieved from [Link]
-
Dr.Oracle. (2025, June 4). What is the best chemotherapy for glioblastoma? Retrieved from [Link]
-
ResearchGate. (n.d.). Temozolomide mechanism of action. Temozolomide crosses the blood–brain... Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
PubMed Central. (n.d.). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Retrieved from [Link]
-
Wikipedia. (n.d.). Glioblastoma. Retrieved from [Link]
-
PubMed. (2018, May 25). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Retrieved from [Link]
-
Ivy Brain Tumor Center. (n.d.). Glioblastoma Clinical Trials for New Treatments. Retrieved from [Link]
-
AACR Journals. (2023, April 4). Abstract 4674: Patient-derived xenograft (PDX) and corresponding cell line models from glioblastoma for drug development, immuno-oncology and translational research. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, April 1). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
-
MDPI. (2020, July 20). Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies. Retrieved from [Link]
-
(n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Retrieved from [Link]
Sources
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 5. Current FDA-Approved Therapies for High-Grade Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioblastoma Clinical Trials for New Treatments | Ivy Center [ivybraintumorcenter.org]
- 7. moffitt.org [moffitt.org]
- 8. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temozolomide - Wikipedia [en.wikipedia.org]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of (3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS No: 140401-55-4). As a substituted benzylamine hydrochloride, this compound requires careful management to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety and hazardous waste management, emphasizing the causality behind each recommendation to ensure a self-validating safety system.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is an organic compound whose structure suggests specific chemical reactivities and biological effects that inform its handling and disposal.[1] While a comprehensive, peer-reviewed toxicological profile is not widely available, the known data for this compound and its structural class necessitates treating it as hazardous.
GHS Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] These classifications are the primary drivers for the stringent personal protective equipment (PPE) and handling protocols that follow. The hydrochloride salt form indicates that it is the product of a reaction with hydrochloric acid and can react with bases to liberate the free amine.[1]
Table 1: Summary of Known Hazards for this compound
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the handling area. Mandates careful waste segregation to prevent accidental exposure. |
| Skin Irritation | H315 | Causes skin irritation. | Requires use of chemical-resistant gloves and a lab coat to prevent direct contact. Contaminated items must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandates use of chemical safety goggles or a face shield. Spills pose a significant risk to vision. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. |
Personnel Protection: Your First Line of Defense
Before beginning any work that involves handling or disposing of this compound, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). The choice of PPE is directly dictated by the hazards identified above.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing, such as during spill cleanup or bulk transfers.
-
Hand Protection : Nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves and consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if weighing out the powder or if there is a risk of aerosolization, work must be conducted in a certified chemical fume hood.[3][4]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This approach aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.[5] Never discharge this chemical into the sanitary sewer system or allow it to contaminate ground water.[6]
Step 1: Waste Collection
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be labeled "Hazardous Waste" and include the full chemical name.[4]
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or contaminated solid this compound, contaminated kimwipes, gloves, and weighing papers in the designated solid waste container. Avoid creating dust when transferring solids.[4]
-
Liquid Waste : Collect solutions containing the compound in a separate, designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents or strong acids).[6][7]
-
Step 2: On-Site Neutralization (Optional & Advanced)
For laboratories with the appropriate engineering controls and trained personnel, neutralization of the amine hydrochloride to its free amine form can be considered as a pre-treatment step. This process involves a chemical reaction and must be approached with a thorough understanding of the chemistry involved.
Causality : The hydrochloride salt is acidic. Neutralizing it with a weak base converts it to the free amine. This can be advantageous if the subsequent disposal method is more amenable to the free amine form, or if it simplifies the waste stream. However, this process itself generates a new waste mixture that must still be disposed of properly.
Experimental Protocol: Neutralization of Amine Hydrochloride Waste
-
Objective : To neutralize small quantities of this compound in solution using a weak base.
-
Materials :
-
Aqueous solution of this compound waste.
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium carbonate (Na₂CO₃) solution.[8]
-
pH paper or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate hazardous waste container.
-
-
Procedure :
-
Perform this procedure in a chemical fume hood.
-
Place the container of aqueous amine hydrochloride waste on a stir plate and begin gentle stirring.
-
Slowly add the weak base solution dropwise. Amine hydrochlorides will react with carbonate or bicarbonate to release CO₂ gas, which will cause fizzing.[9][10] Add the base slowly to control the rate of gas evolution and prevent overflow.
-
Monitor the pH of the solution periodically. Continue adding the base until the pH is neutral to slightly basic (pH 7-9).
-
Once neutralized, transfer the entire solution to the designated liquid hazardous waste container. Label the container appropriately, noting the contents (e.g., "Neutralized (3-(tert-Butyl)phenyl)methanamine waste in aqueous sodium chloride/bicarbonate solution").
-
Step 3: Storage and Final Disposal
-
Storage : Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[4]
-
Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][11] These services will typically use high-temperature incineration or another approved method for final destruction.[4]
Spill Management: Immediate Actions
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
-
Containment :
-
For Solid Spills : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Sweep up the material carefully to avoid creating dust and place it in the designated solid hazardous waste container.[6]
-
For Liquid Spills : Cover the spill with an inert absorbent material. Once the liquid is absorbed, carefully scoop the material into the designated solid hazardous waste container.
-
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Diagrams for Procedural Clarity
The following diagrams illustrate the decision-making and operational workflows for proper disposal.
Caption: Decision workflow for the disposal of (3-(tert-Butyl)phenyl)methanamine HCl.
Caption: Step-by-step workflow for managing a chemical spill.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Discussion on Neutralizing Amine Hydrochlorides . ResearchGate. [Link]
-
Discussion on Neutralizing Amine Hydrochlorides (2) . ResearchGate. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals . United Nations Office on Drugs and Crime. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
- Patent for Recovery of amines from by-product chloride salts.
-
This compound Product Information . Lead Sciences. [Link]
-
Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]
- Patent for Neutralization of Ethylenediamine Hydrochloride.
-
Standard Operating Procedure for Hydrochloric Acid . University of California, Merced. [Link]
-
Safety Data Sheet for (4-Chlorophenyl)(phenyl)methanamine hydrochloride . Angene Chemical. [Link]
-
Hazardous Waste Information . Illinois Environmental Protection Agency. [Link]
-
RCRA Hazardous Waste Program . West Virginia Department of Environmental Protection. [Link]
-
Information on Neutralizing Amines . Chemtex Speciality Limited. [Link]
-
Community-Sourced Chemical Disposal Information . Sciencemadness Wiki. [Link]
-
Guide to Hydrochloric Acid Disposal . Lab Alley. [Link]
Sources
- 1. Buy (3-(tert-Butyl)phenyl)methanamine | 608515-16-8 [smolecule.com]
- 2. 140401-55-4|this compound|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. laballey.com [laballey.com]
- 11. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for (3-(tert-Butyl)phenyl)methanamine hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of (3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS No: 140401-55-4). As a substituted benzylamine hydrochloride, this compound requires careful management in a laboratory setting to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information to ensure a culture of safety and scientific integrity.
Immediate Safety Profile & Hazard Assessment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the dust. The hydrochloride salt form means that the compound is likely a solid with potential for dust generation, which is a key consideration for handling procedures.
The causality behind these hazards lies in the chemical nature of the compound. The amine group can be corrosive and irritating to tissues upon contact. The hydrochloride salt can contribute to irritation, particularly to mucous membranes. The aromatic and tert-butyl groups influence its absorption and distribution, but the primary acute hazards are related to its irritant properties.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.
| Laboratory Task | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Apparel |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (Double-gloving recommended) | Chemical Safety Goggles and Face Shield | N95 Respirator or higher, depending on quantity and dustiness | Lab Coat, Full-Length Pants, Closed-Toe Shoes |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Generally not required if handled in a fume hood | Lab Coat, Full-Length Pants, Closed-Toe Shoes |
| Reaction Setup and Monitoring | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Generally not required if handled in a fume hood | Lab Coat, Full-Length Pants, Closed-Toe Shoes |
| Work-up and Extraction | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Dependent on splash potential and volatility of other reagents | Lab Coat, Full-Length Pants, Closed-Toe Shoes |
| Waste Disposal | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Generally not required if handled in a fume hood | Lab Coat, Full-Length Pants, Closed-Toe Shoes |
Justification for PPE Selection:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin irritation. Nitrile gloves are a common and effective choice for many laboratory chemicals, but for prolonged contact or when handling concentrated solutions, consulting a glove compatibility chart is best practice.
-
Eye and Face Protection: Due to the serious eye irritation hazard, chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing.
-
Respiratory Protection: The potential for respiratory irritation from airborne dust necessitates that weighing and handling of the solid be performed in a ventilated enclosure or fume hood. An N95 respirator provides protection against particulate matter.
-
Protective Apparel: A standard lab coat, full-length pants, and closed-toe shoes are required to protect against accidental skin contact.
Operational and Disposal Plans
A self-validating protocol anticipates potential failures and builds in safety checks. The following step-by-step procedures are designed to minimize exposure and ensure safe handling from receipt to disposal.
Handling and Use Protocol
-
Preparation and Pre-Use Checklist:
-
Verify that a current Safety Data Sheet (SDS) for a similar compound, such as benzylamine hydrochloride, is accessible.
-
Ensure that the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Assemble all necessary PPE before handling the chemical.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly immediately after removing the desired amount.
-
-
Dissolution and Reaction:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels covered and within the fume hood.
-
Spill Management Protocol
In the event of a spill, a prepared response is critical to mitigate hazards.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or involves other hazardous materials, contact your institution's environmental health and safety (EHS) office.
-
Remove any ignition sources if a flammable solvent is involved.
-
-
Cleanup of Small Spills:
-
Don the appropriate PPE as outlined in the PPE table.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), and collect the cleaning materials as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, compatible, and clearly labeled container. Do not mix with incompatible waste streams (e.g., strong oxidizers).
-
Amine waste should not be stored in metal containers.
-
-
Disposal Procedure:
-
Dispose of all hazardous waste through your institution's EHS-approved waste management program.
-
Do not dispose of this chemical down the drain.
-
For empty containers, rinse them three times with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can often be disposed of as regular waste, but institutional policies may vary.
-
Emergency Procedures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one to two glasses of water to drink. Seek immediate medical attention.
Diagrams
Caption: PPE selection workflow based on the physical form of the chemical.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Government of Manitoba. Emergency Response - Pesticide Spills. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
- Carl ROTH. *Safety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

